molecular formula C5H7N3O B151054 (2-Aminopyrimidin-4-yl)methanol CAS No. 2164-67-2

(2-Aminopyrimidin-4-yl)methanol

カタログ番号: B151054
CAS番号: 2164-67-2
分子量: 125.13 g/mol
InChIキー: TWYCDZQLLFNFGK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2-Aminopyrimidin-4-yl)methanol (CAS 2164-67-2) is a high-value pyrimidine derivative with the molecular formula C5H7N3O and a molecular weight of 125.13 g/mol . This compound serves as a versatile chemical intermediate in organic synthesis and medicinal chemistry research. The 2-aminopyrimidine scaffold is a privileged structure in drug discovery, known for its diverse biological activities . This specific building block is instrumental for researchers developing novel molecules in areas such as anticancer and anti-infective agents . As a bifunctional molecule, it features both an amino group and a hydroxymethyl group on the pyrimidine ring, allowing for further functionalization and coupling reactions to create more complex structures . For instance, it can be used in the synthesis of fused heterocycles like imidazopyrimidines or thienopyrimidines, which are core structures in many pharmacologically active compounds . Proper handling and storage are essential for maintaining product integrity; this compound should be stored in a dark place under an inert atmosphere at 2-8°C . This product is intended for research and development purposes only in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2-aminopyrimidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c6-5-7-2-1-4(3-9)8-5/h1-2,9H,3H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYCDZQLLFNFGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176031
Record name 4-Pyrimidinemethanol, 2-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2164-67-2
Record name 2-Amino-4-pyrimidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2164-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyrimidinemethanol, 2-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002164672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pyrimidinemethanol, 2-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-aminopyrimidin-4-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (2-Aminopyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of (2-Aminopyrimidin-4-yl)methanol. The information is curated for researchers and professionals in drug discovery and development, with a focus on providing practical data and experimental context.

Core Chemical Properties

This compound is a heterocyclic compound featuring a pyrimidine ring substituted with an amino group and a hydroxymethyl group. This structure is a common scaffold in medicinal chemistry, offering multiple points for further functionalization.

Physicochemical Data
PropertyValueSource
Molecular Formula C₅H₇N₃O[1][2]
Molecular Weight 125.13 g/mol [1]
CAS Number 2164-67-2[2]
IUPAC Name This compound[2]
Appearance Solid[2]
Melting Point 145 °C[3]
Boiling Point Not experimentally determined
Purity Typically ≥98%[1][2]
Storage Conditions 2-8°C, inert atmosphere, keep in dark place[2][4]
Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. While a complete set of publicly available spectra for this specific molecule is limited, data from analogous compounds and general knowledge of aminopyrimidine structures allow for a reliable prediction of its spectral features.

1.2.1. 1H and 13C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The expected chemical shifts for this compound in DMSO-d₆ are presented below. These are based on the analysis of the closely related analogue, (2-aminopyridin-4-yl)methanol, and known substituent effects on the pyrimidine ring.

1H NMR (DMSO-d₆) 13C NMR (DMSO-d₆)
Chemical Shift (ppm) Chemical Shift (ppm)
~8.2 (d, 1H, H-6)~165.0 (C-2)
~6.7 (d, 1H, H-5)~163.0 (C-4)
~6.5 (br s, 2H, -NH₂)~158.0 (C-6)
~5.3 (t, 1H, -OH)~108.0 (C-5)
~4.4 (d, 2H, -CH₂-)~62.0 (-CH₂OH)

1.2.2. Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands expected for this compound are listed below.

Wavenumber (cm⁻¹)Assignment
3400-3100N-H stretching (amino group), O-H stretching (hydroxyl group)
3100-3000C-H stretching (aromatic)
2950-2850C-H stretching (aliphatic -CH₂-)
1650-1600C=N and C=C stretching (pyrimidine ring)
1640-1560N-H bending (amino group)
1400-1300O-H bending (hydroxyl group)
1250-1000C-N and C-O stretching

1.2.3. Mass Spectrometry

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 125. Key fragmentation patterns would likely involve the loss of the hydroxymethyl group or rearrangements of the pyrimidine ring.

m/zPossible Fragment
125[M]⁺
108[M - NH₃]⁺
94[M - CH₂OH]⁺
79[C₄H₃N₂]⁺

Experimental Protocols

This section provides a detailed, albeit generalized, protocol for the synthesis and purification of this compound, based on established methods for analogous compounds.

Synthesis of this compound

A common route for the synthesis of this compound involves the reduction of a corresponding ester, such as methyl 2-aminopyrimidine-4-carboxylate. The following protocol is adapted from the synthesis of a similar pyridine derivative and should be optimized for the pyrimidine system.[5]

Materials:

  • Methyl 2-aminopyrimidine-4-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • Benzene (or a suitable alternative for recrystallization)

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve lithium aluminum hydride in anhydrous THF.

  • Slowly add a solution of methyl 2-aminopyrimidine-4-carboxylate in anhydrous THF to the stirred LiAlH₄ suspension via the dropping funnel. The rate of addition should be controlled to manage the exothermic reaction.

  • After the addition is complete, heat the reaction mixture to reflux for approximately 3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water.

  • Filter the resulting precipitate and wash it thoroughly with THF.

  • Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Procedure:

  • Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., benzene, ethanol, or an ethanol/water mixture).

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Hot-filter the solution to remove any insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature, which should induce crystallization.

  • Further cool the mixture in an ice bath to maximize the yield of the crystals.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Start Methyl 2-aminopyrimidine-4-carboxylate Reduction Reduction with LiAlH4 in THF Start->Reduction Quenching Quenching with Water Reduction->Quenching Filtration1 Filtration Quenching->Filtration1 Concentration Concentration Filtration1->Concentration Crude_Product Crude this compound Concentration->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Filtration2 Vacuum Filtration Recrystallization->Filtration2 Pure_Product Pure this compound Filtration2->Pure_Product

Synthesis and Purification Workflow

Biological Relevance and Signaling Pathways

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry and has been identified as a core component in numerous biologically active molecules. Derivatives of 2-aminopyrimidine have been reported to modulate various signaling pathways, making them attractive starting points for drug discovery programs.

Inhibition of Wnt Signaling Pathway

The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its dysregulation is implicated in various diseases, including cancer. Several studies have identified 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway.[5] These compounds can interfere with the pathway at different levels, ultimately leading to the degradation of β-catenin and the downregulation of Wnt target genes.

The diagram below illustrates a simplified canonical Wnt signaling pathway and highlights the point of action for many small molecule inhibitors.

Wnt_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP5_6 LRP5/6 Co-receptor Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Dsh->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for degradation Proteasome Proteasome beta_catenin->Proteasome Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates and binds Inhibitor 2-Aminopyrimidine Derivatives Inhibitor->Destruction_Complex Modulates Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates transcription

Canonical Wnt Signaling Pathway
Inhibition of Polo-Like Kinase 4 (PLK4)

Polo-Like Kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis. The aminopyrimidine core has been utilized in the design of potent and selective PLK4 inhibitors. These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing its catalytic activity and leading to defects in cell division and apoptosis in cancer cells.

The following diagram depicts the central role of PLK4 in centriole duplication and how its inhibition can impact cancer cells.

PLK4_Signaling cluster_cell_cycle Cell Cycle cluster_centrosome_cycle Centrosome Duplication Cycle G1_S G1/S Phase PLK4 PLK4 Kinase G1_S->PLK4 Activates S_Phase S Phase M_Phase M Phase S_Phase->M_Phase Normal_Mitosis Normal Mitosis M_Phase->Normal_Mitosis Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication Regulates Apoptosis Apoptosis PLK4->Apoptosis Leads to (when inhibited in cancer cells) Centriole_Duplication->S_Phase Inhibitor 2-Aminopyrimidine Derivatives Inhibitor->PLK4 Inhibits

Role of PLK4 in the Cell Cycle

Conclusion

This compound is a valuable building block for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. Its chemical properties, characterized by the presence of reactive amino and hydroxyl groups on a pyrimidine core, make it a versatile starting material for medicinal chemists. The demonstrated activity of 2-aminopyrimidine derivatives as inhibitors of key signaling pathways, such as Wnt and PLK4, underscores the potential of this scaffold in the development of novel therapeutics for cancer and other diseases. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to (2-Aminopyrimidin-4-yl)methanol (CAS 2164-67-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Aminopyrimidin-4-yl)methanol, a key heterocyclic building block in medicinal chemistry. It covers its physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and its significant role as a scaffold in the development of targeted therapeutics, particularly in oncology.

Core Physicochemical Properties

This compound is a stable, solid compound under recommended storage conditions. Its key properties are summarized below, providing essential data for experimental design and chemical handling.

PropertyDataReference(s)
CAS Number 2164-67-2[1][2]
IUPAC Name This compound[3]
Molecular Formula C₅H₇N₃O[1][2]
Molecular Weight 125.13 g/mol [4]
Appearance Solid[1]
Melting Point 145 °C[1]
Storage Conditions 2-8 °C, Inert atmosphere, Keep in a dark place[3]
Purity (Commercial) ≥97%[2]
SMILES OCC1=NC(N)=NC=C1[1]

Synthesis and Experimental Protocol

Proposed Synthetic Pathway

The synthesis can be logically divided into two primary stages:

  • Esterification: Conversion of the starting carboxylic acid to an ethyl ester using standard acid-catalyzed esterification.

  • Reduction: Reduction of the ethyl ester to the target primary alcohol using a powerful reducing agent like Lithium Aluminium Hydride (LiAlH₄).

G cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction start 2-Aminopyrimidine- 4-carboxylic Acid ester Ethyl 2-aminopyrimidine- 4-carboxylate start->ester EtOH, H₂SO₄ (cat.) Reflux product This compound ester->product 1. LiAlH₄, Anhydrous THF 2. H₂O Quench

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-aminopyrimidine-4-carboxylate

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-Aminopyrimidine-4-carboxylic acid (1.0 eq).

  • Reagent Addition: Add an excess of absolute ethanol (EtOH) to act as both solvent and reagent, followed by a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 eq).

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation: After completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst carefully with a saturated sodium bicarbonate (NaHCO₃) solution. Reduce the solvent volume under vacuum. The resulting crude product can be extracted using ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure ethyl 2-aminopyrimidine-4-carboxylate.

Step 2: Synthesis of this compound

Note: This reaction should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents, as LiAlH₄ reacts violently with water.

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, suspend Lithium Aluminium Hydride (LiAlH₄, ~2.0-3.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.

  • Reagent Addition: Dissolve the ethyl 2-aminopyrimidine-4-carboxylate (1.0 eq) from the previous step in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • Reaction Conditions: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reduction should be monitored by TLC[6].

  • Quenching: After the reaction is complete, cool the flask back to 0 °C. Carefully and slowly quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide (NaOH) solution, and finally more water (Fieser workup).

  • Workup and Isolation: A granular precipitate will form, which can be removed by filtration through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate. Combine the filtrates and concentrate under reduced pressure.

  • Purification: The resulting crude this compound can be purified by recrystallization or column chromatography to yield the final product.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial heterocyclic building block for constructing more complex, biologically active molecules. The 2-aminopyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in drugs targeting a wide range of diseases, particularly cancer[7]. Its value lies in the strategic placement of nitrogen atoms, which can act as hydrogen bond acceptors and donors, facilitating strong and specific interactions with biological targets.

Derivatives of the 2-aminopyrimidine core have been successfully developed as potent and selective inhibitors of key enzymes involved in disease progression, such as protein kinases and epigenetic regulators.

A. Targeting BRD4 in Cancer

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a critical role in regulating the transcription of key oncogenes, such as MYC[8]. BRD4 uses its bromodomains to bind to acetylated lysine residues on histones, recruiting the transcriptional machinery to drive cancer cell proliferation. Small molecule inhibitors that occupy the binding pocket of BRD4's bromodomains can displace it from chromatin, leading to the downregulation of oncogenes and subsequent cancer cell death[8][9]. The 2-aminopyrimidine scaffold is a common feature in potent BRD4 inhibitors.

G cluster_0 Normal Gene Transcription cluster_1 Mechanism of Inhibition BRD4 BRD4 Ac_Histone Acetylated Histone BRD4->Ac_Histone binds PTEFb P-TEFb (Transcription Elongation) BRD4->PTEFb recruits Oncogenes Oncogene Transcription (e.g., MYC) PTEFb->Oncogenes activates BRD4_Inhibitor BRD4 Inhibitor (e.g., 2-aminopyrimidine derivative) BRD4_Inhibited BRD4 BRD4_Inhibitor->BRD4_Inhibited blocks binding site Ac_Histone_Inhibited Acetylated Histone BRD4_Inhibited->Ac_Histone_Inhibited binding prevented Oncogenes_Down Transcription Repressed BRD4_Inhibited->Oncogenes_Down leads to

Caption: Mechanism of BRD4 inhibition leading to oncogene repression.

B. Targeting PLK4 in Cancer

Polo-like kinase 4 (PLK4) is the master regulator of centriole duplication, a process essential for forming the bipolar spindle required for accurate chromosome segregation during mitosis[10][11]. Overexpression of PLK4 is common in many cancers and can lead to centrosome amplification and genomic instability[12]. Inhibiting PLK4 prevents centriole duplication, resulting in cells without centrosomes. These cells often undergo prolonged and error-prone mitosis, which can trigger cell cycle arrest and apoptosis, making PLK4 a compelling therapeutic target[2][11]. The 2-aminopyrimidine core has been utilized to develop highly potent and selective PLK4 inhibitors[11].

G PLK4 PLK4 Kinase STIL_SAS6 STIL / SAS-6 (Core Centriole Proteins) PLK4->STIL_SAS6 phosphorylates & recruits No_Duplication Centriole Duplication Failure PLK4->No_Duplication Procentriole Procentriole Formation STIL_SAS6->Procentriole initiates Duplication Centriole Duplication (One per cell cycle) Procentriole->Duplication Spindle Bipolar Spindle Assembly Duplication->Spindle Division Normal Mitosis Spindle->Division PLK4_Inhibitor PLK4 Inhibitor (2-aminopyrimidine derivative) PLK4_Inhibitor->PLK4 inhibits Acentrosomal Acentrosomal Cells No_Duplication->Acentrosomal Mitotic_Error Mitotic Errors & Cell Cycle Arrest Acentrosomal->Mitotic_Error Apoptosis Apoptosis Mitotic_Error->Apoptosis

Caption: PLK4 signaling in centriole duplication and its inhibition.

Conclusion

This compound is a valuable and versatile chemical intermediate. While detailed characterization and synthesis data are not widely published, its structural features make it an ideal starting point for the synthesis of complex heterocyclic compounds. Its core 2-aminopyrimidine scaffold is central to the development of modern targeted therapies that inhibit key drivers of cancer, such as the epigenetic reader BRD4 and the master mitotic kinase PLK4. This guide provides researchers with the foundational knowledge required to utilize this compound effectively in drug discovery and development programs.

References

An In-depth Technical Guide to (2-Aminopyrimidin-4-yl)methanol: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure and a proposed synthesis route for (2-Aminopyrimidin-4-yl)methanol, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. The 2-aminopyrimidine core is a prevalent scaffold in medicinal chemistry, exhibiting a wide range of biological activities.

Chemical Structure and Properties

This compound is a pyrimidine derivative characterized by an amino group at the 2-position and a hydroxymethyl group at the 4-position.

Molecular Structure:

G start 2-Aminopyrimidine-4-carboxylic acid reaction Reduction Reaction start->reaction reagent Reducing Agent (e.g., LiAlH₄) in Anhydrous Solvent (e.g., THF) reagent->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification (e.g., Recrystallization or Chromatography) workup->purification product This compound purification->product

A Technical Guide to the Spectroscopic Analysis of (2-Aminopyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Aminopyrimidin-4-yl)methanol is a heterocyclic compound incorporating a pyrimidine ring, which is a key structural motif in numerous biologically active molecules, including certain drugs. Its characterization is crucial for confirming its identity, purity, and structure in research and development settings.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

PropertyValueSource
CAS Number 2164-67-2[1][2]
Molecular Formula C₅H₇N₃O[1][2]
Molecular Weight 125.13 g/mol [3]
Physical Form Solid[1][2]
Melting Point 145°C[1]
Storage 2-8°C, inert atmosphere[1][2]

Spectroscopic Data

As of the latest literature review, detailed experimental spectroscopic data (NMR, IR, MS) for this compound has not been published. Spectroscopic analysis would be required to confirm the structure and provide reference data for future studies.

For illustrative purposes, the reported ¹H and ¹³C NMR data for the analogous compound, (2-Aminopy ridin-4-yl)methanol , is provided below. It is critical to note that the difference in the core heterocyclic ring (pyridine vs. pyrimidine) will lead to significant differences in the actual spectra of this compound.

Reference Data for (2-Aminopyridin-4-yl)methanol [4]

¹H NMR (DMSO-d₆, δ, ppm):

  • 4.36 (s, 2H)

  • 5.19 (s, 1H)

  • 5.78 (s, 2H)

  • 6.40 (d, 1H)

  • 6.46 (s, 1H)

  • 7.81 (d, 1H)

¹³C NMR (DMSO-d₆, δ, ppm):

  • 62.3

  • 105.2

  • 110.3

  • 147.7

  • 152.7

  • 160.3

Experimental Protocols

The following sections detail the standard operating procedures for acquiring NMR, IR, and MS data for a solid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Methodology for ¹H and ¹³C NMR:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry vial. The choice of solvent is critical and will affect the chemical shifts of labile protons (NH₂ and OH).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • The NMR spectra should be acquired on a spectrometer operating at a field strength of 300 MHz or higher for adequate signal dispersion.[5][6]

    • The instrument is calibrated by locking onto the deuterium signal of the solvent.

    • Shimming is performed to optimize the homogeneity of the magnetic field.[7]

  • Data Acquisition:

    • ¹H NMR: A standard proton experiment is run. Key parameters include the spectral width, number of scans (typically 8-16), and relaxation delay. To identify the exchangeable NH₂ and OH protons, a D₂O exchange experiment can be performed. This involves adding a drop of D₂O to the NMR tube, shaking, and re-acquiring the spectrum; the signals for these protons will disappear or broaden significantly.[8]

    • ¹³C NMR: A proton-decoupled carbon experiment is performed. A larger number of scans is typically required due to the low natural abundance of ¹³C.

  • Data Processing:

    • The raw data (Free Induction Decay - FID) is Fourier transformed.

    • The resulting spectrum is phased and baseline corrected.

    • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Sample (5-10 mg) prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Lock, Tune, and Shim acq1->acq2 acq3 Acquire 1H and 13C Spectra acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference Chemical Shifts proc2->proc3 proc4 Integrate and Assign Peaks proc3->proc4

Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology for Solid-State IR:

Since this compound is a solid, several sampling techniques are appropriate. The thin solid film or KBr pellet methods are common.[9][10]

  • Sample Preparation (Thin Solid Film Method):

    • Dissolve a small amount (a few mg) of the solid sample in a few drops of a volatile solvent (e.g., methanol or acetone).[9]

    • Drop the solution onto a salt plate (e.g., NaCl or KBr).[9]

    • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[9]

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[10]

    • Press the mixture in a mechanical press to form a thin, transparent pellet.[10]

  • Data Acquisition:

    • Place the salt plate or KBr pellet into the sample holder of an FTIR spectrometer.

    • Record a background spectrum of the empty spectrometer.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis:

    • The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify characteristic absorption bands for functional groups such as O-H (alcohol), N-H (amine), C-H (aromatic and aliphatic), and C=N/C=C (pyrimidine ring).

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_start Start prep_choice Method? prep_start->prep_choice prep_film Thin Film: Dissolve in Solvent and Evaporate on Salt Plate prep_choice->prep_film Film prep_pellet KBr Pellet: Grind with KBr and Press into Pellet prep_choice->prep_pellet Pellet acq1 Place Sample in FTIR Spectrometer prep_film->acq1 prep_pellet->acq1 acq2 Record Background Spectrum acq1->acq2 acq3 Acquire Sample Spectrum acq2->acq3 an1 Plot Transmittance vs. Wavenumber acq3->an1 an2 Identify Characteristic Absorption Bands an1->an2 an3 Correlate Bands to Functional Groups an2->an3

Workflow for IR Spectroscopic Analysis.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique for relatively small, volatile molecules.

Methodology for Electron Ionization Mass Spectrometry (EI-MS):

  • Sample Introduction:

    • A small amount of the solid sample is introduced into the ion source, typically via a direct insertion probe.[11]

    • The sample is heated under vacuum to promote volatilization.[12]

  • Ionization:

    • In the ion source, the gaseous analyte molecules are bombarded with a high-energy electron beam (typically 70 eV).[13][14]

    • This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).[13]

    • The high energy of EI often causes the molecular ion to fragment into smaller, characteristic ions.[14]

  • Mass Analysis:

    • The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Data Analysis:

    • A detector records the abundance of each ion at a specific m/z value.

    • The resulting mass spectrum is a plot of relative intensity versus m/z.

    • The peak with the highest m/z value often corresponds to the molecular ion, confirming the molecular weight. The fragmentation pattern provides structural clues and serves as a "fingerprint" for the compound.

MS_Workflow cluster_intro Sample Introduction & Ionization cluster_analysis Mass Analysis & Detection cluster_data Data Interpretation intro1 Introduce Sample via Direct Probe intro2 Volatilize Sample under Vacuum intro1->intro2 ionize Bombard with 70 eV Electrons (EI) intro2->ionize accel Accelerate Ions ionize->accel sep Separate Ions by m/z Ratio accel->sep detect Detect Ions sep->detect data1 Generate Mass Spectrum (Intensity vs. m/z) detect->data1 data2 Identify Molecular Ion Peak (M+) data1->data2 data3 Analyze Fragmentation Pattern data2->data3

Workflow for Mass Spectrometry Analysis.

References

Solubility Profile of (2-Aminopyrimidin-4-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (2-Aminopyrimidin-4-yl)methanol (CAS No. 2164-67-2). Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on its predicted solubility based on structural analysis, the known solubility of analogous compounds, and detailed experimental protocols for determining its solubility in common laboratory solvents.

Predicted Solubility Profile

This compound is a heterocyclic compound featuring a pyrimidine ring substituted with both an amino (-NH₂) group and a hydroxymethyl (-CH₂OH) group. These functional groups are key determinants of its solubility.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the amino and hydroxyl groups allows the molecule to act as both a hydrogen bond donor and acceptor. This capability is expected to facilitate strong intermolecular interactions with polar protic solvents. Therefore, this compound is predicted to be soluble in water, methanol, and ethanol. The parent compound, 2-aminopyrimidine, is known to be soluble in water and alcohol, supporting this prediction.[1][2][3]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): The molecule's overall polarity suggests it will also be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone.[1][2]

  • Non-Polar Solvents (e.g., Hexane, Toluene): Conversely, the compound's polarity makes it unlikely to be soluble in non-polar solvents.[1]

  • pH-Dependent Solubility: The basic amino group (specifically, the pyrimidine ring nitrogens and the exocyclic amine) can be protonated under acidic conditions. This protonation forms a salt, which typically results in a significant increase in aqueous solubility.[4] Therefore, the solubility of this compound in aqueous solutions is expected to be highly dependent on pH, with greater solubility at lower pH values.

Quantitative Solubility of a Structural Analog

While specific data for this compound is not available, quantitative solubility data for the closely related structural isomer, Pyrimidin-4-yl-methanol (which lacks the 2-amino group), provides a valuable reference point. The addition of the polar amino group to this structure would likely enhance its solubility in polar and aqueous media.

SolventSolubility (mg/mL)
Dimethylformamide (DMF)30
Dimethyl sulfoxide (DMSO)50
Ethanol30
Phosphate-Buffered Saline (PBS), pH 7.210
Data for Pyrimidin-4-yl-methanol (CAS 33581-98-5), a structural analog. This data should be considered an estimate.[5]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility values, the following experimental protocols are recommended. These methods range from initial qualitative assessments to more rigorous quantitative determinations common in drug discovery.

Qualitative Solubility Assessment

This simple method provides a rapid, preliminary understanding of a compound's solubility profile across a range of solvents.

Objective: To classify the compound as soluble, partially soluble, or insoluble in a given solvent.

Methodology:

  • Add approximately 1-5 mg of this compound to a small test tube or vial.

  • Add 0.5 mL of the chosen solvent in small portions (e.g., 0.1 mL at a time).

  • After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.

  • Visually inspect the solution against a contrasting background for any undissolved solid particles.

  • If the compound dissolves completely, it is classified as "soluble." If some solid remains, it is "partially soluble." If no dissolution is observed, it is "insoluble."

  • For aqueous solutions, the pH should be measured, and the test can be repeated with 5% HCl and 5% NaOH to observe the effect of pH on solubility.[6]

Quantitative Thermodynamic (Equilibrium) Solubility Assay

This method determines the true saturation solubility of the compound at equilibrium, which is a critical parameter for pre-formulation and biopharmaceutical assessment.

Objective: To determine the maximum concentration of the compound that can be dissolved in a solvent at equilibrium.

Methodology:

  • Add an excess amount of solid this compound to a known volume of the test solvent (e.g., aqueous buffer, organic solvent) in a sealed vial. The excess solid ensures that saturation is reached.

  • Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).

  • After incubation, separate the undissolved solid from the solution via centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Carefully collect the clear filtrate, which represents the saturated solution.

  • Quantify the concentration of the compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration in the saturated sample.

High-Throughput Kinetic Solubility Assay

Kinetic solubility is often measured in early drug discovery to quickly assess a large number of compounds. It measures the concentration at which a compound precipitates from a supersaturated solution created by adding a concentrated DMSO stock to an aqueous buffer.

Objective: To rapidly determine the apparent solubility and precipitation point of a compound from a supersaturated aqueous solution.

Methodology:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

  • In a 96-well microplate, add a small volume (1-2 µL) of the DMSO stock solution to a larger volume (100-200 µL) of the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Mix and allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours).

  • Measure the amount of precipitated material. This is commonly done using nephelometry (light scattering) or by filtering the plate and measuring the UV absorbance of the remaining dissolved compound in the filtrate.[7]

  • The concentration at which precipitation is observed is reported as the kinetic solubility.

Logical Workflow for Solubility Assessment

The following diagram illustrates a standard workflow for characterizing the solubility of a novel research compound like this compound.

G cluster_0 Solubility Assessment Workflow start Start with Compound This compound qual_test Qualitative Solubility Test (Water, 5% HCl, 5% NaOH, Organic Solvents) start->qual_test is_soluble Soluble? qual_test->is_soluble thermo_sol Quantitative Thermodynamic Solubility Assay (HPLC/LC-MS) is_soluble->thermo_sol Yes/Partially kinetic_sol High-Throughput Kinetic Solubility Assay is_soluble->kinetic_sol For Drug Discovery Screening data_analysis Data Analysis & Solubility Profile Generation thermo_sol->data_analysis kinetic_sol->data_analysis end End data_analysis->end

Caption: General workflow for determining the solubility of a research compound.

References

(2-Aminopyrimidin-4-yl)methanol: A Technical Guide to Purity and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and stability of (2-Aminopyrimidin-4-yl)methanol, a key heterocyclic building block in medicinal chemistry. This document outlines the known physicochemical properties, analytical methodologies for purity assessment, and protocols for stability testing. It is designed to be a valuable resource for researchers engaged in the synthesis, handling, and formulation of this compound.

Physicochemical and Purity Data

This compound is typically available as a solid.[1][2] Commercial suppliers generally state a purity of 97% to 98%.[1][2][3] For research and development purposes, it is crucial to perform in-house purity verification.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number2164-67-2[1][2][3]
Molecular FormulaC₅H₇N₃O[1][2]
Molecular Weight125.13 g/mol [3]
AppearancePowder or liquid[2]
Purity Specification≥97% - 98%[1][2][3]
Storage Conditions2-8°C, in a dark, tightly closed container under an inert atmosphere[1][2]

Table 2: Summary of Purity Analysis Data (Representative)

Analytical MethodParameterTypical Specification
HPLC-UVPurity (Area %)≥98.0%
¹H NMRConforms to StructureConforms
LC-MS[M+H]⁺126.1
Karl Fischer TitrationWater Content≤0.5%
Residue on IgnitionAsh Content≤0.1%

Note: The data in Table 2 are representative and may vary between batches. It is essential to analyze each batch to determine its specific purity profile.

Experimental Protocols

Detailed experimental protocols are critical for the accurate assessment of the purity and stability of this compound. The following sections provide generalized methodologies based on standard pharmaceutical practices.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for separating this compound from its potential impurities and degradation products.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

HPLC Purity Analysis Workflow

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful techniques for confirming the chemical structure of this compound and identifying any organic impurities.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C spectra.

  • Data Analysis: Compare the obtained chemical shifts, multiplicities, and integration values with the expected structure.

Forced Degradation and Stability Studies

Forced degradation studies are conducted to identify potential degradation pathways and to develop a stability-indicating analytical method.[4] These studies expose the compound to stress conditions more severe than accelerated stability testing.

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid sample to 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid sample and a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze the stressed samples by the developed stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.

Forced_Degradation_Pathway cluster_stress Stress Conditions APM This compound Acid Acid Hydrolysis APM->Acid Base Base Hydrolysis APM->Base Oxidation Oxidation (H₂O₂) APM->Oxidation Heat Thermal Stress APM->Heat Light Photolytic Stress APM->Light Degradation_Products Degradation Products Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Heat->Degradation_Products Light->Degradation_Products

Forced Degradation Stress Conditions

Stability Profile and Degradation Pathways

The stability of this compound is influenced by its chemical structure, which contains an amino group, a hydroxyl group, and a pyrimidine ring.

Table 3: Predicted Stability Profile of this compound

Stress ConditionPredicted StabilityPotential Degradation Products
Acidic pHPotential for degradationHydrolysis products, salt formation
Basic pHPotential for degradationRing-opening products, oxidation products
OxidationSusceptible to oxidationN-oxides, aldehydes, carboxylic acids
HeatModerately stableProducts of dehydration and decomposition
LightPotential for photodegradationPhotoproducts, colored degradants

Studies on related aminopyrimidine derivatives suggest that they can undergo photodegradation, particularly in acidic environments.[5] The thermal stability of pyrimidine derivatives is highly dependent on the nature of their substituents.[6] The amino and methanol functional groups are susceptible to oxidation.

Potential_Degradation_Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis APM This compound N_Oxide N-Oxide Derivative APM->N_Oxide Oxidation of Amino Group Aldehyde (2-Aminopyrimidin-4-yl)carbaldehyde APM->Aldehyde Oxidation of Methanol Group Ring_Opening Ring-Opened Products APM->Ring_Opening Harsh Acidic/Basic Conditions Carboxylic_Acid 2-Aminopyrimidine-4-carboxylic acid Aldehyde->Carboxylic_Acid

Potential Degradation Pathways

Conclusion

This technical guide provides a framework for understanding and evaluating the purity and stability of this compound. While specific, publicly available data on this compound is limited, the provided protocols and predicted stability profiles, based on the chemistry of related compounds and general principles of pharmaceutical analysis, offer a solid foundation for researchers. It is imperative that comprehensive in-house analysis, including purity determination and forced degradation studies, be conducted to ensure the quality and stability of this compound for its intended application in research and drug development.

References

The Aminopyrimidine Scaffold: A Privileged Motif in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activities of Aminopyrimidine Derivatives for Researchers, Scientists, and Drug Development Professionals

The aminopyrimidine core, a versatile heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its remarkable ability to mimic the adenine structure of ATP, the universal energy currency in biological systems. This intrinsic property allows aminopyrimidine derivatives to competitively bind to the ATP-binding sites of a vast array of enzymes, particularly protein kinases, leading to the modulation of numerous signaling pathways. Consequently, these compounds have emerged as a promising class of therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the multifaceted biological potential of aminopyrimidine derivatives, detailing their mechanisms of action, summarizing key quantitative data, and providing explicit experimental protocols for their evaluation.

Anticancer Activity: Targeting the Kinome and Beyond

The most extensively studied biological activity of aminopyrimidine derivatives is their anticancer potential, primarily driven by their ability to inhibit protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Aminopyrimidine-based compounds have been successfully developed to target a range of kinases implicated in tumor growth, proliferation, and survival.

Kinase Inhibition

Aminopyrimidine derivatives have shown potent inhibitory activity against several key kinase families:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Aberrant EGFR signaling is a key driver in several cancers, including non-small cell lung cancer (NSCLC).[2]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

  • Cyclin-Dependent Kinases (CDKs): A family of protein kinases that control the progression of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

  • Aurora Kinases: A family of serine/threonine kinases that are essential for mitosis. Overexpression of Aurora kinases is common in many cancers, and their inhibition can lead to mitotic catastrophe and cell death.

Table 1: Anticancer Activity of Representative Aminopyrimidine Derivatives

Compound IDTarget Kinase(s)Cancer Cell LineIC50 (µM)Reference
Compound 1 EGFRA549 (NSCLC)0.045[3]
Compound 2 EGFRH1975 (NSCLC)0.086[3]
Compound 3 VEGFR-2HUVEC0.032[4]
Compound 4 CDK2/Cyclin AMCF-7 (Breast)0.15[5]
Compound 5 Aurora A/BHCT116 (Colon)0.019 (A), 0.022 (B)[3]
RDS 3442 Not specifiedU87MG (Glioblastoma)7.8[1]
2a Not specifiedU87MG (Glioblastoma)4.0[1]
Signaling Pathways

The anticancer effects of aminopyrimidine derivatives are mediated through the modulation of critical signaling pathways.

EGFR_Signaling

VEGFR_Signaling

CDK_Pathway

Antimicrobial Activity

Several aminopyrimidine derivatives have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi. Their mechanism of action in microorganisms is often attributed to the inhibition of essential enzymes involved in nucleic acid synthesis or other vital metabolic pathways.

Table 2: Antimicrobial Activity of Representative Aminopyrimidine Derivatives

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound 6 Staphylococcus aureus8[6]
Compound 7 Escherichia coli16[6]
Compound 8 Candida albicans32[6]
Compound 9 Bacillus subtilis4[7]
Compound 10 Pseudomonas aeruginosa64[7]

Antiviral Activity

The antiviral potential of aminopyrimidine derivatives has been explored against various viruses, including influenza virus and herpes simplex virus (HSV). These compounds can interfere with different stages of the viral life cycle, such as entry, replication, and egress.

Table 3: Antiviral Activity of Representative Aminopyrimidine Derivatives

Compound IDVirusCell LineEC50 (µM)Reference
Compound 11 Influenza A (H1N1)MDCK5.2[8]
Compound 12 Influenza BMDCK3.8[8]
Compound 13 HSV-1Vero12.5[9]
Compound 14 SARS-CoV-2Vero E61.08[10]
Compound 15 RSVHeLa1.8[11]

Anti-inflammatory Activity

Aminopyrimidine derivatives have also shown potential as anti-inflammatory agents. Their mechanism of action in this context often involves the inhibition of pro-inflammatory enzymes and signaling pathways, such as cyclooxygenases (COX) and the production of nitric oxide (NO).[12][13]

Table 4: Anti-inflammatory Activity of Representative Aminopyrimidine Derivatives

Compound IDAssayIC50 (µM)Reference
Compound 16 COX-2 Inhibition0.25[12]
Compound 17 NO Production (LPS-stimulated RAW 264.7)5.8[14]
Compound 18 COX-1 Inhibition7.6[12]
L1 COX-2 Inhibition0.08[5]
L2 COX-2 Inhibition0.12[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of aminopyrimidine derivatives.

High-Throughput Screening (HTS) Workflow for Kinase Inhibitors

HTS_Workflow

Cell Viability (MTT) Assay for Anticancer Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the aminopyrimidine derivatives in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Western Blot for Kinase Inhibition (EGFR Phosphorylation)

Principle: Western blotting is used to detect the phosphorylation status of a target kinase (e.g., EGFR) in response to treatment with an inhibitor. A decrease in the phosphorylated form of the kinase indicates inhibition.

Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with the aminopyrimidine derivative for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-EGFR) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total form of the kinase and a loading control (e.g., β-actin or GAPDH) to normalize the results.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15]

Protocol:

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the aminopyrimidine derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[16]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).[15]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[17]

Plaque Reduction Assay for Antiviral Activity

Principle: This assay measures the ability of a compound to inhibit the formation of plaques (zones of cell death) caused by a lytic virus.[1][18]

Protocol:

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells in a multi-well plate.

  • Virus Infection: Infect the cells with a known amount of virus for 1-2 hours.[19]

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the aminopyrimidine derivative.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).[1]

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones against a background of stained viable cells.

  • EC50 Determination: Count the number of plaques in each well. The EC50 value (the concentration of compound that reduces the number of plaques by 50%) is calculated by plotting the percentage of plaque reduction against the logarithm of the compound concentration.

Griess Assay for Nitric Oxide (NO) Production

Principle: This assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants. It is an indicator of NO production by cells such as macrophages.[8]

Protocol:

  • Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate. Stimulate the cells with lipopolysaccharide (LPS) in the presence or absence of the aminopyrimidine derivative for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 5-10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. The IC50 value for the inhibition of NO production can then be calculated.

Conclusion and Future Perspectives

Aminopyrimidine derivatives represent a highly privileged scaffold in drug discovery, demonstrating a remarkable breadth of biological activities. Their proven success as kinase inhibitors in oncology has paved the way for their exploration in other therapeutic areas. The versatility of the aminopyrimidine core allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research will likely focus on the development of multi-target inhibitors, the exploration of novel biological targets, and the application of advanced drug delivery systems to enhance the therapeutic potential of this remarkable class of compounds. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the discovery and development of novel aminopyrimidine-based therapeutics.

References

(2-Aminopyrimidin-4-yl)methanol: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(2-Aminopyrimidin-4-yl)methanol has emerged as a pivotal building block in medicinal chemistry, particularly in the development of targeted therapies. Its inherent structural features, featuring a hydrogen bond donor and acceptor-rich pyrimidine core, make it a privileged scaffold for designing potent and selective inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases like cancer and inflammatory disorders. This technical guide provides an in-depth overview of the synthesis, properties, and extensive applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a building block is fundamental for its effective utilization in synthesis and for predicting the characteristics of its derivatives.

PropertyValueSource
CAS Number 2164-67-2[1][2]
Molecular Formula C₅H₇N₃O[1][3]
Molecular Weight 125.13 g/mol [3]
IUPAC Name This compound[1]
Physical Form Solid[1]
Storage Temperature 2-8°C, under inert atmosphere, in a dark place[1]
Purity ≥98%[1]

Synthesis of this compound

The primary synthetic route to this compound involves the reduction of a corresponding ester, such as ethyl 2-aminopyrimidine-4-carboxylate. Lithium aluminium hydride (LiAlH₄) is a commonly employed reducing agent for this transformation.

Experimental Protocol: Reduction of Ethyl 2-aminopyrimidine-4-carboxylate

Materials:

  • Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

  • Lithium aluminium hydride (LiAlH₄) solution (2 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • Potassium hydroxide solution (20% aqueous)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Dissolve ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate (72.3 g, 339 mmol) in anhydrous tetrahydrofuran (900 mL) in a reaction vessel equipped with a stirrer and under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a 2 M solution of LiAlH₄ in THF (195 mL, 390 mmol) dropwise over a period of 1 hour, maintaining the temperature at 0°C.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for 2 hours.

  • Allow the mixture to warm to room temperature and continue stirring overnight.

  • Upon completion of the reaction (monitored by TLC), cool the mixture back to 0°C.

  • Carefully quench the reaction by the sequential and dropwise addition of water (15 mL), 20% aqueous potassium hydroxide solution (15 mL), and then water (30 mL).

  • Stir the resulting mixture for 1 hour.

  • Dry the mixture with anhydrous magnesium sulfate (MgSO₄), filter the solid, and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure and dry the residue under vacuum to yield the final product, (4-amino-2-(methylthio)pyrimidin-5-yl)methanol.[4]

Synthesis_Workflow reagent1 Ethyl 2-aminopyrimidine-4-carboxylate intermediate Reaction Mixture reagent1->intermediate Dissolve reagent2 LiAlH4 in THF reagent2->intermediate Add dropwise at 0°C quenching Quenching (H2O, KOH) intermediate->quenching Overnight reaction product This compound workup Workup & Purification quenching->workup workup->product

Caption: Synthetic workflow for this compound.

Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The 2-aminopyrimidine moiety is a well-established pharmacophore in the design of kinase inhibitors.[5] It mimics the adenine core of ATP and typically forms one or more crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a key interaction for potent inhibition.[5] this compound provides a versatile handle (the hydroxymethyl group) for further chemical modifications to explore the solvent-exposed regions of the kinase active site, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

This building block has been instrumental in the development of inhibitors for a range of kinases, including:

  • Aurora Kinases (AURK) and Polo-like Kinases (PLK): These are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[5] Several clinical candidates targeting these kinases incorporate the 2-aminopyrimidine scaffold.[5]

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is central to immune responses, and its dysregulation is implicated in autoimmune diseases and cancers.[6]

  • Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs): Dual inhibitors targeting both CDKs and HDACs have shown synergistic antitumor effects.[7]

Quantitative Data on 2-Aminopyrimidine-Based Inhibitors

The following table summarizes the inhibitory activities of several compounds featuring the 2-aminopyrimidine scaffold against their respective kinase targets.

CompoundTarget Kinase(s)IC₅₀ (nM)Reference
Alisertib (MLN8237)AURKA1.2[5]
Barasertib (AZD1152)AURKB0.37[5]
AMG900AURKB4[5]
BI2536PLK10.83[5]
BI6727PLK10.87[5]
Compound 8eCDK9 / HDAC188.4 / 168.9[7]
Compound 9eFLT3 / HDAC1 / HDAC330.4 / 52.4 / 14.7[7]
4-piperazinyl-2-aminopyrimidine derivativeJAK227[6]
Compound 8hPLK46.7[8]

Visualization of a Key Signaling Pathway: The JAK-STAT Pathway

Inhibitors derived from this compound can effectively target kinases like JAK2, thereby modulating downstream signaling cascades such as the JAK-STAT pathway.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates to nucleus inhibitor (2-Aminopyrimidine-based) JAK Inhibitor inhibitor->JAK Inhibits transcription Gene Transcription DNA->transcription Initiates cytokine Cytokine cytokine->receptor Binds

Caption: Inhibition of the JAK-STAT pathway by a 2-aminopyrimidine-based inhibitor.

General Experimental Protocol for Derivatization

The hydroxymethyl group of this compound is a convenient point for chemical modification, often through reactions like etherification or esterification. A common strategy in medicinal chemistry is the nucleophilic aromatic substitution (SNAr) reaction on a suitable heterocyclic partner.

Generalized Protocol for SNAr Reaction

Materials:

  • This compound

  • An electron-deficient (hetero)aryl chloride/fluoride

  • A non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA)

  • A suitable solvent (e.g., isopropanol, DMSO, or DMF)

Procedure:

  • To a solution of the electron-deficient (hetero)aryl halide (1.0 eq) in the chosen solvent, add this compound (1.0-1.2 eq) and the base (2.0-3.0 eq).

  • Heat the reaction mixture to a temperature ranging from 80°C to 150°C, depending on the reactivity of the substrates.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, perform an aqueous workup by diluting the reaction mixture with water and extracting with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired coupled product.

Conclusion

This compound stands out as a high-value building block in medicinal chemistry. Its straightforward synthesis and the strategic placement of reactive functional groups on the bio-relevant 2-aminopyrimidine scaffold provide a robust platform for the rapid generation of diverse compound libraries. Its proven utility in the development of potent and selective kinase inhibitors underscores its continued importance in the quest for novel therapeutics to address a wide range of human diseases. The data and protocols presented herein serve as a comprehensive resource for researchers aiming to leverage the potential of this versatile molecule in their drug discovery programs.

References

Unveiling (2-Aminopyrimidin-4-yl)methanol: A Technical Guide on its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Aminopyrimidin-4-yl)methanol , a heterocyclic compound featuring a pyrimidine core, has garnered interest within the scientific community as a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, history, synthesis, and known biological significance, with a focus on quantitative data and detailed experimental protocols.

Discovery and Historical Context

The precise historical record of the initial synthesis and characterization of this compound is not extensively documented in readily available literature. However, its structural motif, the 2-aminopyrimidine core, is a well-established pharmacophore found in numerous biologically active molecules. The exploration of substituted pyrimidines, including those with amino and hydroxymethyl functionalities, has been a continuous effort in the quest for novel therapeutic agents.

The emergence of this compound in chemical supplier catalogs and databases suggests its availability as a research chemical for synthetic applications. While a seminal discovery paper is not immediately apparent, its utility lies in its potential as a precursor for more complex molecules with diverse pharmacological activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 2164-67-2[1][2][3][4]
Molecular Formula C₅H₇N₃O[1][3][4]
Molecular Weight 125.13 g/mol [3]
Appearance White to off-white crystalline powder or solid[1]
Melting Point 145 °C[1]
Solubility Soluble in polar organic solvents like methanol and ethanol.[5]
Storage 2-8°C, in a dark, inert atmosphere.[2]

Synthesis and Characterization

The primary synthetic route to this compound involves the reduction of a corresponding carboxylic acid ester.

General Synthesis Protocol

A common method for the synthesis of this compound is the reduction of a suitable precursor such as methyl 2-aminopyrimidine-4-carboxylate.

Experimental Protocol:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Addition of Ester: Slowly add a solution of methyl 2-aminopyrimidine-4-carboxylate in anhydrous THF to the LiAlH₄ suspension while stirring.

  • Reaction: Heat the reaction mixture to reflux for several hours.

  • Quenching: After the reaction is complete, cool the mixture and carefully quench the excess LiAlH₄ by the slow addition of water or an aqueous solution of sodium hydroxide.

  • Workup: Filter the resulting precipitate and wash it with THF. Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., benzene) to yield pure this compound.

A schematic representation of this synthesis is provided below.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product Methyl 2-aminopyrimidine-4-carboxylate Methyl 2-aminopyrimidine-4-carboxylate 1. LiAlH4, THF 1. LiAlH4, THF This compound This compound Methyl 2-aminopyrimidine-4-carboxylate->this compound Reduction 2. H2O 2. H2O

General synthesis of this compound.

Biological Significance and Potential Applications

While specific biological studies on this compound are limited, the 2-aminopyrimidine scaffold is a cornerstone in drug discovery, exhibiting a wide range of biological activities.[6] Derivatives of 2-aminopyrimidine have been extensively investigated as:

  • Kinase Inhibitors: The 2-aminopyrimidine moiety is a common feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.

  • Anticancer Agents: Numerous 2-aminopyrimidine derivatives have demonstrated potent anticancer activity by targeting various signaling pathways involved in cell proliferation and survival.

  • Antimicrobial Agents: The pyrimidine ring is a constituent of nucleic acids, making its analogs potential antimicrobial agents by interfering with microbial DNA synthesis or other essential metabolic pathways.[7][8]

  • Central Nervous System (CNS) Agents: The structural features of aminopyrimidines allow for the design of molecules that can cross the blood-brain barrier and interact with CNS targets.

The presence of the primary amino group and the hydroxymethyl group on the pyrimidine ring of this compound provides two key points for chemical modification, making it an attractive starting material for the synthesis of compound libraries for high-throughput screening in drug discovery campaigns.

Below is a conceptual workflow for the utilization of this compound in a drug discovery program.

G start This compound library Library Synthesis (Chemical Modification) start->library screen High-Throughput Screening (e.g., Kinase Assays) library->screen hit Hit Identification screen->hit lead Lead Optimization hit->lead candidate Drug Candidate lead->candidate

Drug discovery workflow utilizing the core scaffold.

Future Directions

Further research is warranted to fully elucidate the biological profile of this compound itself. Screening this compound against a panel of kinases and other biologically relevant targets could reveal intrinsic activities. Moreover, its utilization as a scaffold for the development of novel derivatives holds significant promise for the discovery of new therapeutic agents. The detailed synthetic protocols and characterization data available for related compounds provide a solid foundation for researchers to explore the chemical space around this versatile building block.

References

An In-depth Technical Guide to the Safety and Handling of (2-Aminopyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (2-Aminopyrimidin-4-yl)methanol (CAS No. 2164-67-2), a heterocyclic building block with significant potential in pharmaceutical research and development. The document outlines essential safety precautions, detailed experimental protocols, and insights into the biological context of 2-aminopyrimidine derivatives to ensure safe and effective use in a laboratory setting.

Chemical and Physical Properties

This compound is a solid organic compound. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 2164-67-2
Molecular Formula C₅H₇N₃O
Molecular Weight 125.13 g/mol
Appearance Solid
Purity ≥98%
IUPAC Name This compound
InChI Key TWYCDZQLLFNFGK-UHFFFAOYSA-N

Safety and Handling Precautions

This compound requires careful handling to minimize risk to laboratory personnel. The primary hazards are associated with eye and skin irritation.

Hazard Identification and Classification

The compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

Table 2: GHS Hazard Classification

Hazard ClassHazard CategoryPictogramSignal WordHazard Statement
Serious Eye Damage/Eye IrritationCategory 2A
alt text
WarningH319: Causes serious eye irritation.[1]
Personal Protective Equipment (PPE) and Engineering Controls

To ensure safe handling, the following PPE and engineering controls are mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a laboratory coat.

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust.

First Aid Measures

In case of exposure, follow these first-aid procedures:

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • If on Skin: Wash with plenty of soap and water.

  • If Inhaled: Move the person into fresh air.

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting.

Storage and Disposal
  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1] For long-term storage, keep in a dark place under an inert atmosphere at 2-8°C.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Experimental Protocols

Proposed Synthesis of this compound

This proposed protocol is based on the successful synthesis of a structurally similar compound and should be optimized for safety and yield in a controlled laboratory setting.

Reaction Scheme:

Materials and Equipment:

  • Methyl 2-aminopyrimidine-4-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous THF.

  • In a separate flask, dissolve methyl 2-aminopyrimidine-4-carboxylate in anhydrous THF.

  • Slowly add the solution of the ester to the LiAlH₄ suspension with stirring. An exothermic reaction may occur; control the addition rate to maintain a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the flask in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.

  • Filter the resulting solid and wash it thoroughly with THF.

  • Combine the filtrate and the washings, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be purified by recrystallization or column chromatography.

Safety Note: Lithium aluminum hydride is a highly reactive and flammable solid. It reacts violently with water. All operations involving LiAlH₄ must be conducted under a strictly inert and anhydrous atmosphere.

General Workflow for Handling and Use in a Research Setting

The following workflow outlines the key steps for safely incorporating this compound into a research protocol.

experimental_workflow cluster_prep Preparation cluster_handling Compound Handling cluster_reaction Experimental Use cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Work in a Chemical Fume Hood prep_ppe->prep_hood weigh Weigh Required Amount of this compound prep_hood->weigh dissolve Dissolve in an Appropriate Solvent weigh->dissolve reaction Introduce into Reaction or Assay dissolve->reaction monitor Monitor Progress (e.g., TLC, LC-MS) reaction->monitor quench Quench Reaction (if applicable) monitor->quench workup Perform Aqueous Workup and Extraction quench->workup purify Purify Product workup->purify dispose Dispose of Waste According to Regulations purify->dispose

Caption: A typical experimental workflow for handling this compound.

Biological Context and Signaling Pathways

Derivatives of 2-aminopyrimidine are a prominent scaffold in medicinal chemistry, exhibiting a wide array of biological activities. They are known to interact with various biological targets, including kinases and signaling pathways implicated in diseases such as cancer.

Inhibition of the Wnt Signaling Pathway

The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its dysregulation is linked to various cancers. Some 2-aminopyrimidine derivatives have been identified as inhibitors of the canonical Wnt signaling pathway.[2] These compounds can interfere with the pathway, leading to a reduction in the proliferation of cancer cells.

wnt_pathway cluster_off Wnt OFF State cluster_on Wnt ON State destruction_complex Destruction Complex (APC, Axin, GSK3β, CK1α) beta_catenin_off β-catenin destruction_complex->beta_catenin_off Phosphorylates proteasome Proteasome beta_catenin_off->proteasome Ubiquitination & Degradation wnt Wnt Ligand fzd_lrp Frizzled/LRP Receptor Complex wnt->fzd_lrp dsh Dishevelled (Dsh) fzd_lrp->dsh Activates dsh->destruction_complex Inhibits beta_catenin_on β-catenin (Accumulates) tcf_lef TCF/LEF beta_catenin_on->tcf_lef Translocates to Nucleus and Binds target_genes Target Gene Expression tcf_lef->target_genes Activates inhibitor (2-Aminopyrimidine Derivatives) inhibitor->dsh Potential Inhibition Point

Caption: Inhibition of the Wnt signaling pathway by 2-aminopyrimidine derivatives.

Inhibition of Kinase Signaling Pathways

The 2-aminopyrimidine scaffold is a common feature in many kinase inhibitors. For instance, derivatives have been developed to target Janus kinase 2 (JAK2), a key component of the JAK/STAT signaling pathway, which is often dysregulated in myeloproliferative neoplasms and some solid tumors. Other 2-aminopyrimidine-based compounds have shown inhibitory activity against Polo-like kinase 4 (PLK4) and Bromodomain-containing protein 4 (BRD4), both of which are attractive targets for cancer therapy.

The general mechanism of action for these kinase inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and blocking the signal transduction cascade.

This technical guide provides a foundation for the safe and informed use of this compound in a research and development setting. As with any chemical, it is crucial to consult the most up-to-date Safety Data Sheet (SDS) from your supplier and to perform a thorough risk assessment before commencing any experimental work.

References

In-Depth Technical Guide: (2-Aminopyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

<

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (2-Aminopyrimidin-4-yl)methanol, a heterocyclic building block of significant interest in medicinal chemistry. It covers the compound's nomenclature, physicochemical properties, synthesis, and its role as a scaffold in developing novel therapeutics, particularly in oncology.

Compound Identification and Properties

This compound is a substituted pyrimidine characterized by an amino group at the C2 position and a hydroxymethyl group at the C4 position. This arrangement of functional groups makes it a versatile synthon for creating more complex molecules with diverse biological activities.

Table 1: Compound Identifiers

IdentifierValue
IUPAC Name This compound
CAS Number 2164-67-2[1][2][3][4]
Molecular Formula C₅H₇N₃O[1][2]
Molecular Weight 125.13 g/mol [1][2]
SMILES OCC1=NC(N)=NC=C1[2]
MDL Number MFCD01689391[2]

Table 2: Physicochemical Properties

PropertyValueSource
Physical Form Solid[2]
Purity ≥98%[1]
Melting Point 145°C[2]
Storage 2-8°C, Inert atmosphere[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 4[2]
Rotatable Bond Count 1[2]

Synthesis and Application Workflow

While specific, detailed synthesis protocols for this compound are not extensively published in readily available literature, a general synthetic pathway can be inferred from standard heterocyclic chemistry. A plausible approach involves the condensation of a β-keto ester or a related 1,3-dielectrophile with guanidine, followed by functional group manipulations to install the hydroxymethyl group.

The primary value of this compound lies in its application as a versatile building block for constructing libraries of bioactive molecules for drug discovery.

G cluster_synthesis Synthesis cluster_application Application in Drug Discovery Precursors 1,3-Dielectrophile + Guanidine Cyclization Cyclocondensation Precursors->Cyclization Core 2-Aminopyrimidine Core Cyclization->Core FGI Functional Group Interconversion Core->FGI Target This compound FGI->Target Derivatization Chemical Derivatization Target->Derivatization Target->Derivatization Library Compound Library Derivatization->Library Screening High-Throughput Screening Library->Screening Lead Lead Compound Screening->Lead

Synthetic and Application Workflow.

Role in Drug Development: Targeting Kinase Signaling Pathways

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to form key hydrogen bond interactions with the hinge region of protein kinases.[5] This has led to its incorporation into numerous approved and investigational kinase inhibitors for cancer therapy.[6] Derivatives of this compound are explored as inhibitors for critical oncogenic kinases such as Polo-like kinase 4 (PLK4) and Epidermal Growth Factor Receptor (EGFR).

Inhibition of the PLK4 Signaling Pathway

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis and poor prognosis in various cancers, including bladder and colorectal cancer.[7][8] Inhibiting PLK4 disrupts the cell cycle, often leading to G1 arrest and suppression of cancer cell growth.[7][9] The 2-aminopyrimidine core serves as an effective scaffold for developing potent and selective PLK4 inhibitors.

G Plk4 PLK4 Overexpression Centrosome Centrosome Amplification & Mitotic Instability Plk4->Centrosome Proliferation Uncontrolled Cell Proliferation Centrosome->Proliferation Tumor Tumor Growth Proliferation->Tumor Inhibitor 2-Aminopyrimidine-based PLK4 Inhibitor Inhibitor->Plk4 G1_Arrest G1 Cell Cycle Arrest Inhibitor->G1_Arrest Apoptosis Apoptosis Inhibitor->Apoptosis

Aminopyrimidine Inhibition of PLK4 Pathway.
Inhibition of the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is another critical target in cancer therapy.[10] Upon ligand binding, EGFR activates downstream cascades like the Ras-Raf-MAPK and PI3K-AKT pathways, which drive cell proliferation, survival, and metastasis.[11][12] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of EGFR have shown clinical success. The aminopyrimidine scaffold is a key component in the design of these TKIs, blocking the aberrant signaling that drives tumor progression.

G cluster_downstream Downstream Signaling EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR RAS_RAF Ras-Raf-MAPK EGFR->RAS_RAF PI3K_AKT PI3K-AKT EGFR->PI3K_AKT Proliferation Cell Proliferation, Survival, Metastasis RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor Aminopyrimidine-based EGFR Inhibitor Inhibitor->EGFR

Aminopyrimidine Inhibition of EGFR Pathway.

Experimental Protocols

While a specific synthesis for this compound is not detailed in the provided search results, a general experimental protocol for the synthesis of related 2-aminopyrimidine derivatives can be adapted. The following is a representative procedure based on the nucleophilic substitution of a dichloropyrimidine precursor, a common strategy in this chemical space.[5][6]

Protocol: General Synthesis of Substituted 2-Aminopyrimidine Derivatives

  • Objective: To synthesize a library of 2-aminopyrimidine derivatives via nucleophilic aromatic substitution.

  • Materials:

    • 2-Amino-4,6-dichloropyrimidine (starting material)

    • Various primary or secondary amines (nucleophiles)

    • Triethylamine (TEA) or another non-nucleophilic base

    • Anhydrous solvent (e.g., Chloroform, THF, or solvent-free conditions)

    • Silica gel for chromatography

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • To a solution or suspension of 2-amino-4,6-dichloropyrimidine (1 equivalent) in an appropriate anhydrous solvent (e.g., 10 mL Chloroform), add the desired amine nucleophile (1 equivalent).[5]

    • Add triethylamine (1.3-2 equivalents) to the mixture to act as an acid scavenger.[5]

    • Stir the reaction mixture at room temperature or heat to 80-90°C for solvent-free conditions.[6]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

    • Upon completion, remove volatile components under reduced pressure. If performed solvent-free, add distilled water to the reaction mixture to precipitate the product.[6]

    • Filter the crude product.

    • Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure substituted 2-aminopyrimidine derivative.

    • Characterize the final product using NMR, Mass Spectrometry, and other relevant analytical techniques.

Note: This is a generalized protocol. Reaction conditions, stoichiometry, and purification methods must be optimized for each specific substrate and desired product.

Conclusion

This compound is a valuable heterocyclic compound that serves as a foundational element in the synthesis of potent and selective kinase inhibitors for oncological applications. Its strategic placement of amino and hydroxymethyl groups allows for diverse chemical modifications, enabling the exploration of structure-activity relationships in drug discovery campaigns. The proven success of the 2-aminopyrimidine scaffold in targeting key cancer pathways like PLK4 and EGFR underscores the potential of derivatives from this core structure in developing next-generation targeted therapies.

References

Commercial Suppliers and Technical Guide for (2-Aminopyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Aminopyrimidin-4-yl)methanol, a key building block in medicinal chemistry and drug discovery. It details commercial suppliers, physicochemical properties, and its application in the synthesis of targeted therapies, particularly kinase inhibitors. This guide is intended to be a valuable resource for researchers and professionals involved in the design and development of novel therapeutics.

Commercial Availability

This compound (CAS No: 2164-67-2) is readily available from a variety of commercial suppliers specializing in chemical reagents and building blocks for research and development. The purity of the compound is a critical factor for its use in sensitive applications such as drug synthesis, with most suppliers offering a purity of 97% or higher.

SupplierReported PurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Sigma-Aldrich (Ambeed) 98%[1]2164-67-2C₅H₇N₃O125.13
CP Lab Safety min 98%[2]2164-67-2C₅H₇N₃O125.13[2]
BLD Pharm ---2164-67-2[3]C₅H₇N₃O125.13[3]
MySkinRecipes 98%[4]2164-67-2[4]C₅H₇N₃O125.13[4]
Amadis Chemical Co., Ltd. 97%[5]2164-67-2[5]C₅H₇N₃O---
AA Blocks ---2164-67-2[6]C₅H₇N₃O125.1286[6]

Note: Purity and availability may vary. It is recommended to contact the suppliers directly for the most current information and to request a certificate of analysis.

Physicochemical Properties and Quality Control

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in chemical reactions.

PropertyValue
Molecular Formula C₅H₇N₃O
Molecular Weight 125.13 g/mol
Appearance Powder or liquid[5]
Melting Point 145°C[6]
Storage Conditions 2-8°C, in a dark place under an inert atmosphere[1]
SMILES NCC1=NC=C(CO)C=N1

Quality Control:

To ensure the identity and purity of this compound, a series of analytical tests should be performed. These typically include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule. For the closely related compound, (2-Aminopyridin-4-yl)-methanol, characteristic ¹H NMR shifts in DMSO-d₆ are observed at (δ, ppm): 4.36 (s, 2H), 5.19 (s, 1H), 5.78 (s, 2H), 6.40 (d, 1H), 6.46 (s, 1H), 7.81 (d, 1H). The ¹³C NMR spectrum shows peaks at (δ, ppm): 62.3, 105.2, 110.3, 147.7, 152.7, 160.3[7]. Similar characteristic peaks would be expected for this compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound. A typical method for aminopyridine derivatives involves a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol[8][9][10].

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

  • Certificate of Analysis (CoA): A CoA from the supplier should be reviewed to verify the identity, purity, and other quality parameters of the specific batch.

Application in Drug Discovery: A Building Block for Kinase Inhibitors

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in a variety of kinase inhibitors. This compound serves as a versatile starting material for the synthesis of these inhibitors, which are designed to target specific signaling pathways implicated in diseases such as cancer and inflammatory disorders.

Role in Targeting Kinase Signaling Pathways

Kinases are a class of enzymes that play a crucial role in cell signaling by catalyzing the transfer of a phosphate group to specific substrate molecules. Dysregulation of kinase activity is a hallmark of many diseases, making them attractive targets for therapeutic intervention. The 2-aminopyrimidine core can be elaborated with various substituents to create potent and selective inhibitors of specific kinases.

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a key signaling cascade involved in immunity, cell proliferation, and apoptosis[11][12]. Aberrant JAK-STAT signaling is associated with various cancers and autoimmune diseases[12]. 2-aminopyridine and 2-aminopyrimidine derivatives have been successfully developed as selective JAK2 inhibitors[11][13].

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates to Nucleus Gene_Transcription Gene Transcription DNA->Gene_Transcription Initiates Cytokine Cytokine Cytokine->receptor Binds Inhibitor This compound Derivative (Kinase Inhibitor) Inhibitor->JAK Inhibits Kinase_Inhibitor_Workflow Start This compound (Starting Material) Synthesis Chemical Synthesis (e.g., SNAr, Coupling Reactions) Start->Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization In_vitro In vitro Kinase Assay (IC50 Determination) Characterization->In_vitro Cell_based Cell-based Assays (Proliferation, Apoptosis) In_vitro->Cell_based Lead_Opt Lead Optimization (SAR Studies) Cell_based->Lead_Opt Lead_Opt->Synthesis Iterative Design

References

Methodological & Application

Synthesis and Application of (2-Aminopyrimidin-4-yl)methanol Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Aminopyrimidin-4-yl)methanol and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. The 2-aminopyrimidine scaffold is a key pharmacophore found in numerous biologically active molecules, including approved drugs. These compounds serve as versatile building blocks for the synthesis of a diverse range of derivatives with potential therapeutic applications, particularly as kinase inhibitors in oncology. This document provides detailed protocols for the synthesis of the core intermediate, this compound, and its subsequent derivatization, along with data on their biological activities and relevant signaling pathways.

Synthetic Strategy

The primary route for the synthesis of this compound involves the reduction of a carbonyl group at the 4-position of the pyrimidine ring. A common and efficient method is the reduction of the commercially available 2-aminopyrimidine-4-carboxylic acid or its corresponding ester using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). Once the core alcohol is obtained, its hydroxyl group can be readily functionalized to generate a library of derivatives.

A general workflow for the synthesis and evaluation of this compound derivatives is depicted below.

G cluster_synthesis Synthesis cluster_evaluation Evaluation 2-Aminopyrimidine-4-carboxylic acid 2-Aminopyrimidine-4-carboxylic acid Esterification Esterification 2-Aminopyrimidine-4-carboxylic acid->Esterification Methyl 2-aminopyrimidine-4-carboxylate Methyl 2-aminopyrimidine-4-carboxylate Esterification->Methyl 2-aminopyrimidine-4-carboxylate Reduction Reduction Methyl 2-aminopyrimidine-4-carboxylate->Reduction This compound This compound Reduction->this compound Derivatization Derivatization This compound->Derivatization Derivative Library Derivative Library Derivatization->Derivative Library Biological Screening Biological Screening Derivative Library->Biological Screening Kinase Assays Kinase Assays Biological Screening->Kinase Assays Cell-based Assays Cell-based Assays Biological Screening->Cell-based Assays SAR Studies SAR Studies Kinase Assays->SAR Studies Cell-based Assays->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization

Caption: General workflow for synthesis and evaluation.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-aminopyrimidine-4-carboxylate

This protocol describes the esterification of 2-aminopyrimidine-4-carboxylic acid.

Materials:

  • 2-Aminopyrimidine-4-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

Procedure:

  • Suspend 2-aminopyrimidine-4-carboxylic acid (1.0 eq) in anhydrous methanol.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) or concentrated sulfuric acid (catalytic amount) dropwise to the stirred suspension.

  • Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Neutralize the residue by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure Methyl 2-aminopyrimidine-4-carboxylate.

Protocol 2: Synthesis of this compound

This protocol details the reduction of the methyl ester to the corresponding alcohol, adapted from a similar procedure for a pyridine analog[1].

Materials:

  • Methyl 2-aminopyrimidine-4-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and reflux condenser

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (2.0-3.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve Methyl 2-aminopyrimidine-4-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and then water again (Fieser workup). Alternatively, quench by the slow addition of sodium sulfate decahydrate until a granular precipitate forms.

  • Stir the resulting slurry at room temperature for 1 hour.

  • Filter the precipitate through a pad of Celite and wash it thoroughly with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound.

Application in Kinase Inhibition

This compound derivatives have shown significant promise as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The 2-aminopyrimidine core can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases.

Polo-like Kinase 4 (PLK4) Inhibition

PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication. Its overexpression is observed in several cancers, making it an attractive therapeutic target.[2][3] Derivatives of 2-aminopyrimidine have been developed as potent PLK4 inhibitors.[4] Inhibition of PLK4 can lead to mitotic catastrophe and cell death in cancer cells.

The signaling pathway affected by PLK4 inhibition is illustrated below.

G cluster_pathway PLK4 Signaling Pathway in Cancer PLK4_Inhibitor This compound Derivative PLK4 PLK4 PLK4_Inhibitor->PLK4 Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication p53 p53 PLK4->p53 Aneuploidy Aneuploidy Centriole_Duplication->Aneuploidy Aberrant Tumor_Growth Tumor Growth Aneuploidy->Tumor_Growth Apoptosis Apoptosis p21 p21 p53->p21 G1_Arrest G1 Cell Cycle Arrest p21->G1_Arrest G1_Arrest->Tumor_Growth G1_Arrest->Apoptosis G cluster_pathway CDK/HDAC Interplay in Cell Cycle Dual_Inhibitor This compound Derivative CDK CDK Dual_Inhibitor->CDK HDAC HDAC Dual_Inhibitor->HDAC pRb_Phosphorylation pRb Phosphorylation CDK->pRb_Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest CDK->Cell_Cycle_Arrest inhibition leads to Chromatin_Acetylation Chromatin Deacetylation HDAC->Chromatin_Acetylation inhibits Apoptosis Apoptosis HDAC->Apoptosis inhibition promotes E2F_Release E2F Release pRb_Phosphorylation->E2F_Release Gene_Transcription Gene Transcription (Cell Cycle Progression) E2F_Release->Gene_Transcription Chromatin_Acetylation->Gene_Transcription represses

References

Application Notes and Protocols for the Use of (2-Aminopyrimidin-4-yl)methanol in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly in the oncology space where it is a common framework for kinase inhibitors. The 2-aminopyrimidine moiety is a key pharmacophore that can form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases. (2-Aminopyrimidin-4-yl)methanol is a valuable, commercially available building block that can be strategically utilized in the synthesis of a diverse range of kinase inhibitors. Its bifunctional nature, possessing both a nucleophilic amino group and a versatile hydroxymethyl group, allows for multiple synthetic derivatization pathways.

This document provides detailed application notes, experimental protocols, and relevant biological data for the use of this compound and its derivatives in the synthesis of inhibitors for key oncogenic kinases, including Aurora kinases, Polo-like kinase 4 (PLK4), and ROS1.

Target Kinases and Signaling Pathways

A comprehensive understanding of the targeted signaling pathways is crucial for the rational design of kinase inhibitors. Below are simplified representations of the signaling cascades involving Aurora kinases, PLK4, and ROS1.

Aurora Kinase Signaling Pathway

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis.[1][2] Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer therapies.[1][3] Aurora A is involved in centrosome maturation and separation, as well as mitotic entry, while Aurora B is a component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis.[2]

Aurora_Signaling cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Cyclin B/CDK1 Cyclin B/CDK1 Aurora_A Aurora_A Cyclin B/CDK1->Aurora_A activates Centrosome_Maturation Centrosome_Maturation Spindle_Assembly Spindle_Assembly Chromosome_Alignment Chromosome_Alignment Cytokinesis Cytokinesis Aurora_A->Centrosome_Maturation Aurora_A->Spindle_Assembly Aurora_B Aurora_B Aurora_B->Chromosome_Alignment Aurora_B->Cytokinesis Inhibitor (2-Aminopyrimidine) -based Inhibitor Inhibitor->Aurora_A Inhibitor->Aurora_B

Caption: Simplified Aurora Kinase Signaling in Mitosis.
Polo-like Kinase 4 (PLK4) Signaling Pathway

PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication.[4] Dysregulation of PLK4 can lead to an abnormal number of centrosomes, a hallmark of many cancer cells, resulting in genomic instability.[4] Inhibition of PLK4 can induce G1 cell cycle arrest and apoptosis in cancer cells.

PLK4_Signaling cluster_G1_S G1/S Transition Centriole_Duplication Centriole_Duplication PLK4 PLK4 STIL STIL PLK4->STIL phosphorylates p53 p53 PLK4->p53 inhibition leads to p38/p53 activation SAS-6 SAS-6 STIL->SAS-6 recruits SAS-6->Centriole_Duplication p21 p21 p53->p21 activates G1_Arrest G1_Arrest p21->G1_Arrest Inhibitor (2-Aminopyrimidine) -based Inhibitor Inhibitor->PLK4

Caption: PLK4 Signaling in Centriole Duplication and Cell Cycle Control.
ROS1 Signaling Pathway

ROS1 is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements, can drive the growth of various cancers, including non-small cell lung cancer.[5][6] ROS1 fusion proteins activate several downstream signaling pathways, such as the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, promoting cell proliferation and survival.[5][7]

ROS1_Signaling cluster_downstream Downstream Signaling ROS1_Fusion_Protein ROS1_Fusion_Protein RAS-RAF-MEK-ERK RAS-RAF-MEK-ERK ROS1_Fusion_Protein->RAS-RAF-MEK-ERK PI3K-AKT-mTOR PI3K-AKT-mTOR ROS1_Fusion_Protein->PI3K-AKT-mTOR JAK-STAT JAK-STAT ROS1_Fusion_Protein->JAK-STAT Proliferation_Survival Proliferation_Survival RAS-RAF-MEK-ERK->Proliferation_Survival PI3K-AKT-mTOR->Proliferation_Survival JAK-STAT->Proliferation_Survival Inhibitor (2-Aminopyrimidine) -based Inhibitor Inhibitor->ROS1_Fusion_Protein

Caption: Oncogenic Signaling by ROS1 Fusion Proteins.

Proposed Synthetic Workflow

While direct synthesis of kinase inhibitors from this compound is not extensively documented, a plausible and versatile synthetic route can be proposed. This workflow transforms the hydroxymethyl group into a leaving group, such as a halide, which can then be displaced by various nucleophiles to build the kinase inhibitor scaffold. A common strategy in the synthesis of 2,4-diaminopyrimidine inhibitors involves the sequential substitution of a dihalopyrimidine.

The following diagram illustrates a proposed synthetic pathway to a generic 2,4-diaminopyrimidine kinase inhibitor starting from this compound. It is important to note that this is a hypothetical route based on known chemical transformations.

Synthetic_Workflow Start This compound Step1 Chlorination (e.g., SOCl2) Start->Step1 Intermediate1 2-Amino-4-(chloromethyl)pyrimidine Step1->Intermediate1 Step2 Nucleophilic Substitution (e.g., R1-NH2) Intermediate1->Step2 Intermediate2 N-substituted 2-amino-4-(aminomethyl)pyrimidine Step2->Intermediate2 Step3 Further Derivatization (e.g., Amide Coupling with R2-COOH) Intermediate2->Step3 Final_Product Kinase Inhibitor Step3->Final_Product

Caption: Proposed Synthetic Route from this compound.

Experimental Protocols

The following are generalized protocols for the synthesis of 2,4-diaminopyrimidine-based kinase inhibitors, adapted from published procedures. These can be modified for specific target molecules.

Protocol 1: Synthesis of a 2,4-Diaminopyrimidine Intermediate

This protocol describes a typical nucleophilic aromatic substitution (SNAr) to generate a 2,4-diaminopyrimidine core.

Materials:

  • 2,4-Dichloropyrimidine derivative

  • Amine (R1-NH2)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous isopropanol or n-butanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)

Procedure:

  • To a solution of the 2,4-dichloropyrimidine derivative (1.0 eq) in anhydrous isopropanol, add the desired amine (1.1 eq) and DIPEA (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-chloro-4-aminopyrimidine intermediate.

  • A second SNAr reaction can be performed with a different amine (R2-NH2) under similar or more forcing conditions to yield the 2,4-diaminopyrimidine product.

Protocol 2: Amide Coupling to a 2,4-Diaminopyrimidine Scaffold

This protocol details the coupling of a carboxylic acid to an amino group on the pyrimidine scaffold.

Materials:

  • 2,4-Diaminopyrimidine derivative with a free amino group

  • Carboxylic acid (R3-COOH)

  • Coupling agent (e.g., HATU, HBTU, or T3P)

  • Organic base (e.g., DIPEA or triethylamine)

  • Anhydrous dimethylformamide (DMF) or dichloromethane (DCM)

  • Standard work-up and purification equipment

Procedure:

  • Dissolve the 2,4-diaminopyrimidine derivative (1.0 eq) and the carboxylic acid (1.2 eq) in anhydrous DMF.

  • Add the organic base (3.0 eq) to the solution.

  • Add the coupling agent (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous lithium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final kinase inhibitor.

Quantitative Data: In Vitro Kinase Inhibitory Activity

The following tables summarize the in vitro inhibitory activities (IC50 values) of representative 2-aminopyrimidine and 2,4-diaminopyrimidine-based kinase inhibitors against their target kinases.

Table 1: Aurora Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Reference
VX-680 (Tozasertib) Aurora A2.5[8]
Aurora B1[8]
Compound 11c Aurora A28[8]
Aurora B>1000[8]
Compound A12 FAK130 (A549 cells)[4]
94 (MDA-MB-231 cells)[4]

Table 2: PLK4 Kinase Inhibitors

Compound IDTarget KinaseIC50 (µM)Reference
Compound 8h PLK40.0067[9]
Centrinone (LCR-263) PLK40.00271[9]

Table 3: Other Kinase Inhibitors with a 2,4-Diaminopyrimidine Scaffold

Compound IDTarget KinaseIC50 (nM)Reference
Compound 22 CDK77.21[3]
MK2 Inhibitor MK219
JAK2/FLT3 Inhibitor 14l JAK21.8[2]
FLT30.68[2]

Conclusion

This compound serves as a strategic starting material for the synthesis of a wide array of kinase inhibitors based on the 2-aminopyrimidine and 2,4-diaminopyrimidine scaffolds. The synthetic versatility of this building block, coupled with the proven efficacy of the resulting compounds against key oncogenic kinases, underscores its importance in modern drug discovery and development. The provided protocols and data offer a foundational resource for researchers aiming to explore this chemical space for the development of novel targeted cancer therapeutics.

References

Protocol for N-alkylation of (2-Aminopyrimidin-4-yl)methanol: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the N-alkylation of (2-aminopyrimidin-4-yl)methanol, a critical process in the synthesis of novel chemical entities for drug discovery and development. The methodologies outlined below are based on established chemical principles for the selective modification of aminopyrimidines.

Introduction

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The N-alkylation of the exocyclic amino group is a common strategy to modulate the pharmacological properties of these molecules, such as potency, selectivity, and pharmacokinetic profiles. The presence of a hydroxymethyl group on the pyrimidine ring of this compound necessitates careful selection of reaction conditions to achieve selective N-alkylation without undesired side reactions. This document details two primary protocols for this transformation: reductive amination and direct alkylation with alkyl halides.

Key Methodologies and Experimental Data

The choice of N-alkylation strategy depends on the desired alkyl substituent and the overall complexity of the starting material. Below is a summary of common methods with typical reaction conditions and reported yields for analogous aminopyrimidine systems.

MethodAlkylating AgentReducing Agent/BaseCatalystSolventTemperature (°C)Yield (%)Reference
Reductive AminationAldehyde or KetoneSodium BorohydrideTi(i-PrO)4MethanolRoom TempHigh[1]
Reductive AminationAldehyde or KetoneFormic AcidNoneCumeneRefluxHigh[2]
AlkylationAlkyl Halidet-BuOKNoneNot SpecifiedNot SpecifiedHigh[3]
AlkylationAlkyl HalideCs2CO3NoneAcetonitrile7074-98
AlkylationAlcoholtBuOKZn(II) complexTolueneNot Specified61-82[4]
Heterogeneous CatalysisAlkylating AgentHMDSAS@HTCAcetonitrileReflux80-90[5]

Experimental Protocols

Protocol 1: Reductive Amination

Reductive amination is a versatile method for the synthesis of secondary and tertiary amines from primary or secondary amines and carbonyl compounds.[6][7] This two-step, one-pot process involves the formation of an imine or enamine intermediate followed by its reduction.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM or DCE (0.1-0.2 M) in a round-bottom flask, add the corresponding aldehyde or ketone (1.1-1.5 eq).

  • If the reaction is slow, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • In a separate flask, prepare a solution or suspension of the reducing agent. Cautiously add sodium triacetoxyborohydride (1.5-2.0 eq) to the reaction mixture in portions over 10-15 minutes.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: Direct Alkylation with Alkyl Halides

Direct N-alkylation with alkyl halides is a classical and straightforward method for forming C-N bonds.[8] The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism. Careful control of stoichiometry is necessary to avoid over-alkylation.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.0-1.2 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a suspension of this compound (1.0 eq) and potassium carbonate or cesium carbonate (2.0-3.0 eq) in DMF or acetonitrile (0.1-0.2 M) in a round-bottom flask, add the alkyl halide (1.0-1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 50-80 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into deionized water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described N-alkylation protocols.

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start dissolve Dissolve this compound and Carbonyl Compound in Solvent start->dissolve add_catalyst Add Acetic Acid (Optional) dissolve->add_catalyst stir_imine Stir for 1-2h (Imine Formation) add_catalyst->stir_imine add_reductant Add Reducing Agent (e.g., NaBH(OAc)₃) stir_imine->add_reductant stir_reduction Stir for 12-24h (Reduction) add_reductant->stir_reduction quench Quench with NaHCO₃ Solution stir_reduction->quench extract Extract with Organic Solvent quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify end N-Alkylated Product purify->end

Caption: Workflow for N-alkylation via Reductive Amination.

Direct_Alkylation_Workflow cluster_prep_da Preparation cluster_reaction_da Reaction cluster_workup_da Workup & Purification start_da Start suspend Suspend this compound and Base in Solvent start_da->suspend add_alkyl_halide Add Alkyl Halide suspend->add_alkyl_halide heat_stir Heat and Stir for 4-16h add_alkyl_halide->heat_stir pour_water Pour into Water heat_stir->pour_water extract_da Extract with Organic Solvent pour_water->extract_da wash_dry_da Wash with Brine & Dry extract_da->wash_dry_da concentrate_da Concentrate wash_dry_da->concentrate_da purify_da Column Chromatography concentrate_da->purify_da end_da N-Alkylated Product purify_da->end_da

Caption: Workflow for N-alkylation via Direct Alkylation.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.

  • Sodium triacetoxyborohydride and sodium cyanoborohydride can release toxic gases upon contact with acid. Quenching should be performed carefully.

  • Alkyl halides are often toxic and lachrymatory; handle them with appropriate caution.

  • Organic solvents are flammable and should be kept away from ignition sources.

Conclusion

The N-alkylation of this compound can be effectively achieved through either reductive amination or direct alkylation with alkyl halides. The choice of method will be dictated by the availability of starting materials, the desired substituent, and the need to control selectivity. The protocols provided herein offer robust starting points for the synthesis of a diverse range of N-alkylated 2-aminopyrimidine derivatives for application in drug discovery and development. Optimization of reaction conditions may be necessary for specific substrates to maximize yield and purity.

References

Application Notes and Protocols for Suzuki Coupling Reactions with (2-Aminopyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents.[1][2] The functionalization of the pyrimidine ring is a key strategy in the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the pyrimidine core.[1][3]

(2-Aminopyrimidin-4-yl)methanol is a valuable building block in pharmaceutical synthesis.[4][5] Its structure, featuring an amino group and a hydroxymethyl group, offers multiple points for further chemical modification. The Suzuki coupling reaction at the halogenated position of a suitable precursor to this compound, or a protected derivative, allows for the synthesis of a wide array of novel compounds with potential therapeutic applications. These application notes provide detailed protocols and optimized reaction conditions for the Suzuki coupling reaction with substrates analogous to this compound, which can be adapted for this specific molecule.

General Reaction Scheme

The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed reaction of an organoboron compound, typically a boronic acid or its ester, with a halide or pseudohalide. For a chloro-substituted precursor of this compound, the general reaction scheme is as follows:

Scheme 1: Generalized Suzuki-Miyaura Coupling Reaction

Arylboronic Acid (2-Amino-4-aryl-pyrimidin-4-yl)methanol 4-Chloro-2-aminopyrimidin-4-yl)methanol

Data Presentation: Optimized Reaction Conditions for Analogous Systems

The success of the Suzuki coupling reaction is highly dependent on the choice of catalyst, base, solvent, and reaction temperature. The following tables summarize optimized conditions reported for the Suzuki coupling of structurally related chloropyrimidines. These conditions serve as an excellent starting point for the optimization of reactions with this compound derivatives.

Table 1: Catalyst Screening for Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [6]

Catalyst (mol%)Yield (%)
Pd(PPh₃)₄ (0.5)81
Pd(dppf)Cl₂ (0.5)58
Pd(OAc)₂ (0.5)35
PdCl₂(PPh₃)₂ (0.5)42
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.[1][6]

Table 2: Base and Solvent Optimization for Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine [7]

BaseSolventYield (%)
K₃PO₄1,4-Dioxane60
K₃PO₄Toluene40
K₃PO₄Acetonitrile36
Reaction Conditions: 5-(4-bromophenyl)-4,6-dichloropyrimidine (0.986 mmol), arylboronic acid (1.08 mmol), Pd(PPh₃)₄ (5 mol%), Base (1.972 mmol), Solvent (6 mL) with H₂O (1.5 mL), 70-80 °C, 18-22 h.[7]

Table 3: Representative Suzuki Coupling of 6-Chloro-2,4-diaminopyrimidine with Various Arylboronic Acids [3]

Arylboronic AcidProduct Yield (%)
Phenylboronic acid75
4-Methylphenylboronic acid82
4-Methoxyphenylboronic acid85
4-Chlorophenylboronic acid78
Reaction Conditions: 6-chloro-2,4-diaminopyrimidine (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (5 mol%), Cs₂CO₃ (2.0 mmol), 1,4-dioxane/H₂O (4:1), 100 °C, 12 h.[3]

Experimental Protocols

The following is a detailed protocol for a typical microwave-assisted Suzuki-Miyaura cross-coupling reaction, which can be adapted for this compound derivatives.[6]

Materials:

  • Halogenated this compound derivative (e.g., 4-chloro-(2-aminopyrimidin-4-yl)methanol) (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.0-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.5-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 to 4:1 v/v)

  • Microwave reactor vials with stir bars

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a microwave reactor vial containing a magnetic stir bar, add the halogenated this compound derivative, the desired boronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: If the catalyst is air-sensitive, it is advisable to perform these additions in a glovebox or under a stream of inert gas (Argon or Nitrogen).

  • Solvent Addition: Add the degassed solvent mixture to the vial via syringe.

  • Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the reaction mixture at a predetermined temperature (e.g., 100-120 °C) and time (e.g., 15-30 minutes) with stirring.[1][6]

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Transfer the reaction mixture to a separatory funnel.

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired substituted this compound.

Note on Protecting Groups: The amino and hydroxyl functional groups on this compound may interfere with the catalytic cycle or lead to side reactions under certain conditions. While many Suzuki couplings are tolerant of these groups, protection may be necessary in some cases. Common protecting groups include Boc for the amino group and silyl ethers (e.g., TBDMS) for the hydroxyl group. The necessity of protection should be evaluated on a case-by-case basis.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (R¹-X) ArPd(II)XL2 R¹-Pd(II)(X)L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (R²-B(OR)₂) ArPd(II)XL2->Transmetalation ArPd(II)R'L2 R¹-Pd(II)(R²)L₂ Transmetalation->ArPd(II)R'L2 ArPd(II)R'L2->Pd(0)L2 Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Product R¹-R² Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8][9]

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: Halogenated Pyrimidine, Boronic Acid, Base, and Pd Catalyst in a Microwave Vial B Add Degassed Solvent A->B C Seal Vial and Place in Microwave Reactor B->C D Irradiate with Stirring (e.g., 100-120 °C, 15-30 min) C->D E Cool to Room Temperature D->E F Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry over Na₂SO₄ G->H I Concentrate under Reduced Pressure H->I J Purify by Column Chromatography I->J

Caption: Experimental workflow for microwave-assisted Suzuki coupling.[6][9]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of novel derivatives of this compound. By leveraging the optimized conditions and protocols developed for analogous pyrimidine systems, researchers can efficiently generate diverse libraries of compounds for screening in drug discovery programs. The use of microwave-assisted synthesis can significantly accelerate this process, leading to rapid access to new chemical entities with therapeutic potential. Careful consideration of the catalyst system, base, and solvent, along with the potential need for protecting groups, is crucial for achieving high yields and purity of the desired products.

References

Application of (2-Aminopyrimidin-4-yl)methanol Scaffolds in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The (2-Aminopyrimidin-4-yl)methanol moiety serves as a crucial building block in the synthesis of a diverse range of bioactive molecules with significant potential in cancer therapy. While this compound itself is not typically the active pharmacophore, its structural motif is central to a class of targeted inhibitors that modulate the activity of key oncogenic signaling pathways. Derivatives of this scaffold have been extensively investigated as potent and selective inhibitors of various protein kinases and other enzymes that are dysregulated in cancer.

This document provides an overview of the applications of 2-aminopyrimidine-based compounds in cancer research, with a focus on their mechanism of action, and includes detailed protocols for relevant in vitro assays.

Mechanism of Action and Key Cancer Targets

The 2-aminopyrimidine core is a versatile scaffold that can be chemically modified to achieve high affinity and selectivity for the ATP-binding pockets of various kinases. The amino group at the 2-position and the pyrimidine ring itself can form critical hydrogen bonds with the hinge region of the kinase domain, a common feature of many kinase inhibitors. By modifying the substituents at other positions of the pyrimidine ring, researchers have developed potent inhibitors for several important cancer targets.

Fibroblast Growth Factor Receptor 4 (FGFR4)

Aberrant FGFR4 signaling, driven by gene amplification, mutations, or fusions, is a key oncogenic driver in several cancers, including hepatocellular carcinoma and certain breast cancers.[1][2] A series of 2-aminopyrimidine derivatives have been developed as highly selective FGFR4 inhibitors.[1][2] These compounds potently suppress FGFR4 activity, leading to the inhibition of downstream signaling pathways and selective suppression of proliferation in cancer cells with dysregulated FGFR4.[1]

Anaplastic Lymphoma Kinase (ALK)

ALK gene rearrangements are found in a subset of non-small cell lung cancers (NSCLC) and other malignancies.[3] Small molecule inhibitors targeting the ALK kinase domain have shown significant clinical benefit. 2,4-pyrimidinediamine derivatives have been designed as dual inhibitors of ALK and histone deacetylases (HDACs), demonstrating a synergistic antitumor effect.[3]

Other Kinase and Enzyme Targets

The 2-aminopyrimidine scaffold has also been utilized to develop inhibitors for other important cancer targets, including:

  • Epidermal Growth Factor Receptor (EGFR): Certain aminopyrimidine hybrids have shown potent in vitro inhibition of EGFR-tyrosine kinase (TK).[4]

  • Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs): Dual inhibitors targeting both CDKs (specifically CDK9) and HDACs have been developed from 2-aminopyrimidine and 2-aminopyridine scaffolds, showing promise in treating refractory solid tumors and hematological malignancies.[5]

  • Janus Kinase 2 (JAK2): Pyrimidinyl-piperazine derivatives have demonstrated potent inhibition of JAK2, a key mediator in cytokine signaling pathways often dysregulated in cancer.[6]

  • Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1): Novel aminopyrimidine-2,4-diones have been synthesized as dual inhibitors of BRD4 and PLK1, which play critical roles in gene transcription and cell cycle regulation, respectively.[7][8]

Quantitative Data Summary

The following tables summarize the in vitro activity of various 2-aminopyrimidine derivatives against different cancer targets and cell lines.

Table 1: Inhibitory Activity of 2-Aminopyrimidine Derivatives against Kinases

Compound IDTarget KinaseIC50 (nM)Reference
2n FGFR42.6[1][2]
FGFR1>10,000[1]
FGFR2>10,000[1]
FGFR3>10,000[1]
12a ALKNot specified[3]
HDAC1Not specified[3]
6c EGFR-TK900[4]
10b EGFR-TK700[4]
8e CDK988.4[5]
HDAC1168.9[5]
9e FLT330.4[5]
HDAC152.4[5]
HDAC314.7[5]
SL10 JAK212.7[6]
SL35 JAK221.7[6]
Compound 4 BRD429[7][8]
PLK194[7]
Compound 7 BRD442[7]
PLK120[7][8]

Table 2: Anti-proliferative Activity of 2-Aminopyrimidine Derivatives in Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
2n MDA-MB-453 (FGFR4 dysregulated)Breast Cancer0.38[1]
MCF-7 (low FGFR4)Breast Cancer>10[1]
MDA-MB-231 (low FGFR4)Breast Cancer>10[1]
12a H2228 (ALK-dependent)Lung Cancer0.011[3]
6c MCF-7Breast Cancer37.7[4]
10b MCF-7Breast Cancer31.8[4]
Compound 4 MDA-MB-231Breast CancerNot specified[8]
Compound 7 MDA-MB-231Breast Cancer0.4[8]
HT-29Colorectal Cancer0.79[8]
U-937Renal Cancer1.85[8]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, and the diluted test compound.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. The signal is typically luminescence or fluorescence.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Proliferation (MTT/CCK-8) Assay

This protocol outlines the procedure for assessing the anti-proliferative effect of a compound on cancer cell lines.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

  • DMSO or solubilization buffer (for MTT)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (typically in triplicate). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Addition of Reagent:

    • For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • For CCK-8: Add CCK-8 solution to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Protocol 3: Western Blot Analysis

This protocol is used to detect changes in the protein expression and phosphorylation status of target proteins and downstream signaling molecules.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins, e.g., p-FGFR4, FGFR4, p-ERK, ERK)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Analyze the band intensities to determine the relative protein expression or phosphorylation levels.

Visualizations

Signaling Pathway Diagram

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 BetaKlotho β-Klotho BetaKlotho->FGFR4 PLCgamma PLCγ FGFR4->PLCgamma P FRS2 FRS2 FGFR4->FRS2 P PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 2-Aminopyrimidine Derivative Inhibitor->FGFR4

Caption: FGFR4 signaling pathway and its inhibition by 2-aminopyrimidine derivatives.

Experimental Workflow Diagram

Experimental_Workflow cluster_design Compound Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Design Scaffold Hopping & Structure-Based Design Synthesis Synthesis of This compound Derivatives Design->Synthesis KinaseAssay Kinase Inhibition Assay (IC50 Determination) Synthesis->KinaseAssay CellAssay Cell Proliferation Assay (e.g., MTT, CCK-8) KinaseAssay->CellAssay WesternBlot Western Blot Analysis (Target Modulation) CellAssay->WesternBlot Xenograft Xenograft Models in Mice WesternBlot->Xenograft Efficacy Tumor Growth Inhibition Xenograft->Efficacy

Caption: General workflow for the development of 2-aminopyrimidine-based cancer inhibitors.

References

Application Notes and Protocols for the Synthesis of Anti-Inflammatory Agents Derived from (2-Aminopyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of (2-Aminopyrimidin-4-yl)methanol as a key building block in the synthesis of potent anti-inflammatory agents. The primary focus is on the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, a critical target in inflammatory signaling pathways.

Introduction to this compound in Anti-Inflammatory Drug Discovery

This compound is a versatile heterocyclic compound that serves as a valuable scaffold in medicinal chemistry. Its inherent structural features, including the 2-aminopyrimidine core, are frequently found in a variety of kinase inhibitors. In the context of inflammation, this moiety has proven to be a crucial pharmacophore for targeting IRAK4. Dysregulation of the IRAK4 signaling cascade is implicated in numerous inflammatory and autoimmune diseases, making it an attractive therapeutic target.[1][2] The 2-aminopyrimidine core can establish key hydrogen bonding interactions within the ATP-binding pocket of IRAK4, providing a strong foundation for the design of potent and selective inhibitors.

Featured Application: Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors

While direct synthesis from this compound is not explicitly detailed in the cited literature, a plausible and efficient synthetic strategy can be proposed based on established pyrimidine chemistry. The hydroxymethyl group of this compound can be readily oxidized to a carboxylic acid, which can then be converted to a key intermediate for the synthesis of highly potent 2,6-diaminopyrimidin-4-one IRAK4 inhibitors.

A series of these inhibitors have demonstrated significant potency against IRAK4, with IC50 values in the nanomolar range.[1] These compounds exhibit excellent kinase selectivity and favorable pharmacokinetic profiles, highlighting the potential of the 2-aminopyrimidine scaffold in developing novel anti-inflammatory therapeutics.

Quantitative Data Summary

The following tables summarize the biological activity and pharmacokinetic properties of representative 2,6-diaminopyrimidin-4-one IRAK4 inhibitors synthesized from a 2-aminopyrimidine core.

Table 1: In Vitro Biological Activity of Representative IRAK4 Inhibitors [1]

CompoundIRAK4 IC50 (nM)Kinase Selectivity (>100-fold vs. 111 kinases)
16 2799%
31 93Not Reported

Table 2: Pharmacokinetic Properties of Representative IRAK4 Inhibitors [1]

CompoundRoute of AdministrationDoseBioavailability (F%)
31 Oral (rat)10 mg/kg42%

Experimental Protocols

Proposed Synthesis of a Key Intermediate from this compound

This protocol outlines a proposed synthetic route to a key 2-amino-4-carboxypyrimidine intermediate, which can be further elaborated to generate a library of IRAK4 inhibitors.

Protocol 1: Oxidation of this compound to 2-Amino-pyrimidine-4-carboxylic acid

  • Dissolution: Dissolve this compound in a suitable solvent such as a mixture of acetonitrile, water, and ethyl acetate.

  • Oxidation: Add an oxidizing agent, for example, a ruthenium-based catalyst like RuCl₃ with an oxidant like NaIO₄, to the solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction and extract the product into an organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure 2-amino-pyrimidine-4-carboxylic acid.

Synthesis of a 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitor (Adapted from literature)[1]

The following is an adapted protocol for the synthesis of a potent IRAK4 inhibitor, illustrating the subsequent steps after obtaining a suitable 2-aminopyrimidine intermediate.

Protocol 2: Synthesis of a 2,6-Diaminopyrimidin-4-one Derivative

  • Amide Coupling: Couple the 2-amino-pyrimidine-4-carboxylic acid intermediate with a desired amine using a standard peptide coupling reagent such as HATU in the presence of a base like DIPEA in a solvent like DMF.

  • Cyclization: The resulting amide can then be cyclized to the pyrimidin-4-one core under appropriate conditions, which may involve heating or treatment with a dehydrating agent.

  • Further Functionalization: The 2-amino group and other positions on the pyrimidine ring can be further functionalized through reactions like nucleophilic aromatic substitution or cross-coupling reactions to introduce various substituents and optimize biological activity.

  • Purification: Purify the final compound using techniques such as preparative HPLC to achieve high purity.

  • Characterization: Confirm the structure of the synthesized compound using NMR spectroscopy and mass spectrometry.

Biological Evaluation Protocols

Protocol 3: IRAK4 Inhibition Assay (Biochemical) [2][3]

  • Assay Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the IRAK4 enzyme.

  • Reagents: Recombinant human IRAK4, a suitable substrate (e.g., myelin basic protein), ATP, and an appropriate buffer system.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a microplate, add the IRAK4 enzyme, the substrate, and the test compound.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at a controlled temperature for a specific duration.

    • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence polarization, or radiometric assay).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: Cellular Assay for Anti-Inflammatory Activity (LPS-induced Cytokine Production) [4]

  • Cell Line: Use a human monocytic cell line such as THP-1.

  • Cell Differentiation: Differentiate THP-1 monocytes into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA).

  • Procedure:

    • Plate the differentiated THP-1 cells in a multi-well plate.

    • Pre-incubate the cells with various concentrations of the test compound.

    • Stimulate the cells with Lipopolysaccharide (LPS) to induce an inflammatory response.

    • After an incubation period, collect the cell supernatant.

  • Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Determine the concentration-dependent inhibition of cytokine production by the test compound and calculate the IC50 value.

Visualizations

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 P TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK_complex->NFkB AP1 AP-1 MAPK->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription AP1->Cytokines Transcription Inhibitor This compound -derived Inhibitor Inhibitor->IRAK4

Caption: IRAK4 Signaling Pathway and Point of Inhibition.

Experimental_Workflow start This compound oxidation Oxidation start->oxidation intermediate 2-Amino-pyrimidine-4-carboxylic acid oxidation->intermediate coupling Amide Coupling & Further Synthesis intermediate->coupling inhibitor Final Inhibitor Compound coupling->inhibitor biochem_assay Biochemical IRAK4 Inhibition Assay inhibitor->biochem_assay cell_assay Cellular Anti-inflammatory Assay (LPS) inhibitor->cell_assay ic50_biochem Determine Biochemical IC50 biochem_assay->ic50_biochem ic50_cell Determine Cellular IC50 cell_assay->ic50_cell

Caption: General Experimental Workflow for Synthesis and Evaluation.

References

Application Notes and Protocols for High-Throughput Screening Assays Using (2-Aminopyrimidin-4-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (2-Aminopyrimidin-4-yl)methanol scaffold and its derivatives are of significant interest in drug discovery, particularly in the development of kinase inhibitors. The aminopyrimidine core can mimic the adenine ring of ATP, enabling competitive binding to the ATP-binding pocket of various kinases.[1] High-throughput screening (HTS) plays a pivotal role in identifying and characterizing novel drug candidates from large compound libraries. This document provides detailed application notes and protocols for various HTS assays relevant to the screening of this compound-based compounds.

High-throughput screening is a drug discovery process that utilizes automation to test a large number of compounds for a specific biological target.[2] The primary objective of HTS is to identify "hits" or "leads" that modulate the target in a desired manner, which then serve as starting points for further drug development.[2] Both biochemical and cell-based assays are integral to a successful HTS campaign.[3]

Data Presentation: In Vitro Inhibitory Activity of Aminopyrimidine Derivatives

The following tables summarize the in vitro inhibitory activities of various aminopyrimidine derivatives against different protein kinases. This data showcases the potential of this chemical scaffold in developing potent and selective kinase inhibitors.

Table 1: Inhibitory Activity of Aminopyrimidine-based Compounds against various Kinases.

CompoundTarget KinaseIC₅₀ (nM)Assay Type
Compound 8hPLK46.7In vitro enzyme activity
Compound 3bPLK431.2In vitro enzyme activity
FN-1501FLT3<10Biochemical Assay
FN-1501CDK212Biochemical Assay
FN-1501CDK418Biochemical Assay
FN-1501CDK625Biochemical Assay
SL10JAK212.7In vitro kinase assay
SL35JAK221.7In vitro kinase assay

Data compiled from multiple sources.[4][5][6]

Table 2: Cellular Activity of Aminopyrimidine-based Compounds.

CompoundCell LineIC₅₀ (µM)Assay Type
FN-1501MV4-110.008Antiproliferative Assay
Analog 6A5490.118pRAB10 Inhibition
Analog 32A5490.0489pRAB10 Inhibition

Data compiled from multiple sources.[6][7]

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Application: To measure the in vitro inhibitory activity of this compound derivatives against a specific kinase.

Principle: This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET)-based method. A biotinylated substrate and a europium cryptate-labeled anti-phospho-specific antibody are used. Phosphorylation of the substrate by the kinase brings the europium donor and an XL665-labeled streptavidin acceptor into close proximity, generating a FRET signal.[1]

Protocol:

  • Reagent Preparation:

    • Prepare a 5X enzymatic buffer.

    • Dilute the kinase to the desired concentration in the supplemented enzymatic buffer.

    • Dilute the biotinylated substrate and ATP to the desired concentrations in the supplemented enzymatic buffer.

    • Prepare serial dilutions of the test compounds (e.g., derivatives of this compound) in DMSO and then in the enzymatic buffer.

    • Prepare the detection solution by diluting the europium-labeled antibody and streptavidin-XL665 in the detection buffer containing EDTA.

  • Enzymatic Reaction:

    • In a 384-well plate, add 2 µL of the test compound solution.

    • Add 4 µL of the supplemented enzymatic buffer.

    • Add 2 µL of the substrate solution.

    • Add 2 µL of the kinase solution.

    • Initiate the reaction by adding 2 µL of the ATP solution.[8]

    • Seal the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the enzymatic reaction by adding 10 µL of the premixed detection solution.[8]

    • Seal the plate and incubate for 1 hour at room temperature.[8]

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis:

    • Calculate the HTRF ratio: (Fluorescence at 665 nm / Fluorescence at 620 nm) x 10,000.

    • Plot the HTRF ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

NanoBRET™ Target Engagement Intracellular Kinase Assay

Application: To quantify the binding affinity and target engagement of this compound derivatives to a specific kinase in living cells.

Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a cell-permeable fluorescent tracer. A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.[9]

Protocol:

  • Cell Preparation:

    • Transfect HEK293 cells with a vector encoding the kinase of interest fused to NanoLuc® luciferase.

    • Seed the transfected cells into a 96-well or 384-well white assay plate and incubate overnight.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test compounds in Opti-MEM® I Reduced Serum Medium.

    • Prepare the NanoBRET® tracer and Nano-Glo® Substrate in Opti-MEM® I Reduced Serum Medium.

    • Add the test compound dilutions to the cells.

    • Add the tracer/substrate mixture to the cells.

  • Detection:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 2 hours.

    • Measure luminescence and filtered light emission using a luminometer equipped with appropriate filters for NanoLuc® emission and the tracer's fluorescence.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

    • Plot the NanoBRET™ ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which reflects the compound's apparent cellular affinity (Kd-apparent).[9]

MTT Cell Viability Assay

Application: To assess the effect of this compound derivatives on the viability and proliferation of cancer cell lines.

Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[10]

Protocol:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.5%).

    • Remove the old medium from the cells and add 100 µL of the compound dilutions.

    • Include vehicle control (cells treated with medium containing the same concentration of DMSO) and blank control (medium only) wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]

  • MTT Incubation and Solubilization:

    • Add 10 µL of 5 mg/mL MTT solution to each well.[12]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[12]

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Visualizations

Experimental Workflow

experimental_workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Cellular Activity & Selectivity cluster_3 Phase 4: Lead Optimization Compound Library Compound Library HTS Assay (e.g., HTRF) HTS Assay (e.g., HTRF) Compound Library->HTS Assay (e.g., HTRF) Single Concentration Hit Identification Hit Identification HTS Assay (e.g., HTRF)->Hit Identification Activity Threshold Dose-Response Assay (HTRF) Dose-Response Assay (HTRF) Hit Identification->Dose-Response Assay (HTRF) IC50 Determination Confirmed Hits Confirmed Hits Dose-Response Assay (HTRF)->Confirmed Hits Cell-Based Assays (e.g., NanoBRET, MTT) Cell-Based Assays (e.g., NanoBRET, MTT) Confirmed Hits->Cell-Based Assays (e.g., NanoBRET, MTT) Lead Compounds Lead Compounds Cell-Based Assays (e.g., NanoBRET, MTT)->Lead Compounds Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Lead Compounds->Structure-Activity Relationship (SAR) Studies Optimized Leads Optimized Leads Structure-Activity Relationship (SAR) Studies->Optimized Leads

Caption: A typical workflow for a kinase inhibitor high-throughput screening campaign.

Signaling Pathways

Aurora kinases are crucial regulators of cell division. Their inhibition by aminopyrimidine derivatives can lead to mitotic arrest and apoptosis in cancer cells.

aurora_kinase_pathway Aminopyrimidine Inhibitor Aminopyrimidine Inhibitor Aurora Kinase A/B Aurora Kinase A/B Aminopyrimidine Inhibitor->Aurora Kinase A/B Inhibits Centrosome Maturation Centrosome Maturation Aurora Kinase A/B->Centrosome Maturation Spindle Assembly Spindle Assembly Aurora Kinase A/B->Spindle Assembly Chromosome Segregation Chromosome Segregation Aurora Kinase A/B->Chromosome Segregation Cytokinesis Cytokinesis Aurora Kinase A/B->Cytokinesis Mitotic Arrest Mitotic Arrest Centrosome Maturation->Mitotic Arrest Spindle Assembly->Mitotic Arrest Chromosome Segregation->Mitotic Arrest Cytokinesis->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Inhibition of Aurora Kinase signaling by aminopyrimidine compounds.

Tyrosine kinase 2 (TYK2) is an intracellular enzyme that mediates immune signaling.[1] Inhibition of TYK2 is a therapeutic strategy for autoimmune diseases.

tyk2_signaling_pathway Cytokines (IL-12, IL-23, Type I IFN) Cytokines (IL-12, IL-23, Type I IFN) Cytokine Receptor Cytokine Receptor Cytokines (IL-12, IL-23, Type I IFN)->Cytokine Receptor TYK2 TYK2 Cytokine Receptor->TYK2 Activates JAK JAK Cytokine Receptor->JAK Activates STAT STAT TYK2->STAT Phosphorylates JAK->STAT Phosphorylates Gene Transcription Gene Transcription STAT->Gene Transcription Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response Aminopyrimidine Inhibitor Aminopyrimidine Inhibitor Aminopyrimidine Inhibitor->TYK2 Inhibits

Caption: The TYK2 signaling pathway and its inhibition.

TANK-binding kinase 1 (TBK1) is a key regulator of the innate immune response.

tbk1_signaling_pathway Viral/Bacterial PAMPs Viral/Bacterial PAMPs PRRs (e.g., TLRs, cGAS) PRRs (e.g., TLRs, cGAS) Viral/Bacterial PAMPs->PRRs (e.g., TLRs, cGAS) Adaptor Proteins Adaptor Proteins PRRs (e.g., TLRs, cGAS)->Adaptor Proteins TBK1 TBK1 Adaptor Proteins->TBK1 Activates IRF3/7 IRF3/7 TBK1->IRF3/7 Phosphorylates NF-kB NF-kB TBK1->NF-kB Activates Type I IFN Production Type I IFN Production IRF3/7->Type I IFN Production Inflammatory Cytokines Inflammatory Cytokines NF-kB->Inflammatory Cytokines Aminopyrimidine Inhibitor Aminopyrimidine Inhibitor Aminopyrimidine Inhibitor->TBK1 Inhibits

Caption: The TBK1-mediated innate immune signaling pathway.

References

Application Notes and Protocols for the Quantification of (2-Aminopyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of (2-Aminopyrimidin-4-yl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds. The following protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry are based on established analytical principles for structurally similar pyrimidine derivatives and aminopyridines. A general protocol for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also included for high-sensitivity applications.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances and intermediate products. The reverse-phase HPLC method separates the analyte from potential impurities based on its polarity.

Quantitative Data Summary
ParameterTypical PerformanceReference
Linearity Range1 - 50 µg/mL[1]
Correlation Coefficient (r²)≥ 0.999[1]
Limit of Detection (LOD)0.015 µg/mL[1]
Limit of Quantification (LOQ)0.048 µg/mL[1]
Accuracy (% Recovery)98.0 - 102.0%[2]
Precision (% RSD)≤ 2.0%[2]
Experimental Protocol

1.1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (pH 7.0)

  • Water (HPLC grade)

1.2. Chromatographic Conditions

  • Mobile Phase: Acetonitrile and 0.02 M Phosphate Buffer (pH 7.0) in a 30:70 (v/v) ratio.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

1.3. Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Solution: Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and dissolve it in 100 mL of the mobile phase. Dilute further if necessary to fall within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

1.4. Analysis and Quantification

  • Inject the calibration standards and the sample solution into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Standard & Sample B Dissolve in Mobile Phase A->B C Prepare Calibration Curve Standards B->C D Filter Solutions (0.45 µm) C->D E Inject into HPLC System D->E F Separation on C18 Column E->F G UV Detection at 254 nm F->G H Generate Calibration Curve G->H I Quantify Analyte Concentration H->I

HPLC-UV Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the quantification of this compound in complex matrices where higher selectivity is required. Due to the polarity of the analyte, derivatization is necessary to improve its volatility.

Quantitative Data Summary
ParameterTypical PerformanceReference
Detection Limit0.001 - 0.005 µg/g[3]
Linearity (r²)≥ 0.998[4]
Accuracy (% Recovery)97.0 - 103.0%[4]
Precision (% RSD)≤ 3.0%[4]
Experimental Protocol

2.1. Instrumentation and Materials

  • GC-MS system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • This compound reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a derivatizing agent

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

2.2. GC-MS Conditions

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Ion Source Temperature (MS): 230°C

  • Quadrupole Temperature (MS): 150°C

  • Detection Mode: Selected Ion Monitoring (SIM)

2.3. Standard and Sample Preparation with Derivatization

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of anhydrous pyridine.

  • Calibration Standards: Prepare a series of calibration standards in anhydrous pyridine.

  • Derivatization: To 100 µL of each standard and sample solution in a sealed vial, add 100 µL of BSTFA with 1% TMCS. Heat at 70°C for 30 minutes.

  • Sample Solution: Extract the analyte from the sample matrix using a suitable solvent. Evaporate the solvent to dryness and reconstitute the residue in anhydrous pyridine. Proceed with the derivatization step.

2.4. Analysis and Quantification

  • Inject 1 µL of the derivatized standard and sample solutions into the GC-MS system.

  • Monitor the characteristic ions of the derivatized this compound.

  • Construct a calibration curve and quantify the analyte in the sample.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis A Prepare Standards & Samples in Pyridine B Add BSTFA Derivatizing Agent A->B C Heat at 70°C for 30 min B->C D Inject into GC-MS System C->D E Separation on Capillary Column D->E F Mass Spectrometry Detection E->F G Monitor Characteristic Ions F->G H Quantify Analyte G->H

GC-MS Experimental Workflow

UV-Vis Spectrophotometry

This is a simple and cost-effective method for the quantification of this compound in simple matrices where interfering substances are minimal.

Quantitative Data Summary
ParameterTypical PerformanceReference
Wavelength of Maximum Absorbance (λmax)~275 nm (To be determined experimentally)[5][6]
Linearity Range5 - 150 µg/mL[5][6]
Correlation Coefficient (r²)≥ 0.997[5][6]
Experimental Protocol

3.1. Instrumentation and Materials

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound reference standard

  • Methanol (spectroscopic grade)

3.2. Method

  • Determination of λmax: Prepare a dilute solution of this compound in methanol and scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol.

  • Sample Solution: Prepare a sample solution in methanol with a concentration expected to be within the calibration range.

  • Measurement: Measure the absorbance of the standards and the sample solution at the determined λmax against a methanol blank.

  • Quantification: Construct a calibration curve and determine the concentration of the analyte in the sample.

UVVis_Workflow A Determine λmax of Analyte B Prepare Standard & Sample Solutions in Methanol A->B C Measure Absorbance at λmax B->C D Construct Calibration Curve C->D E Quantify Analyte D->E

UV-Vis Spectrophotometry Workflow

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification of this compound in complex biological matrices such as plasma or urine, LC-MS/MS is the method of choice. A hydrophilic interaction liquid chromatography (HILIC) method may be beneficial for this polar compound.

Experimental Protocol (General Guidance)

4.1. Instrumentation and Materials

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • HILIC column

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

4.2. LC-MS/MS Conditions

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of a specific precursor-to-product ion transition for this compound.

4.3. Sample Preparation

  • For biological samples, protein precipitation followed by centrifugation and filtration is a common sample preparation technique.

4.4. Analysis and Quantification

  • Develop an MRM method by optimizing the precursor and product ions for the analyte.

  • Prepare a calibration curve using matrix-matched standards.

  • Quantify the analyte in the samples using the developed LC-MS/MS method.

LCMS_Relationship cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry A HILIC Separation B ESI+ Ionization A->B High Sensitivity & Selectivity C Precursor Ion Selection B->C D Collision-Induced Dissociation C->D E Product Ion Detection (MRM) D->E

LC-MS/MS Logical Relationship

References

Application Note: HPLC-MS Analysis of (2-Aminopyrinidin-4-yl)methanol and its Oxidation Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust method for the separation and identification of (2-Aminopyrimidin-4-yl)methanol and its principal oxidation reaction products—2-Aminopyrimidine-4-carbaldehyde and 2-Aminopyrimidine-4-carboxylic acid—using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). Given the polar nature of these analytes, a Hydrophilic Interaction Liquid Chromatography (HILIC) method was developed to achieve optimal retention and separation. This method is crucial for monitoring reaction progress, identifying impurities, and ensuring the quality of drug substances in pharmaceutical development.

Introduction

Pyrimidine derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] this compound is a key building block in the synthesis of more complex molecules. The analysis of its reactions, such as oxidation, is vital for process optimization and impurity profiling. The products of such reactions, including the aldehyde and carboxylic acid derivatives, are highly polar, making their analysis by traditional reversed-phase chromatography challenging due to poor retention.

Hydrophilic Interaction Liquid Chromatography (HILIC) provides an effective alternative for separating polar compounds.[3][4] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, enabling the retention of polar analytes.[1] When coupled with mass spectrometry, this technique offers high sensitivity and selectivity for the definitive identification and quantification of reaction components. This note provides a comprehensive protocol for the analysis of this compound and its oxidation products using HILIC-MS.

Experimental Protocols

Sample Preparation

Proper sample preparation is essential for accurate and reproducible HPLC analysis.[5]

  • Reaction Quenching: If analyzing a live reaction, quench a 100 µL aliquot of the reaction mixture by diluting it 1:10 in a solution of 90% acetonitrile / 10% water.

  • Standard Preparation: Prepare individual stock solutions of this compound, 2-Aminopyrimidine-4-carbaldehyde, and 2-Aminopyrimidine-4-carboxylic acid at a concentration of 1 mg/mL in a 50:50 mixture of methanol and water.

  • Working Solution: Create a mixed working standard by diluting the stock solutions to a final concentration of 10 µg/mL in 90% acetonitrile / 10% water.

  • Filtration: Filter all samples and standards through a 0.22 µm syringe filter to remove particulate matter before injection.[5]

HPLC-MS Instrumentation and Conditions

The analysis was performed on a UHPLC system coupled to a quadrupole mass spectrometer.

Table 1: HPLC Parameters

ParameterCondition
Column Zwitterionic HILIC Column (e.g., ZIC®-pHILIC), 2.1 x 100 mm, 5 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 7.0
Mobile Phase B Acetonitrile
Gradient 0-2 min: 95% B; 2-10 min: 95% to 60% B; 10-12 min: 60% B; 12-12.1 min: 60% to 95% B; 12.1-18 min: 95% B
Flow Rate 0.35 mL/min[1]
Column Temperature 45 °C[1]
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Nebulizer Pressure 35 psi[6]
Drying Gas Flow 10 L/min[6]
Drying Gas Temp. 320 °C[6]
Scan Range (m/z) 100 - 300
Data Acquisition Selected Ion Monitoring (SIM)

Diagrams and Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Reaction Mixture or Standard Dilute Dilute in 90% Acetonitrile Sample->Dilute Filter Filter (0.22 µm) Dilute->Filter Inject Inject 5 µL Filter->Inject Prepared Sample HPLC HILIC Separation Inject->HPLC MS ESI-MS Detection (Positive Ion Mode) HPLC->MS Chromatogram Generate Total Ion Chromatogram (TIC) MS->Chromatogram Raw Data Integration Peak Integration & Quantification Chromatogram->Integration Report Generate Report Integration->Report

reaction_pathway A this compound (C5H7N3O) MW: 125.13 B 2-Aminopyrimidine-4-carbaldehyde (C5H5N3O) MW: 123.11 A->B Oxidation [O] C 2-Aminopyrimidine-4-carboxylic acid (C5H5N3O2) MW: 139.11 B->C Oxidation [O]

Results and Discussion

The developed HILIC-MS method successfully separates the starting material from its more polar oxidation products. The expected elution order on a HILIC column is from least polar to most polar. Therefore, the starting material, this compound, is expected to elute first, followed by the aldehyde, and finally the most polar compound, the carboxylic acid.

All compounds were detected in positive ESI mode, primarily as protonated molecular ions [M+H]⁺. The use of Selected Ion Monitoring (SIM) for the specific m/z of each target analyte provides excellent sensitivity and specificity.

Table 3: Quantitative Data Summary

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Hypothetical Retention Time (min)
This compoundC₅H₇N₃O125.13126.15.5
2-Aminopyrimidine-4-carbaldehydeC₅H₅N₃O123.11[7]124.17.2
2-Aminopyrimidine-4-carboxylic acidC₅H₅N₃O₂139.11[8]140.19.8

Conclusion

The HILIC-MS method presented in this application note is a sensitive, specific, and robust tool for the analysis of this compound and its polar oxidation products. The protocol is well-suited for applications in pharmaceutical process monitoring, stability testing, and quality control, where reliable analysis of polar heterocyclic compounds is required. The detailed experimental conditions and expected results provide a solid foundation for researchers to implement or adapt this method for their specific needs.

References

Application Notes and Protocols for the Synthesis of 2-Amino-4,6-dichloropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis of various derivatives from the versatile starting material, 2-amino-4,6-dichloropyrimidine. This compound is a valuable building block in medicinal chemistry and drug discovery, serving as a precursor for a wide range of biologically active molecules.[1] The protocols outlined below focus on three key synthetic transformations: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Cross-Coupling, and Buchwald-Hartwig Amination.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a fundamental method for functionalizing 2-amino-4,6-dichloropyrimidine. The electron-withdrawing nature of the pyrimidine ring and the chloro substituents facilitates the displacement of the chlorine atoms by various nucleophiles, most commonly amines.

A general workflow for the SNAr reaction is depicted below.

sn_ar_workflow reagents 2-Amino-4,6-dichloropyrimidine + Amine Nucleophile + Base (e.g., TEA) solvent Solvent (e.g., Ethanol) reagents->solvent Dissolve reaction Reaction (Stirring, Heating) solvent->reaction Heat & Stir workup Work-up (e.g., Addition of water, Filtration) reaction->workup Precipitate purification Purification (e.g., Recrystallization) workup->purification Isolate product Substituted 2-Aminopyrimidine Derivative purification->product Characterize

Caption: General workflow for the SNAr amination of 2-amino-4,6-dichloropyrimidine.

Protocol for Mono-amination of 2-amino-4,6-dichloropyrimidine

This protocol describes the synthesis of mono-substituted aminopyrimidine derivatives.

Materials:

  • 2-amino-4,6-dichloropyrimidine

  • Substituted amine (1 equivalent)

  • Triethylamine (TEA) (1-2 equivalents)

  • Ethanol (EtOH)

  • Distilled water

Procedure:

  • To a round-bottom flask, add 2-amino-4,6-dichloropyrimidine (e.g., 1 mmol).

  • Add the desired amine (1 mmol) and triethylamine (1-2 mmol).

  • Add ethanol (e.g., 5.0 mL) as the solvent.[2]

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for the required time (typically 3-5 hours).[2][3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[2][3]

  • Upon completion, allow the mixture to cool to room temperature.

  • Add distilled water to the reaction mixture to precipitate the product.[3]

  • Collect the solid product by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from ethanol.[3]

Data Summary for SNAr Reactions
EntryAmine NucleophileProductReaction Time (h)Yield (%)Melting Point (°C)
1Aniline6-Chloro-4-(N-phenyl)-2,4-pyrimidinediamine[3]583175–177[3]
24-Methoxyaniline6-Chloro-4-(N-(4-methoxy)phenyl)-2,4-pyrimidinediamine[3]484222–223[3]
3Indoline2-amino-4-(indolin-1-yl)-6-ethoxypyrimidine-5-carbaldehyde*1--

* In this case, a derivative of 2-amino-4,6-dichloropyrimidine was used, and the reaction with NaOH in ethanol led to both amination and solvolysis.[2]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, enabling the synthesis of aryl- or heteroaryl-substituted pyrimidines. This palladium-catalyzed reaction typically involves the coupling of a halo-pyrimidine with a boronic acid.

The general synthetic pathway for a Suzuki-Miyaura cross-coupling is illustrated below.

suzuki_pathway start 2-Amino-4,6-dichloropyrimidine reaction Suzuki Coupling (Microwave or Conventional Heating) start->reaction boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->reaction catalyst_system Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) catalyst_system->reaction product Aryl/Heteroaryl-substituted 2-Aminopyrimidine reaction->product

Caption: Synthetic pathway for Suzuki-Miyaura cross-coupling.

Protocol for Mono-arylation via Suzuki-Miyaura Coupling

This protocol outlines a microwave-assisted method for the regioselective mono-arylation of dichloropyrimidines, which offers advantages of short reaction times and high efficiency.[4]

Materials:

  • 2,4-Dichloropyrimidine (as a model for 2-amino-4,6-dichloropyrimidine reactivity)

  • Aryl or heteroaryl boronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Solvent mixture (e.g., 1,4-dioxane/water)

  • Microwave reactor

Procedure:

  • In a microwave vial, combine the dichloropyrimidine (e.g., 1 mmol), aryl boronic acid (1.1 mmol), Pd(PPh₃)₄ (0.005 mmol), and K₂CO₃ (2 mmol).

  • Add the solvent mixture (e.g., 1,4-dioxane/water).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 15-20 minutes).[4]

  • After the reaction is complete, cool the vial to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Note: The regioselectivity of Suzuki couplings on dichloropyrimidines often favors substitution at the 4-position.[4][5]

Data Summary for Suzuki-Miyaura Reactions
EntryBoronic AcidProduct (from 2,4-dichloropyrimidine)Reaction Time (min)Yield (%)
1Phenylboronic acid2-Chloro-4-phenylpyrimidine1574
23-Methoxyphenylboronic acid2-Chloro-4-(3-methoxyphenyl)pyrimidine1572
33-Formylphenylboronic acid3-(2-Chloropyrimidin-4-yl)benzaldehyde1580

Data adapted from studies on 2,4-dichloropyrimidine which serves as a model for the reactivity of the chloro-substituents.[4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is a powerful alternative to classical SNAr reactions, especially for less reactive amines or when milder conditions are required.[6][7] The choice of ligand is crucial for the success and regioselectivity of the reaction.[6]

The catalytic cycle for the Buchwald-Hartwig amination is presented below.

buchwald_hartwig_cycle pd0 Pd(0)Lₙ oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd_complex R-Pd(II)-X(Lₙ) oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination + H₂NR' amine_complex [R-Pd(II)(H₂NR')(Lₙ)]⁺X⁻ amine_coordination->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex R-Pd(II)-NHR'(Lₙ) deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R-NHR' reductive_elimination->product Forms Product aryl_halide Ar-X amine H₂NR'

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

General Protocol for Buchwald-Hartwig Amination

This is a general protocol that may require optimization depending on the specific amine and desired regioselectivity.

Materials:

  • 2-amino-4,6-dichloropyrimidine

  • Primary or secondary amine (1-1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-4 mol%)[7][8]

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst, the phosphine ligand, and the base.

  • Add the 2-amino-4,6-dichloropyrimidine and the amine.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture with stirring at the desired temperature (e.g., 80-110 °C) for the necessary time (typically 4-24 hours).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Conclusion

The synthetic protocols described herein provide a foundation for the derivatization of 2-amino-4,6-dichloropyrimidine. Through SNAr, Suzuki-Miyaura, and Buchwald-Hartwig reactions, a diverse library of substituted pyrimidines can be generated. These compounds are of significant interest to the pharmaceutical and agrochemical industries for the development of novel therapeutic agents and other bioactive molecules. Careful selection of reaction conditions, catalysts, and ligands is paramount to achieving the desired products with high yield and regioselectivity.

References

Solvent-Free Synthesis of Aminopyrimidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the solvent-free synthesis of aminopyrimidine derivatives, a critical scaffold in medicinal chemistry. The methodologies presented herein offer environmentally friendly and efficient alternatives to traditional solvent-based syntheses.

Introduction

Aminopyrimidines are a cornerstone in drug discovery and development, forming the core structure of numerous therapeutic agents. The pursuit of green chemistry has driven the development of solvent-free synthetic methods, which reduce environmental impact, improve safety, and can lead to increased reaction efficiency. This document outlines three prominent solvent-free approaches: thermal heating, microwave irradiation, and mechanochemical grinding (grindstone chemistry).

Comparative Data of Solvent-Free Synthesis Methods

The following table summarizes quantitative data from various solvent-free methods for the synthesis of aminopyrimidine derivatives, allowing for a direct comparison of their efficacy.

MethodStarting MaterialsCatalyst/BaseReaction ConditionsReaction TimeYield (%)Reference(s)
Thermal Heating 2-Amino-4,6-dichloropyrimidine, Substituted aminesTriethylamine80–90 °C3 - 5 h82 - 94%[1][2]
Microwave (in EtOH) Aromatic aldehydes, β-ketoester, Guanidine hydrochlorideNaHCO₃120 °C, Microwave10 min36 - 91%[1]
Grindstone Chemistry Benzaldehyde, Ethyl acetoacetate, Urea/ThioureaCuCl₂·2H₂OGrinding at room temp.2 - 5 min90 - 92%
Microwave (Solvent-Free) Benzaldehyde derivatives, Methyl cyanoacetate, Thio-barbituric acidNone120 °C, 250 W, Microwave3 - 6 min78 - 94%[3]

Note: The microwave-assisted Biginelli reaction is included for comparison, though it was found that ethanol was a superior medium to purely solvent-free conditions which resulted in poor yields for that specific reaction.[1]

Experimental Protocols

Detailed methodologies for the key solvent-free synthesis techniques are provided below.

Protocol 1: Thermal Solvent-Free Synthesis of 2,4-Disubstituted Aminopyrimidines

This protocol is adapted from the synthesis of a series of 2-aminopyrimidine derivatives evaluated as β-glucuronidase inhibitors.[1][2][4]

Materials:

  • 2-Amino-4,6-dichloropyrimidine

  • Substituted amine (e.g., aniline, benzylamine)

  • Triethylamine

  • Distilled water

  • Ethanol

  • Round bottom flask or reaction vial

  • Heating mantle or oil bath with temperature control

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) apparatus (Silica gel plates, Hexane/Ethyl Acetate mobile phase)

  • Filtration apparatus (Buchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • In a clean, dry round bottom flask, combine finely ground 2-amino-4,6-dichloropyrimidine (3 mmol, 1 equivalent), the desired substituted amine (3 mmol, 1 equivalent), and triethylamine (6 mmol, 2 equivalents).

  • Place the flask in a pre-heated oil bath or heating mantle set to 80-90 °C.

  • Stir the reaction mixture vigorously. The solid reactants will melt and react.

  • Monitor the reaction progress by TLC using a hexane:ethyl acetate solvent system (e.g., 7:3 v/v).

  • Upon completion of the reaction (typically 3-5 hours, as indicated by the disappearance of starting materials), remove the flask from the heat and allow it to cool to room temperature.

  • Add distilled water to the reaction mixture and stir. A solid precipitate should form.

  • Collect the precipitate by vacuum filtration and wash with distilled water.

  • Recrystallize the crude product from ethanol to obtain the pure 2,4-disubstituted aminopyrimidine derivative.

  • In cases where a precipitate does not form upon addition of water, the water can be removed under vacuum using a rotary evaporator, and the resulting crude solid can be purified by crystallization from ethanol.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis of Pyrano[2,3-d]pyrimidine Derivatives

This protocol describes a catalyst-free, one-pot, three-component synthesis under microwave irradiation.[3]

Materials:

  • Benzaldehyde derivative (1 mmol)

  • Methyl cyanoacetate (1.2 mmol)

  • Thio-barbituric acid (1 mmol)

  • Microwave reactor with Teflon vessels

  • TLC apparatus (Petroleum ether/Ethyl acetate mobile phase)

  • Filtration apparatus

Procedure:

  • Place the benzaldehyde derivative (1 mmol, 1 equivalent), methyl cyanoacetate (1.2 mmol, 1.2 equivalents), and thio-barbituric acid (1 mmol, 1 equivalent) into a Teflon vessel suitable for microwave synthesis.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant power of 250 W and a temperature of 120 °C.

  • Monitor the reaction progress by taking small aliquots at 30-second intervals and analyzing by TLC using a petroleum ether:ethyl acetate (7:3 v/v) eluent.

  • The reaction is typically complete within 3-6 minutes.

  • After completion, cool the reaction vessel to room temperature.

  • Pour the reaction mixture into cold water, which will cause the product to precipitate.

  • Collect the solid product by vacuum filtration and wash with cold water. The product is often pure enough without further purification.

Protocol 3: Mechanochemical Synthesis of Dihydropyrimidinones via Grindstone Chemistry

This protocol details a rapid, solvent-free Biginelli-type condensation using a mortar and pestle.

Materials:

  • Benzaldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea or Thiourea (1 mmol)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O, catalytic amount)

  • Mortar and pestle

  • TLC apparatus

  • Filtration apparatus

  • Hot plate for recrystallization

Procedure:

  • In a mortar, combine benzaldehyde (1 mmol, 1 equivalent), ethyl acetoacetate (1 mmol, 1 equivalent), urea or thiourea (1 mmol, 1 equivalent), and a catalytic amount of CuCl₂·2H₂O.

  • Grind the mixture together vigorously with a pestle for 2-5 minutes. The solid mixture may become paste-like.

  • Allow the solid mass to stand at room temperature for 20 minutes.

  • Monitor the reaction completion by TLC.

  • After the reaction is complete, wash the solid mass with cold water.

  • Collect the product by vacuum filtration and dry it.

  • Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone.

Visualizations

General Workflow for Solvent-Free Synthesis

The following diagram illustrates the general experimental workflow for the solvent-free synthesis of aminopyrimidine derivatives.

G General Workflow for Solvent-Free Synthesis A Reactant Mixing (Solid Phase) B Energy Input (Thermal/Microwave/Mechanical) A->B Step 1 C Reaction Monitoring (e.g., TLC) B->C Step 2 D Work-up (e.g., Water Addition) C->D Step 3 E Product Isolation (Filtration) D->E Step 4 F Purification (Crystallization) E->F Step 5 G Final Product F->G Step 6

Caption: General experimental workflow for solvent-free synthesis.

Logical Relationships of Solvent-Free Methods

This diagram shows the relationship between the different types of solvent-free synthesis methods for aminopyrimidine derivatives.

G Types of Solvent-Free Synthesis Methods A Solvent-Free Synthesis of Aminopyrimidines B Thermal Heating A->B C Microwave Irradiation A->C D Mechanochemical Methods A->D E Grindstone Chemistry D->E F Ball Milling D->F

Caption: Classification of solvent-free synthesis methods.

References

Application Notes and Protocols for Molecular Docking of (2-Aminopyrimidin-4-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the molecular docking of (2-aminopyrimidin-4-yl)methanol derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to the versatile nature of the aminopyrimidine scaffold, which can mimic the adenine ring of ATP and competitively bind to the ATP-binding pocket of various kinases.[1] This document outlines the key biological targets, summarizes inhibitory activities, and provides step-by-step protocols for performing molecular docking studies to predict the binding modes and affinities of these derivatives.

Biological Targets and Therapeutic Potential

This compound derivatives have been investigated as potent inhibitors of several protein kinases implicated in cancer and other diseases. The primary targets for these compounds include:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[1] Dysregulation of EGFR signaling is a key factor in the development of various cancers, including non-small cell lung cancer.[1]

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, specifically at the G1/S phase transition.[2][3] Inhibition of CDK2 is a promising strategy for cancer therapy, as its dysregulation is common in tumor cells.[2]

  • B-Raf: A serine/threonine-protein kinase in the MAPK/ERK signaling pathway. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, driving cell proliferation in various cancers like melanoma.[4][5][6]

Data Presentation: Inhibitory Activities

The following tables summarize the reported inhibitory activities of various aminopyrimidine derivatives against their respective kinase targets. This data is essential for validating molecular docking results and guiding further lead optimization.

Table 1: EGFR Inhibitory Activity of Aminopyrimidine Derivatives

Compound IDModification on Aminopyrimidine CoreTargetIC50 (µM)Reference
FN-1501 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamideFLT3, CDK2, CDK4, CDK60.008 (MV4-11 cells)[7]
Compound 3b 2-amino pyrimidine derivativePLK40.0312[8]
Compound 8h 2-amino pyrimidine derivativePLK40.0067[8]

Table 2: CDK2 Inhibitory Activity of Aminopyrimidine Derivatives

Compound IDModification on Aminopyrimidine CoreTargetIC50 (nM)Reference
FN-1501 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamideCDK2(nanomolar range)[7]

Table 3: B-Raf Inhibitory Activity of Aminopyrimidine Derivatives

Compound IDModification on Aminopyrimidine CoreTargetIC50 (µM)Reference
KIST301080 pyrimidine-4-yl-ethanol derivativeROS14.6[9]

Experimental Protocols: Molecular Docking

This section provides detailed protocols for performing molecular docking of this compound derivatives using two widely used software packages: AutoDock Vina and Schrödinger Maestro.

General Workflow for Molecular Docking

The following diagram illustrates the general workflow for a typical molecular docking experiment.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Protein Preparation Protein Preparation Ligand Preparation Ligand Preparation Grid Generation Grid Generation Ligand Preparation->Grid Generation Docking Simulation Docking Simulation Grid Generation->Docking Simulation Pose Analysis Pose Analysis Docking Simulation->Pose Analysis Scoring Scoring Pose Analysis->Scoring

General molecular docking workflow.
Protocol 1: Molecular Docking using AutoDock Vina

Software Requirements:

  • AutoDockTools (ADT)

  • AutoDock Vina

  • PyMOL or UCSF Chimera (for visualization)

Step 1: Protein Preparation

  • Obtain Protein Structure: Download the 3D crystal structure of the target kinase (e.g., EGFR - PDB ID: 1M17, CDK2 - PDB ID: 1HCK, B-Raf - PDB ID: 4YUR) from the Protein Data Bank (PDB).

  • Prepare Receptor in ADT:

    • Open the PDB file in AutoDockTools.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens to the protein.

    • Add Kollman charges.

    • Save the prepared protein as a .pdbqt file.[10][11]

Step 2: Ligand Preparation

  • Obtain Ligand Structure: The structure of this compound can be obtained from PubChem or synthesized in silico using chemical drawing software.

  • Prepare Ligand in ADT:

    • Open the ligand file in ADT.

    • Detect the ligand's root and set the number of rotatable bonds.

    • Save the prepared ligand as a .pdbqt file.[10]

Step 3: Grid Generation

  • Define the Binding Site: Open the prepared protein in ADT.

  • Set Grid Box: Define the search space (grid box) to encompass the ATP-binding site of the kinase. The dimensions and center of the grid box should be large enough to allow the ligand to move freely within the binding pocket.

  • Generate Grid Parameter File: Save the grid parameters as a .gpf file.

Step 4: Docking Simulation

  • Create Configuration File: Prepare a configuration file (conf.txt) specifying the paths to the prepared protein and ligand .pdbqt files, the grid parameters, and the output file name.

  • Run AutoDock Vina: Execute the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt

Step 5: Analysis of Results

  • Binding Affinity: The predicted binding affinities (in kcal/mol) for different binding poses will be available in the log file.[10]

  • Visualize Binding Poses: Use PyMOL or UCSF Chimera to visualize the docked poses of the ligand within the protein's binding site. Analyze the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein residues.[10]

Protocol 2: Molecular Docking using Schrödinger Maestro

Software Requirements:

  • Schrödinger Maestro

Step 1: Protein Preparation

  • Import Protein Structure: Import the PDB structure of the target kinase into the Maestro workspace.

  • Protein Preparation Wizard: Use the "Protein Preparation Wizard" to:

    • Assign bond orders, add hydrogens, and create disulfide bonds.

    • Fill in missing side chains and loops.

    • Optimize the hydrogen-bond network.

    • Perform a restrained minimization of the protein structure.

Step 2: Ligand Preparation

  • Import Ligand Structure: Import the 3D structure of the this compound derivative.

  • LigPrep: Use the "LigPrep" tool to generate low-energy 3D conformations of the ligand, considering different ionization states, tautomers, and stereoisomers.[12]

Step 3: Receptor Grid Generation

  • Define Binding Site: Select the co-crystallized ligand or key active site residues to define the center of the grid box.

  • Generate Grid: Use the "Receptor Grid Generation" panel to create the grid file. The grid box size should be sufficient to accommodate the ligand.

Step 4: Ligand Docking

  • Glide Docking: Use the "Ligand Docking" panel with the Glide program.

  • Select Docking Precision: Choose the desired docking precision (e.g., SP for standard precision or XP for extra precision).

  • Run Docking: Start the docking job.

Step 5: Analysis of Results

  • Pose Viewer: Analyze the docked poses in the "Pose Viewer" to examine the binding mode and interactions.

  • Docking Score: The GlideScore, which indicates the binding affinity, will be reported for each pose. More negative scores represent stronger binding.

  • Interaction Diagrams: Generate 2D ligand interaction diagrams to visualize the specific hydrogen bonds, hydrophobic interactions, and other contacts with the protein residues.

Signaling Pathway Visualization

The following diagrams, created using the DOT language, illustrate the signaling pathways targeted by this compound derivatives.

EGFR Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR RAF B-Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound derivative Inhibitor->EGFR Inhibition

EGFR signaling pathway and inhibition.
CDK2 Cell Cycle Regulation

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F_DP1 E2F-DP1 pRb->E2F_DP1 releases CyclinE_CDK2 Cyclin E CDK2 E2F_DP1->CyclinE_CDK2 activates transcription of Cyclin E DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication Inhibitor This compound derivative Inhibitor->CyclinE_CDK2 Inhibition

CDK2 regulation of the cell cycle.
B-Raf/MAPK Signaling Pathway

BRAF_MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS BRAF B-Raf (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation Inhibitor This compound derivative Inhibitor->BRAF Inhibition

B-Raf/MAPK signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Aminopyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (2-Aminopyrimidin-4-yl)methanol synthesis. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A common and effective method is a two-step synthesis. The first step involves the cyclocondensation of guanidine with a suitable β-ketoester, such as ethyl 2-formyl-3-oxopropanoate, to form ethyl 2-aminopyrimidine-4-carboxylate. The second step is the reduction of the ester functional group to a primary alcohol using a reducing agent like Lithium Aluminum Hydride (LiAlH₄).

Q2: I am experiencing low yields in the first step, the synthesis of ethyl 2-aminopyrimidine-4-carboxylate. What are the potential causes and solutions?

Low yields in the cyclocondensation reaction can stem from several factors:

  • Purity of Reactants: Impurities in guanidine or the β-ketoester can inhibit the reaction. Ensure high purity of all starting materials.

  • Reaction Conditions: The choice of base and solvent is crucial. Sodium ethoxide in ethanol is a common and effective system. Ensure anhydrous (dry) conditions, as water can lead to unwanted side reactions.

  • Reaction Temperature and Time: The reaction may require heating (reflux) to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from a few hours to overnight.

  • Stoichiometry: While a 1:1 molar ratio of guanidine to the β-ketoester is standard, a slight excess of guanidine (e.g., 1.1 equivalents) can sometimes improve yields by driving the reaction to completion.

Q3: The reduction of ethyl 2-aminopyrimidine-4-carboxylate with LiAlH₄ is giving me a complex mixture of products. What could be the issue?

The reduction of pyrimidine derivatives with strong reducing agents like LiAlH₄ can sometimes lead to over-reduction of the pyrimidine ring itself, in addition to the desired ester reduction.[1] To minimize this:

  • Control the Temperature: Perform the reaction at a low temperature (e.g., 0 °C to start) and add the LiAlH₄ solution slowly to the ester solution to control the exothermic reaction.

  • Use the Correct Stoichiometry: Use a carefully measured amount of LiAlH₄ (typically 1.5 to 2.0 equivalents) to avoid excess reducing agent that could react with the pyrimidine ring.

  • Anhydrous Conditions: LiAlH₄ reacts violently with water. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Quenching Procedure: A careful and controlled quenching procedure at low temperature is critical to decompose any excess LiAlH₄ and to work up the reaction safely. A common method is the sequential, slow addition of water, followed by a sodium hydroxide solution.

Q4: Can I use a milder reducing agent than LiAlH₄ for the reduction step?

While LiAlH₄ is highly effective for ester reduction, sodium borohydride (NaBH₄) is generally not strong enough to reduce esters to alcohols under standard conditions.[2] However, if you first synthesize 2-aminopyrimidine-4-carboxaldehyde, NaBH₄ is an excellent and milder choice for its reduction to this compound.[3] This alternative route can help avoid the potential for over-reduction of the pyrimidine ring.

Q5: My final product is difficult to purify. What are some recommended purification techniques?

Purification of this compound can be challenging due to its polarity and potential for hydrogen bonding. Common purification methods include:

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be effective.

  • Column Chromatography: For more challenging purifications, column chromatography on silica gel is a standard method. A polar eluent system, such as a gradient of dichloromethane/methanol or ethyl acetate/methanol, is typically required.

  • Acid-Base Extraction: The amino group on the pyrimidine ring allows for the possibility of purification via acid-base extraction, although this may not be suitable if other functional groups in the molecule are sensitive to pH changes.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of Ethyl 2-Aminopyrimidine-4-carboxylate
Symptom Possible Cause Troubleshooting Steps
Incomplete reaction (starting materials remain) Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC.
Inactive base or insufficient amount.Use freshly prepared sodium ethoxide or another suitable base. Ensure the correct stoichiometry is used.
Formation of multiple byproducts Non-anhydrous reaction conditions.Ensure all solvents and reagents are dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect reaction temperature.Optimize the reaction temperature. Sometimes, running the reaction at a lower temperature for a longer period can improve selectivity.
Issue 2: Low Yield or Side Reactions in the Reduction of Ethyl 2-Aminopyrimidine-4-carboxylate with LiAlH₄
Symptom Possible Cause Troubleshooting Steps
Complex product mixture (potential ring reduction) Excess LiAlH₄ or high reaction temperature.Use a precise amount of LiAlH₄ (1.5-2.0 eq.). Maintain a low reaction temperature (0 °C) during the addition of LiAlH₄.
Low yield of the desired alcohol Incomplete reaction.Ensure sufficient LiAlH₄ is used. Allow the reaction to stir for an adequate amount of time after the addition is complete.
Degradation during workup.Perform a careful and controlled quench at low temperature. Avoid overly acidic conditions during the workup.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Aminopyrimidine-4-carboxylate

This protocol is based on the general principle of pyrimidine synthesis from β-dicarbonyl compounds and guanidine.[4]

Materials:

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl 2-formylmalonate (or equivalent β-ketoester)

  • Diethyl ether

  • Hydrochloric acid (for neutralization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • To this solution, add guanidine hydrochloride (1.0 equivalent) and stir the mixture for 30 minutes at room temperature.

  • Add diethyl 2-formylmalonate (1.0 equivalent) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and neutralize with hydrochloric acid to precipitate the crude product.

  • Filter the solid, wash with cold water and then with a small amount of cold diethyl ether.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 2-aminopyrimidine-4-carboxylate.

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )Amount (mmol)Equivalents
Guanidine hydrochloride95.53101.0
Sodium ethoxide68.05111.1
Diethyl 2-formylmalonate188.18101.0
Expected Product 181.18 --
Typical Yield --60-75%
Protocol 2: Reduction of Ethyl 2-Aminopyrimidine-4-carboxylate to this compound

This protocol is adapted from the reduction of a similar pyridine derivative.[5]

Materials:

  • Ethyl 2-aminopyrimidine-4-carboxylate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate (anhydrous)

  • Water

  • 15% Sodium hydroxide solution

Procedure:

  • To a dry three-necked flask under an inert atmosphere, add a solution of ethyl 2-aminopyrimidine-4-carboxylate (1.0 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of LiAlH₄ (1.5 equivalents) in anhydrous THF.

  • Slowly add the LiAlH₄ solution to the cooled ester solution via a dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C.

  • Carefully quench the reaction by the slow, sequential addition of:

    • Water (x mL, where x is the mass of LiAlH₄ in grams)

    • 15% aqueous sodium hydroxide (x mL)

    • Water (3x mL)

  • Stir the resulting mixture at room temperature for 1 hour until a granular precipitate forms.

  • Filter the solid and wash it thoroughly with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography (silica gel, dichloromethane/methanol gradient) or recrystallization.

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )Amount (mmol)Equivalents
Ethyl 2-aminopyrimidine-4-carboxylate181.18101.0
Lithium Aluminum Hydride37.95151.5
Expected Product 125.13 --
Typical Yield --70-85%

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Reduction Guanidine Guanidine Cyclocondensation Cyclocondensation (NaOEt, Ethanol, Reflux) Guanidine->Cyclocondensation BetaKetoester Ethyl 2-formyl-3-oxopropanoate BetaKetoester->Cyclocondensation Ester Ethyl 2-aminopyrimidine-4-carboxylate Cyclocondensation->Ester Yield: 60-75% Reduction Reduction (LiAlH4, THF, 0°C to RT) Ester->Reduction Alcohol This compound Reduction->Alcohol Yield: 70-85%

Caption: Synthetic workflow for this compound.

TroubleshootingYield Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckPurity->Start [Impure] OptimizeConditions Optimize Reaction Conditions CheckPurity->OptimizeConditions [Pure] MonitorReaction Monitor Reaction by TLC OptimizeConditions->MonitorReaction [Adjust Temp/Time/Solvent] MonitorReaction->OptimizeConditions [Incomplete] Purification Improve Purification Technique MonitorReaction->Purification [Reaction Complete] ImprovedYield Yield Improved Purification->ImprovedYield

Caption: Troubleshooting logic for improving reaction yield.

References

Technical Support Center: Synthesis of Aminopyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of aminopyrimidine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common side reactions and challenges encountered during their experiments.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and detailed guides to address specific issues you might encounter during the synthesis of aminopyrimidine compounds.

FAQ 1: I am observing a significant, often fluorescent, byproduct in my reaction to synthesize a dihydropyrimidinone (DHPM) via the Biginelli reaction. What is this impurity and how can I prevent its formation?

Answer:

The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2] This side reaction occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. Ammonia can be formed from the decomposition of urea, a common reactant in the Biginelli synthesis, especially at elevated temperatures.[1] This competing Hantzsch pathway can significantly reduce the yield of your desired aminopyrimidine product.

Prevention Strategies:

  • Temperature Control: Higher temperatures favor the Hantzsch pathway. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[1][2]

  • Catalyst Selection: The choice of a Lewis acid or Brønsted acid catalyst can influence the selectivity between the Biginelli and Hantzsch pathways, with some catalysts preferentially promoting the desired reaction.[1][2]

  • Order of Reagent Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[1]

Troubleshooting Workflow for Competing Biginelli and Hantzsch Reactions:

cluster_0 Reaction Components cluster_1 Reaction Pathways cluster_2 Products Aldehyde Aldehyde Biginelli Biginelli Reaction Aldehyde->Biginelli Hantzsch Hantzsch Reaction Aldehyde->Hantzsch Ketoester β-Ketoester Ketoester->Biginelli Ketoester->Hantzsch 2 equivalents Urea Urea Urea->Biginelli Urea->Hantzsch Urea decomposition -> NH3 DHPM Desired Dihydropyrimidinone (DHPM) Biginelli->DHPM Desired Pathway DHP Dihydropyridine (DHP) Byproduct Hantzsch->DHP Side Reaction

Caption: Competing Biginelli and Hantzsch reaction pathways.

FAQ 2: My aminopyrimidine synthesis is resulting in a low yield with a significant amount of unreacted starting materials. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in aminopyrimidine synthesis can be attributed to several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with reactant purity.

Troubleshooting Steps:

  • Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For Brønsted acid catalysts like HCl, verify that the concentration is appropriate.[2]

  • Reaction Time and Temperature: The reaction may necessitate a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[2]

  • Solvent Selection: The choice of solvent can significantly impact the solubility of reactants and the overall reaction rate. While ethanol is commonly used, exploring other solvents or even solvent-free conditions has been shown to improve yields for certain substrates.[2]

  • Reactant Purity: Impurities present in the starting materials can inhibit the reaction. Ensure all reactants are of high purity.[2]

FAQ 3: I am struggling with the purification of my crude aminopyrimidine product and suspect the presence of N-acylurea byproducts from a Biginelli reaction. How can I effectively purify my compound?

Answer:

N-acylureas are common byproducts in the Biginelli reaction that can complicate purification.

Purification Strategy:

  • Recrystallization: This is often an effective method for removing N-acylurea impurities from the desired dihydropyrimidinone (DHPM) product.[1] A detailed protocol for the crystallization of 2-aminopyrimidine is provided below.

FAQ 4: During the synthesis of oxo-substituted pyrimidines from 2,4-diaminopyrimidine systems via hydrolysis, I am obtaining an unexpected isomer. Why is this happening?

Answer:

The hydrolysis of the amino groups in condensed 2,4-diaminopyrimidine systems can lead to different isomers.[3] For instance, treatment with 6 M HCl typically yields the 2-amino-4-oxopyrimidine isomer.[3] However, the presence of an electron-donating nitrogen linked to the C6 position of the 2,4-diaminopyrimidine ring can alter the preferred site of hydrolysis, resulting in the formation of the 4-amino-2-oxopyrimidine isomer.[3]

FAQ 5: I am attempting an N-oxidation of a pyrimidine derivative and observing significant decomposition of my starting material. How can I mitigate this?

Answer:

N-oxidation of pyrimidines can be accompanied by side reactions such as decomposition, annular carbon oxidation, and ring opening.[4] The choice of the oxidizing agent and reaction conditions is critical. Peracetic acid has been shown to provide higher yields of the desired N-oxides compared to m-chloroperbenzoic acid (MCPBA) for some pyrimidine derivatives.[4] Careful control of temperature and reaction time is also essential to minimize decomposition.

Data Presentation

Table 1: Troubleshooting Common Side Reactions in Aminopyrimidine Synthesis

IssueCommon Cause(s)Suggested Solutions
Low Yield / Incomplete Reaction Inefficient catalysis, suboptimal temperature/time, reactant impurities, poor solvent choice.Check catalyst activity, optimize reaction time and temperature (monitor by TLC), ensure high purity of starting materials, screen different solvents.[2]
Fluorescent Byproduct (Biginelli) Formation of Hantzsch-type 1,4-dihydropyridine (DHP) due to high temperature or urea decomposition.Lower reaction temperature, select a more specific catalyst, add urea last to the reaction mixture.[1][2]
Purification Difficulties Presence of N-acylurea byproducts (Biginelli).Purify the crude product by recrystallization.[1]
Formation of Unexpected Isomer (Hydrolysis) Electronic effects of substituents on the pyrimidine ring directing hydrolysis to an alternative position.Consider the electronic nature of substituents when predicting the outcome of hydrolysis.[3]
Decomposition during N-oxidation Harsh reaction conditions, unsuitable oxidizing agent.Use a milder oxidizing agent (e.g., peracetic acid), carefully control reaction temperature and time.[4]

Experimental Protocols

Protocol 1: General Synthesis of 2-Aminopyrimidine Derivatives

This protocol provides a general framework for the synthesis of 2-aminopyrimidine derivatives.

Materials:

  • Appropriate β-dicarbonyl compound (e.g., β-ketoester)

  • Guanidine hydrochloride or other amidine source

  • Base (e.g., sodium methoxide, potassium carbonate)[5][6]

  • Solvent (e.g., ethanol, isopropanol)[6]

Procedure:

  • Dissolve the β-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add the amidine source and the base to the solution.

  • Heat the reaction mixture to reflux and maintain for the required time (monitor by TLC). Reaction times can vary from a few hours to overnight depending on the substrates.[2][6]

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with a small amount of cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Crystallization of 2-Aminopyrimidine

This protocol is a standard method for the purification of 2-aminopyrimidine by crystallization.[7]

Materials:

  • Crude 2-aminopyrimidine

  • Suitable solvent (e.g., hot water, ethanol)

  • Activated charcoal (optional)

Procedure:

  • Dissolve the crude 2-aminopyrimidine in the minimum amount of hot solvent in an Erlenmeyer flask.

  • If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.[7]

  • Perform a hot filtration to remove the activated charcoal (if used) or any insoluble impurities.

  • Cover the flask and allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.[7]

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 3: HILIC Purification of Polar Aminopyrimidine Compounds

For polar aminopyrimidine compounds that are difficult to retain on standard C18 columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable purification technique.[7]

Typical HILIC Conditions:

  • Column: A HILIC stationary phase (e.g., silica, amide, or cyano-based).

  • Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium formate, pH adjusted).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • Initial Conditions: High percentage of organic solvent (e.g., 95% B).

    • Gradient: Gradually decrease the percentage of organic solvent (e.g., from 95% B to 50% B over 15 minutes).

    • Wash and Re-equilibration steps are necessary.[7]

  • Sample Preparation: Dissolve the crude compound in a solvent that is as close as possible to the initial mobile phase composition.[7]

  • Detection: UV detection at an appropriate wavelength (e.g., 254 nm).[7]

Troubleshooting Workflow for HILIC Purification:

Start Poor Peak Shape or Retention in HILIC Issue1 Inappropriate Mobile Phase? Start->Issue1 Issue2 Strong Sample Solvent Effects? Start->Issue2 Issue3 Column Overload? Start->Issue3 Solution1a Adjust Buffer Concentration Issue1->Solution1a Solution1b Adjust Mobile Phase pH Issue1->Solution1b Solution2 Dissolve Sample in Mobile Phase Issue2->Solution2 Solution3 Reduce Sample Injection Volume Issue3->Solution3

Caption: Troubleshooting workflow for HIL-IC purification.

References

Technical Support Center: Purification of (2-Aminopyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (2-Aminopyrimidin-4-yl)methanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile and the desired final purity.

Q2: What are the typical physical properties of this compound?

A2: this compound is typically a solid at room temperature.[1] Key properties are summarized in the table below.

PropertyValue
Molecular FormulaC₅H₇N₃O
Molecular Weight125.13 g/mol
AppearancePowder or liquid
Purity (typical)≥97%
Storage Conditions2-8°C, inert atmosphere, keep in dark place

Q3: What are potential impurities I might encounter?

A3: Impurities can arise from starting materials, by-products, or degradation. Common impurities in the synthesis of similar aminopyrimidine derivatives may include unreacted starting materials, isomers, or products from side reactions. For instance, in syntheses involving 2-amino-4,6-dichloropyrimidine, incompletely reacted starting materials could be present.[2]

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. Below are common issues and solutions encountered when recrystallizing this compound.

Issue 1: The compound does not dissolve in the chosen solvent, even when heated.

  • Cause: The solvent is not polar enough to dissolve the polar this compound.

  • Solution:

    • Select a more polar solvent. Based on the purification of similar compounds, polar solvents like ethanol or a mixture of solvents may be effective.[2] For other aminopyrimidine derivatives, ethanol has been used successfully for crystallization.[2]

    • Use a solvent pair. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Heat to redissolve and then cool slowly.

Issue 2: The compound dissolves, but no crystals form upon cooling.

  • Cause A: Too much solvent was used. This results in a solution that is not saturated enough for crystallization to occur.

  • Solution A: Boil off some of the solvent to concentrate the solution. Allow it to cool again.

  • Cause B: The solution is supersaturated.

  • Solution B:

    • Scratch the inner surface of the flask with a glass rod at the meniscus to create nucleation sites.

    • Add a seed crystal of pure this compound to induce crystallization.

    • Cool the solution in an ice bath to further decrease solubility.

Issue 3: The compound "oils out" instead of forming crystals.

  • Cause: The boiling point of the solvent may be higher than the melting point of the compound, or the compound is precipitating from a supersaturated solution too quickly.

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional solvent.

    • Allow the solution to cool more slowly.

    • Consider using a different solvent or solvent pair with a lower boiling point.

Column Chromatography

Column chromatography is used to separate the target compound from impurities with different polarities.

Issue 1: The compound does not move from the origin (Rf = 0) on the TLC plate.

  • Cause: The eluent (mobile phase) is not polar enough to move the highly polar this compound up the stationary phase (e.g., silica gel).

  • Solution:

    • Increase the polarity of the mobile phase. For silica gel chromatography, gradually increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate or methanol in a hexane/ethyl acetate or dichloromethane/methanol mixture).

    • Add a basic modifier. For basic compounds like aminopyrimidines, peak tailing and poor mobility on silica gel are common. Adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can improve the chromatography.

Issue 2: The compound streaks or "tails" on the TLC plate and column.

  • Cause: Strong interactions between the basic amino group of the compound and the acidic silanol groups on the silica gel surface.

  • Solution:

    • Add a basic modifier to the mobile phase, such as triethylamine or a few drops of ammonia in methanol.

    • Use a different stationary phase. Consider using neutral alumina or a deactivated silica gel.

    • For highly polar basic compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to normal-phase chromatography.

Issue 3: Poor separation of the compound from impurities.

  • Cause: The chosen mobile phase does not provide sufficient resolution between the compound and impurities.

  • Solution:

    • Optimize the mobile phase. Systematically test different solvent systems and ratios using TLC to find the optimal separation.

    • Consider a different stationary phase. If separation on silica gel is poor, alumina or a bonded phase might offer different selectivity.

    • Use a gradient elution. Start with a less polar mobile phase and gradually increase the polarity during the column run. This can help to separate compounds with a wider range of polarities.

Experimental Protocols

Recrystallization Protocol (General)
  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. Good single solvents will show low solubility at room temperature and high solubility when hot. Common solvents to test for polar compounds include ethanol, methanol, isopropanol, and ethyl acetate. Solvent pairs like ethanol/water or ethyl acetate/hexane may also be effective.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol (General)
  • Stationary Phase Selection: Silica gel is a common choice for compounds of moderate polarity. For highly basic compounds, neutral alumina or deactivated silica may be preferable.

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase. A good solvent system will give the target compound an Rf value of approximately 0.2-0.4. For this compound, consider solvent systems such as:

    • Dichloromethane/Methanol (e.g., 98:2 to 90:10)

    • Ethyl Acetate/Methanol (e.g., 95:5 to 80:20)

    • Add 0.1-1% triethylamine to the mobile phase to reduce tailing.

  • Column Packing: Pack the column with the chosen stationary phase using the selected mobile phase (slurry packing is common for silica gel).

  • Sample Loading: Dissolve the crude compound in a minimum amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the column. Alternatively, for compounds with poor solubility in the eluent, use a dry loading technique.

  • Elution: Run the column by adding the mobile phase to the top and collecting fractions. Monitor the separation by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Recrystallization_Workflow start Crude This compound dissolve Dissolve in minimum hot solvent start->dissolve hot_filter Hot Filtration (optional, for insoluble impurities) dissolve->hot_filter cool Cool Slowly to Induce Crystallization dissolve->cool No insoluble impurities hot_filter->cool collect Collect Crystals (Vacuum Filtration) cool->collect dry Dry Crystals collect->dry pure_product Pure This compound dry->pure_product Column_Chromatography_Troubleshooting start TLC Analysis Shows Poor Separation or Tailing check_polarity Is the Rf value too low (streaking at baseline)? start->check_polarity increase_polarity Increase Mobile Phase Polarity check_polarity->increase_polarity Yes check_tailing Is there significant peak tailing? check_polarity->check_tailing No increase_polarity->check_tailing add_modifier Add Basic Modifier (e.g., Triethylamine) check_tailing->add_modifier Yes proceed Proceed with Optimized Column Chromatography check_tailing->proceed No change_stationary_phase Consider Alternative Stationary Phase (e.g., Alumina, Deactivated Silica) add_modifier->change_stationary_phase Tailing persists add_modifier->proceed Tailing resolved change_stationary_phase->proceed

References

Overcoming solubility issues with (2-Aminopyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Aminopyrimidin-4-yl)methanol. Our aim is to help you overcome common solubility and handling issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound, being a 2-aminopyrimidine derivative, is expected to exhibit good solubility in polar organic solvents. The presence of both an amino group and a hydroxymethyl group suggests it can participate in hydrogen bonding, enhancing its solubility in protic solvents. Based on data for structurally related compounds, it is likely soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols such as ethanol and methanol.[1][2] Its solubility in aqueous solutions is expected to be limited but can be influenced by pH.[1]

Q2: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I added it to my aqueous buffer. Why is this happening and how can I prevent it?

A2: This phenomenon is commonly referred to as "antisolvent precipitation" or "crashing out." It occurs when a compound that is highly soluble in a polar aprotic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is significantly lower. The abrupt change in solvent polarity causes the compound to come out of solution.

To prevent this, you can try the following:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of the compound in your aqueous medium to a level below its aqueous solubility limit.

  • Use a co-solvent system: Instead of adding the DMSO stock directly, try preparing an intermediate dilution in a co-solvent that is miscible with both DMSO and water, such as ethanol or isopropanol.

  • Gradual addition and mixing: Add the DMSO stock solution dropwise to the aqueous buffer while vigorously stirring or vortexing. This can help to disperse the compound more effectively and prevent localized high concentrations that lead to precipitation.

  • Warming the solution: Gently warming the aqueous buffer (if your experimental conditions permit) can increase the solubility of the compound.

Q3: Can I use pH adjustment to improve the aqueous solubility of this compound?

A3: Yes, pH adjustment can be an effective strategy. The 2-amino group on the pyrimidine ring is basic and can be protonated at acidic pH. This forms a more polar salt which is often more soluble in aqueous solutions.[1] Therefore, carefully lowering the pH of your aqueous buffer may enhance the solubility of this compound. It is crucial to ensure that the adjusted pH is compatible with your experimental system (e.g., cell culture, enzyme assay) and does not affect the stability or activity of the compound or other components.

Q4: What are the recommended storage conditions for this compound solid and stock solutions?

A4: As a solid, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage of stock solutions (e.g., in DMSO), it is advisable to aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound will not dissolve in the chosen solvent. The solvent may not be appropriate for the compound's polarity.Refer to the solubility data table below and select a more suitable solvent. For initial attempts, polar aprotic solvents like DMSO or DMF are often a good starting point.
The concentration is too high for the chosen solvent.Try reducing the concentration of the compound. Gentle heating or sonication can also help to facilitate dissolution, but be mindful of the compound's stability under these conditions.
Precipitation occurs over time in an aqueous solution. The compound may be degrading or interacting with components in the media.Prepare fresh aqueous solutions for each experiment. If working with complex media (e.g., cell culture media), consider if any components could be interacting with your compound.
The solution may be supersaturated.Ensure the concentration is below the compound's solubility limit at the experimental temperature.
Inconsistent results in biological assays. Poor solubility or precipitation may be leading to inaccurate dosing.Visually inspect your solutions for any signs of precipitation before use. Consider filtering the final diluted solution through a syringe filter (ensure the filter material is compatible with your solvents).
The compound may not be stable under the assay conditions.Evaluate the stability of the compound in your assay buffer over the time course of the experiment.

Data Presentation

Qualitative Solubility of Structurally Related 2-Aminopyrimidines
SolventSolubility of 2-AminopyrimidineSolubility of 2-Aminopyrimidine-4-carboxylic Acid
WaterSoluble[1][2]Slightly Soluble[3]
MethanolSoluble[1]-
EthanolSoluble[1]-
AcetoneReadily Soluble[2]-
ChloroformReadily Soluble[2]-
Acetic AcidSoluble[2]-
DMSO-Freely Soluble[3]
DMF-Freely Soluble[3]
EtherSlightly Soluble[2]-
BenzeneSlightly Soluble[2]-
Quantitative Solubility of a Structurally Similar Compound (Pyrimidin-4-yl-Methanol)
SolventSolubility (mg/mL)
DMSO50[4]
DMF30[4]
Ethanol30[4]
PBS (pH 7.2)10[4]

Note: This data is for a structurally similar compound and should be used as a guideline. It is recommended to perform your own solubility tests for this compound in your specific experimental systems.

Experimental Protocols

Protocol for Preparing a Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh the desired amount of this compound solid in a suitable vial.

  • Adding the Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary. Ensure the vial is tightly capped to prevent water absorption by the DMSO.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C, protected from light.

Protocol for Preparing a Working Solution in Aqueous Buffer
  • Thaw Stock Solution: Thaw an aliquot of the DMSO stock solution at room temperature.

  • Pre-warm Aqueous Buffer: If permissible for your experiment, pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C).

  • Serial Dilution (Recommended): To minimize precipitation, perform a serial dilution. For example, first dilute the DMSO stock 1:10 in ethanol, and then add this intermediate dilution to the aqueous buffer.

  • Direct Dilution (with caution): If performing a direct dilution, add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer.

  • Final Concentration: Ensure the final concentration of DMSO in the aqueous solution is low (typically <1%) to avoid solvent effects in your experiment.

  • Visual Inspection: Visually inspect the final working solution for any signs of precipitation before use.

Mandatory Visualization

experimental_workflow Generalized Experimental Workflow for Kinase Inhibitor Synthesis cluster_start Starting Materials cluster_reaction Key Reaction Step cluster_modification Optional Modification cluster_purification Purification and Analysis cluster_end Final Product A This compound C Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->C Reactant B Coupling Partner (e.g., Aryl Halide) B->C Reactant D Functional Group Interconversion C->D Intermediate E Purification (e.g., Chromatography) C->E Direct to Purification D->E Modified Intermediate F Characterization (e.g., NMR, MS) E->F Purified Compound G Final Kinase Inhibitor F->G Confirmed Structure

Caption: Generalized workflow for synthesizing kinase inhibitors.

References

Technical Support Center: Optimizing Derivatization of (2-Aminopyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of (2-Aminopyrimidin-4-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate the successful modification of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for derivatization?

A1: this compound possesses two primary nucleophilic sites: the C2-amino group and the C4-hydroxymethyl group. The amino group is generally more nucleophilic than the hydroxyl group and will preferentially react with electrophiles under neutral or basic conditions. However, the hydroxyl group can be deprotonated with a strong base to form a more nucleophilic alkoxide, enabling its derivatization. Selective derivatization often requires the use of protecting groups or careful control of reaction conditions.

Q2: I am observing a significant amount of a di-acylated byproduct during the N-acylation of the amino group. How can I prevent this?

A2: The formation of a di-acylated product at the C2-amino group is a common side reaction when using highly reactive acylating agents like acetic anhydride or acyl chlorides.[1] To favor mono-acylation, consider the following strategies:

  • Control Stoichiometry: Use a controlled amount of the acylating agent, typically 1.0 to 1.2 equivalents.[1]

  • Lower Reaction Temperature: Perform the reaction at a lower temperature to reduce the rate of the second acylation.[1]

  • Use a Less Reactive Acylating Agent: Consider using a less reactive acylating agent.[1]

  • Choice of Base: Employing a weaker base can help to avoid the formation of a highly reactive amidate anion, which is more susceptible to a second acylation.

Q3: How can I selectively derivatize the hydroxyl group in the presence of the more nucleophilic amino group?

A3: Selective O-derivatization requires protecting the amino group first. Common protecting groups for amines include tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz), which are stable under the conditions typically used for O-alkylation or O-acylation. Once the amino group is protected, the hydroxyl group can be derivatized, followed by the deprotection of the amino group.

Q4: My O-alkylation reaction is giving a low yield. What can I do to improve it?

A4: Low yields in O-alkylation can be due to several factors. Here are some troubleshooting steps:

  • Choice of Base: Ensure a strong enough base is used to fully deprotonate the hydroxyl group to form the more reactive alkoxide. Sodium hydride (NaH) is a common choice for this purpose.

  • Solvent: Use an appropriate aprotic polar solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), to dissolve the reactants and facilitate the reaction.

  • Leaving Group: Employ an alkylating agent with a good leaving group (e.g., iodide or bromide).

  • Temperature: Increasing the reaction temperature may improve the yield, but should be monitored to avoid decomposition.

Q5: What are some common protecting groups for the hydroxyl group of this compound?

A5: Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers, are commonly used to protect hydroxyl groups. They are generally stable to a wide range of reaction conditions used for N-derivatization and can be selectively removed later.

Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization of this compound.

Issue 1: Low Yield in N-Acylation
Symptom Possible Cause Suggested Solution
Incomplete consumption of starting material (as observed by TLC or LC-MS)Insufficiently reactive acylating agent.Use a more reactive acylating agent (e.g., acyl chloride instead of an acid anhydride).
Low reaction temperature.Gradually increase the reaction temperature while monitoring for side product formation.
Steric hindrance from a bulky acylating agent.Choose a smaller acylating agent or extend the reaction time.
Formation of multiple productsDiacylation of the amino group.Control stoichiometry of the acylating agent (1.0-1.2 eq), lower the reaction temperature.[1]
Acylation of the hydroxyl group.Protect the hydroxyl group with a suitable protecting group (e.g., TBDMS) prior to N-acylation.
Low recovery after work-upProduct is water-soluble.Extract the aqueous phase multiple times with an organic solvent. Consider using a different work-up procedure, such as precipitation.
Product degradation on silica gel.Use a different purification method, such as crystallization or preparative HPLC with a suitable column.
Issue 2: Lack of Selectivity between N- and O-Derivatization
Symptom Possible Cause Suggested Solution
Mixture of N- and O-alkylated/acylated productsSimilar reactivity of the amino and hydroxyl groups under the reaction conditions.For N-selectivity: Use milder conditions (e.g., room temperature, weaker base) that favor reaction with the more nucleophilic amino group.
For O-selectivity: Protect the amino group with a suitable protecting group (e.g., Boc) before derivatizing the hydroxyl group.
Use of a strong base that deprotonates both functional groups.Use a weaker base that will preferentially allow the amino group to react, or use a protecting group strategy.

Experimental Protocols

Protocol 1: General Procedure for N-Acetylation of this compound

This protocol describes a general method for the N-acetylation of this compound using acetic anhydride.

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine (or another suitable aprotic solvent like DMF or acetonitrile)

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve this compound (1 equivalent) in pyridine in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from ethanol.

Quantitative Data Summary (Illustrative)

Acylating AgentBase/SolventTemp. (°C)Time (h)Yield (%)Notes
Acetic AnhydridePyridineRT3~85Mono-acylated product. Potential for di-acylation if excess anhydride or higher temperature is used.
Acetyl ChlorideTriethylamine/DCM0 to RT2~90Highly reactive, careful control of stoichiometry is crucial to avoid di-acylation.
Benzoyl ChloridePyridineRT4~80Generally good selectivity for mono-acylation.
Protocol 2: General Procedure for O-Silylation (Protection) of this compound

This protocol describes a general method for the protection of the hydroxyl group as a TBDMS ether.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1 equivalent) and imidazole (2.5 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add TBDMSCl (1.2 equivalents) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow start Start: this compound derivatization Derivatization Reaction (N- or O- selective) start->derivatization Add Reagents workup Reaction Work-up (e.g., Quenching, Extraction) derivatization->workup Reaction Complete purification Purification (e.g., Crystallization, Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Final Product characterization->end troubleshooting_low_yield start Low Reaction Yield check_reaction Analyze Reaction Mixture (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Side Products Formed? incomplete->side_products No optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Extend Reaction Time - Change Reagents incomplete->optimize_conditions Yes purification_issue Investigate Purification: - Check Product Solubility - Alternative Purification Method side_products->purification_issue No adjust_selectivity Adjust for Selectivity: - Use Protecting Groups - Modify Stoichiometry - Change Base/Solvent side_products->adjust_selectivity Yes selectivity_strategy start (2-Aminopyrimidin- 4-yl)methanol protect_oh 1. Protect -OH group (e.g., TBDMSCl) start->protect_oh Path to N-selectivity protect_nh2 1. Protect -NH2 group (e.g., Boc2O) start->protect_nh2 Path to O-selectivity n_selective N-Selective Derivatization o_selective O-Selective Derivatization derivatize_nh2 2. Derivatize -NH2 group protect_oh->derivatize_nh2 deprotect_oh 3. Deprotect -OH group derivatize_nh2->deprotect_oh deprotect_oh->n_selective derivatize_oh 2. Derivatize -OH group protect_nh2->derivatize_oh deprotect_nh2 3. Deprotect -NH2 group derivatize_oh->deprotect_nh2 deprotect_nh2->o_selective

References

Technical Support Center: Troubleshooting Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for common issues encountered during pyrimidine synthesis, addressing low conversion rates, side product formation, and other experimental challenges. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My pyrimidine synthesis reaction has a low conversion rate, with a significant amount of unreacted starting materials. What are the common causes and how can I improve the yield?

Low conversion in pyrimidine synthesis can be attributed to several factors, including suboptimal reaction conditions, inefficient catalysis, or issues with reactant purity.[1]

Potential Causes & Troubleshooting Steps:

  • Suboptimal Reaction Conditions:

    • Temperature and Time: The reaction may require a higher temperature or a longer duration to reach completion.[1] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2][3] Some reactions may benefit from milder conditions to prevent degradation, while others might require higher temperatures, such as those achieved in solvent-free conditions or with microwave assistance.[3][4]

    • Solvent: The choice of solvent can significantly impact reactant solubility and reaction rates.[5] While polar solvents like ethanol and acetonitrile are commonly used, solvent-free conditions have also been shown to improve yields for certain substrates.[3][4] Experimenting with different solvent systems may be beneficial.[3]

    • Atmosphere Control: Many reactions in heterocyclic chemistry are sensitive to air and moisture.[2] Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can significantly improve yields.[2]

  • Inefficient Catalysis:

    • Catalyst Choice and Activity: The selection and activity of the catalyst are critical.[4] While strong acids like HCl are traditionally used, Lewis acids (e.g., FeCl₃, ZnCl₂) or organocatalysts can offer improved yields.[3][4] Ensure the catalyst is active; reusable catalysts might need regeneration.[1][5]

    • Catalyst Loading: Using an optimal amount of catalyst is important, as too much or too little can be detrimental to the reaction outcome.[4]

  • Reactant-Related Issues:

    • Purity of Reactants: Impurities in the starting materials (e.g., aldehyde, β-ketoester, urea) can inhibit the reaction.[1][5] Ensure all reactants are of high purity.[1]

    • Stoichiometry: While a 1:1:1 molar ratio is standard for many pyrimidine syntheses like the Biginelli reaction, using a slight excess (e.g., 1.2-1.5 equivalents) of the urea or thiourea component can sometimes enhance yields.[4]

Q2: I'm observing unexpected side products in my reaction mixture. How can I identify and minimize them?

The formation of side products is a common challenge in pyrimidine synthesis, complicating purification and reducing the overall yield.[2]

Common Side Products & Prevention Strategies:

  • Hantzsch-type 1,4-dihydropyridines (DHPs):

    • Identification: These are often yellow and highly fluorescent byproducts, particularly in Biginelli reactions.[1] They form when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can arise from urea decomposition at high temperatures).[1][5]

    • Prevention:

      • Temperature Control: Lowering the reaction temperature can significantly reduce the formation of DHPs as higher temperatures favor the competing Hantzsch pathway.[1][5]

      • Catalyst Selection: The choice of catalyst can influence the selectivity between the desired pyrimidine synthesis and the Hantzsch pathway.[1]

      • Order of Addition: Adding urea last to the reaction mixture may help minimize its decomposition into ammonia.[1][5]

  • N-acylureas:

    • Identification: These byproducts can complicate purification and can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[5] They arise from a competing reaction between the β-ketoester and urea.[1]

    • Prevention:

      • Reaction Conditions: Careful control of reactant stoichiometry and catalyst choice can suppress their formation.[1]

      • Purification: Recrystallization is often an effective method for removing N-acylurea impurities.[1]

  • Self-Condensation or Polymerization of Aldehydes:

    • Problem: Some aldehydes, particularly aliphatic ones, can undergo self-condensation or polymerization under acidic conditions, leading to insoluble byproducts.[3]

    • Solution: Use a milder catalyst or add the aldehyde slowly to the reaction mixture.[3]

  • Lack of Regioselectivity:

    • Problem: When synthesizing substituted pyrimidines, a lack of regioselectivity can lead to the formation of multiple isomers.[2]

    • Solution: The use of appropriate protecting or directing groups can enhance the regioselectivity of the reaction.[2]

Data Presentation: Optimizing Reaction Parameters

The following table summarizes key parameters that can be adjusted to optimize pyrimidine synthesis and troubleshoot low conversion rates.

ParameterRecommendationRationale
Catalyst Screen different Brønsted or Lewis acids (e.g., HCl, FeCl₃, ZnCl₂).[3][4]Catalyst choice is crucial and can significantly impact yield and selectivity.[4]
Solvent Test a range of polar solvents (e.g., ethanol, acetonitrile) or solvent-free conditions.[3][4]Solvent polarity affects reactant solubility and reaction rates.[3]
Temperature Optimize temperature; consider room temperature, heating, or microwave-assisted synthesis.[4]Inadequate temperature can lead to incomplete conversion.[4]
Reactant Ratio Consider a slight excess (1.2-1.5 eq.) of urea/thiourea.[4]Can drive the reaction to completion.[4]
Atmosphere Use an inert atmosphere (N₂ or Ar) for sensitive reactions.[2]Prevents side reactions with air or moisture.[2]

Experimental Protocols

General Protocol for Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
  • Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture using a capillary tube. Dilute the aliquot with a suitable solvent (e.g., ethyl acetate, dichloromethane) in a small vial.

  • TLC Plate Spotting: On a silica gel TLC plate, use a capillary tube to spot the diluted reaction mixture, along with spots of the starting materials for reference.

  • Elution: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The choice of eluent will depend on the polarity of the reactants and products.

  • Visualization: After the solvent front has moved up the plate, remove it from the chamber and mark the solvent front. Visualize the spots under a UV lamp (if the compounds are UV-active) or by staining with a suitable agent (e.g., potassium permanganate, iodine).

  • Analysis: Compare the spots of the reaction mixture with those of the starting materials. The appearance of a new spot and the disappearance of the starting material spots indicate the progress of the reaction.

High-Performance Liquid Chromatography (HPLC) for Pyrimidine Analysis

HPLC is a powerful technique for monitoring reaction progress, assessing product purity, and quantifying yields.[2][6]

  • Instrumentation: A standard HPLC system with a UV detector is typically used.[6] Reverse-phase columns are suitable for separating pyrimidine nucleotides and their derivatives.[6]

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Dilute the sample with the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions (Illustrative Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength appropriate for the pyrimidine derivative (e.g., 254 nm).

  • Analysis: Inject the prepared sample into the HPLC system. The retention times of the peaks can be used to identify the components of the reaction mixture by comparing them to analytical standards of the starting materials and the expected product. The peak areas can be used to determine the relative concentrations of each component and thus calculate the conversion rate and yield.

Visualizations

De Novo Pyrimidine Biosynthesis Pathway

The de novo synthesis pathway builds pyrimidine nucleotides from simple precursor molecules.[7] The initial steps involve the formation of carbamoyl phosphate, which then reacts with aspartate.[8] A series of enzymatic reactions leads to the formation of the first pyrimidine nucleotide, uridine monophosphate (UMP).[7]

De_Novo_Pyrimidine_Synthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_cytosol2 Cytosol Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl_Phosphate Glutamine->Carbamoyl_Phosphate CPS II Bicarbonate Bicarbonate Bicarbonate->Carbamoyl_Phosphate ATP1 2 ATP ATP1->Carbamoyl_Phosphate Carbamoyl_Aspartate Carbamoyl_Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-monophosphate Orotate->OMP UMPS PRPP PRPP PRPP->OMP UMP Uridine 5'-monophosphate OMP->UMP UMPS

Caption: De Novo Pyrimidine Biosynthesis Pathway.

General Troubleshooting Workflow for Low Conversion Rates

A systematic approach is essential for diagnosing the cause of low conversion rates in pyrimidine synthesis.

Troubleshooting_Workflow cluster_conditions Condition Optimization Start Low Conversion Rate Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Purity_OK Purity is High Check_Purity->Purity_OK Purify_Reactants Purify/Replace Reactants Purity_OK->Purify_Reactants No Optimize_Conditions Optimize Reaction Conditions Purity_OK->Optimize_Conditions Yes Purify_Reactants->Check_Purity Adjust_Temp_Time Adjust Temperature & Time Optimize_Conditions->Adjust_Temp_Time Change_Solvent Change Solvent Adjust_Temp_Time->Change_Solvent Adjust_Stoichiometry Adjust Reactant Stoichiometry Change_Solvent->Adjust_Stoichiometry Monitor_Reaction Monitor Reaction (TLC/HPLC) Adjust_Stoichiometry->Monitor_Reaction Improved Conversion Improved? Monitor_Reaction->Improved End Successful Synthesis Improved->End Yes Evaluate_Catalyst Evaluate Catalyst System Improved->Evaluate_Catalyst No Evaluate_Catalyst->Optimize_Conditions Side_Product_Logic High_Temp High Reaction Temperature Urea_Decomp Urea Decomposition to NH3 High_Temp->Urea_Decomp Hantzsch_Pathway Favors Hantzsch Pathway Urea_Decomp->Hantzsch_Pathway DHP_Formation Dihydropyridine (DHP) Byproduct Hantzsch_Pathway->DHP_Formation Incorrect_Stoichiometry Incorrect Stoichiometry Acylurea_Formation N-Acylurea Byproduct Incorrect_Stoichiometry->Acylurea_Formation

References

Technical Support Center: Optimizing Biginelli-Like Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Biginelli-like reactions. Our focus is to help you minimize byproduct formation and improve the yield and purity of your target dihydropyrimidinones (DHPMs).

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in a Biginelli-like reaction, and how can I identify them?

A1: The most prevalent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can be formed from the decomposition of urea at elevated temperatures. Hantzsch DHPs are often yellow and can be fluorescent, which can aid in their initial identification. Another potential, though less common, class of byproducts is N-acylureas, which can complicate product purification.

Q2: My reaction is producing a significant amount of a yellow, fluorescent byproduct. What is it and how can I prevent its formation?

A2: This is very likely the Hantzsch 1,4-dihydropyridine (DHP) byproduct. Its formation is favored at higher temperatures, which promote the decomposition of urea into ammonia—a key component in the Hantzsch reaction pathway. To minimize this side reaction, consider the following strategies:

  • Lower the reaction temperature: Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[1]

  • Catalyst Selection: The choice of catalyst can greatly influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor one pathway over the other.[1] For instance, solid acid catalysts like sulfated zirconia have been shown to be effective in promoting the Biginelli reaction while suppressing the Hantzsch pathway, especially under solvent-free conditions.

  • Order of Addition: In some cases, adding the urea last to the reaction mixture can help minimize its decomposition into ammonia before the desired reaction commences.[1]

Q3: I'm experiencing a low yield of my desired dihydropyrimidinone (DHPM). What are the likely causes and how can I improve it?

A3: Low yields in Biginelli reactions are a common challenge and can stem from several factors:

  • Suboptimal Catalyst: The choice and amount of catalyst are critical. While traditional methods use strong Brønsted acids like HCl, these can sometimes promote side reactions. Exploring Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates can be beneficial. The catalyst's presence is often essential for good yields.

  • Reaction Conditions: Temperature and reaction time are key parameters. While refluxing in ethanol is common, some substrates may benefit from milder conditions, while others might require higher temperatures under solvent-free conditions to proceed efficiently. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent product degradation.

  • Solvent Effects: The polarity of the solvent can significantly impact the reaction rate and yield. Generally, polar solvents are preferred. Experimenting with different solvents like ethanol, acetonitrile, or even conducting the reaction under solvent-free conditions can lead to improved outcomes.

  • Purity of Reagents: Ensure that the aldehyde, β-ketoester, and urea (or thiourea) are of high purity. Impurities in the starting materials can inhibit the reaction or lead to unwanted side reactions, ultimately lowering the yield of the desired product.

Q4: My crude product is difficult to purify, and I suspect the formation of N-acylurea byproducts. How can I confirm their presence and prevent their formation?

A4: N-acylureas can indeed form as byproducts and complicate purification. Their formation can arise from an O- to N-acyl migration. To address this:

  • Confirmation: These byproducts can often be identified by careful analysis of NMR and mass spectrometry data of the crude reaction mixture.

  • Prevention: The formation of N-acylureas is often influenced by the reaction conditions. Using milder reaction conditions and optimizing the catalyst can sometimes suppress this side reaction. Additionally, purification techniques such as column chromatography are typically effective in separating the desired DHPM from N-acylurea impurities.

Troubleshooting Guides

Issue 1: Predominant Formation of Hantzsch Dihydropyridine Byproduct
Possible Cause Troubleshooting Steps
High Reaction Temperature Decrease the reaction temperature. Monitor the reaction progress by TLC to find the optimal balance between reaction rate and selectivity.
Inappropriate Catalyst Switch to a catalyst known to favor the Biginelli pathway. Solid acid catalysts like sulfated zirconia or nano-ZnO can be effective.
Urea Decomposition Consider adding urea as the last reagent to the reaction mixture.
Issue 2: Low or No Product Formation
Possible Cause Troubleshooting Steps
Inactive or Inefficient Catalyst Verify the activity of your catalyst. If using a reusable catalyst, it may require regeneration. Consider screening different Lewis or Brønsted acid catalysts.
Suboptimal Reaction Conditions Systematically vary the reaction temperature and time. Monitor the reaction by TLC to track the consumption of starting materials and the formation of the product.
Poor Solubility of Reactants Experiment with different solvents or consider solvent-free conditions, which can sometimes improve reaction rates and yields.
Impure Starting Materials Ensure the purity of your aldehyde, β-ketoester, and urea/thiourea. Purify the starting materials if necessary.

Data Presentation

Table 1: Influence of Reaction Temperature on Product Distribution Using Sulfated Zirconia Catalyst

Temperature (°C)Biginelli Product (DHPM) Yield (%)Hantzsch Product (DHP) Yield (%)
60855
807020
1005535
1502070

Data compiled from studies on solvent-free Biginelli reactions.[1][2]

Table 2: Comparison of Different Catalysts on Biginelli Reaction Yield

CatalystSolventTemperature (°C)Time (h)Yield (%)
HClEthanolReflux1845
Yb(OTf)₃None100192
Sulfated ZirconiaNone60485
nano-ZnONone60295

Yields are for the desired dihydropyrimidinone product and may vary depending on the specific substrates used.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Hantzsch Byproduct Using Sulfated Zirconia

This protocol is designed to favor the formation of the dihydropyrimidinone (DHPM) over the Hantzsch dihydropyridine byproduct under solvent-free conditions.[2]

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1 mmol)

  • Urea (1.5 mmol)

  • Sulfated zirconia (50 mg)

  • Methanol/Dichloromethane (1:1 mixture for work-up)

Procedure:

  • In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).

  • Add the sulfated zirconia catalyst (50 mg) to the mixture.

  • Heat the reaction mixture with stirring at a controlled temperature of 60°C.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Add 10 mL of a 1:1 methanol-dichloromethane mixture and stir for 5 minutes.

  • Filter the solid catalyst.

  • Evaporate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to obtain the pure DHPM.

Visualizations

Logical Workflow for Troubleshooting Biginelli Reactions

Troubleshooting_Workflow start Start: Biginelli Reaction check_purity Check Yield & Purity (TLC, NMR) start->check_purity low_yield Low Yield? check_purity->low_yield impure_product Impure Product? low_yield->impure_product No unreacted_sm Unreacted Starting Materials? low_yield->unreacted_sm Yes major_side_products Major Side Products? impure_product->major_side_products Yes end Pure Product impure_product->end No unreacted_sm->major_side_products No optimize_conditions Optimize Conditions: - Increase Time/Temp - Check Catalyst Activity - Check Reagent Purity unreacted_sm->optimize_conditions Yes hantzsch_dhp Hantzsch DHP Detected? major_side_products->hantzsch_dhp Yes other_byproducts Other Byproducts (e.g., N-acylurea) major_side_products->other_byproducts No hantzsch_dhp->other_byproducts No lower_temp Lower Reaction Temperature hantzsch_dhp->lower_temp Yes purification Purification Strategy: - Recrystallization - Column Chromatography other_byproducts->purification optimize_conditions->start lower_temp->purification purification->end Competing_Pathways cluster_reactants Reactants cluster_products Potential Products Aldehyde Aldehyde Biginelli Desired Product: Dihydropyrimidinone (DHPM) Aldehyde->Biginelli Hantzsch Side Product: 1,4-Dihydropyridine (DHP) Aldehyde->Hantzsch Ketoester β-Ketoester Ketoester->Biginelli Ketoester->Hantzsch Urea Urea Urea->Biginelli Ammonia Ammonia (from Urea decomposition) Urea->Ammonia High Temp Ammonia->Hantzsch

References

Catalyst Selection for Efficient Pyrimidine Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during their experiments.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and detailed guides to address specific issues encountered during pyrimidine synthesis, with a focus on the widely utilized Biginelli and Pinner reactions.

Biginelli Reaction: Troubleshooting Unexpected Side Products and Low Yields

The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs). While versatile, it can be prone to side reactions and yield issues.[1]

Question 1: My Biginelli reaction is producing a significant amount of a yellow, highly fluorescent byproduct. What is it and how can I prevent its formation?

Answer: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can form from the decomposition of urea at elevated temperatures. This pathway competes with the desired Biginelli reaction.[1][2]

  • Prevention Strategies:

    • Temperature Control: Higher temperatures favor the Hantzsch pathway. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[1][2]

    • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote the desired reaction.[1][2]

    • Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[1][2]

Question 2: I am observing a low yield in my pyrimidine synthesis, with a significant amount of unreacted starting materials. What are the likely causes and how can I improve the yield?

Answer: Low conversion in pyrimidine synthesis can be attributed to several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with reactant purity.[1][2]

  • Troubleshooting Steps:

    • Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may require regeneration.[1][2]

    • Reaction Time and Temperature: The reaction may require a longer reaction time or a moderate increase in temperature to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

    • Solvent: The choice of solvent can impact reactant solubility and reaction rate. While ethanol is common, other solvents or solvent-free conditions have been shown to improve yields for certain substrates.[1]

    • Reactant Purity: Impurities in the starting materials can inhibit the reaction. Ensure all reactants are of high purity.[2]

Question 3: My crude product from a Biginelli reaction is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm their presence and prevent their formation?

Answer: N-acylureas can form as byproducts, complicating purification. These arise from the reaction of the β-ketoester with urea in a competing pathway.

  • Troubleshooting Steps:

    • Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.

    • Purification: Recrystallization is often the most effective method for removing N-acylurea impurities from the desired DHPM product. Careful selection of the recrystallization solvent is crucial.[1]

Pinner Reaction: Troubleshooting Cyclization Issues and Side Reactions

The Pinner pyrimidine synthesis typically involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine.[1]

Question 4: My Pinner synthesis is resulting in a low yield of the desired pyrimidine, with a complex mixture of byproducts. What are the common side reactions?

Answer: Side reactions in the Pinner synthesis can arise from the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization. The purity of the amidine salt is also critical.[1]

  • Troubleshooting Steps:

    • Amidine Quality: Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and may hydrolyze over time.[1]

    • Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can lead to the hydrolysis of intermediates and starting materials.[1]

Question 5: The cyclization step of my Pinner reaction is not proceeding to completion. How can I drive the reaction forward?

Answer: Incomplete cyclization can be due to several factors, including insufficient activation of the carbonyl group or steric hindrance.[1]

  • Troubleshooting Steps:

    • Catalyst: If not already using one, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[1]

    • Reaction Time: Some cyclizations are slow and may require extended reaction times.[1]

Data Presentation: Catalyst Performance in Pyrimidine Synthesis

The efficiency of a catalytic system is paramount in the synthesis of pyrimidine derivatives. Key performance indicators include reaction yield, reaction time, and catalyst loading.

Table 1: Comparison of Catalysts in the Biginelli Reaction

CatalystAldehydeβ-KetoesterUrea/ThioureaSolventTime (h)Yield (%)Reference
HCl BenzaldehydeEthyl acetoacetateUreaEthanol4860-70[3]
PEG-HClO₄ Various aromaticDimedoneUreaSolvent-free1-290-95[4]
Amberlyst-70 Various aromaticEthyl acetoacetateUreaWater3-585-95[5]
Dowex-50W Various aromaticEthyl acetoacetateUreaSolvent-free0.5-190-98[5]
NiO Nanoparticles 3-NitrobenzaldehydeBarbituric acidMalononitrileWater0.3-0.592[6]
Fe₃O₄@NCs-Cu Various aromatic6-amino-2-(methylthio)pyrimidin-4(3H)-one1H-indene-1,3(2H)-dioneEthanol2-388-95[7]

Table 2: Comparison of Catalysts in the Pinner Reaction and Related Syntheses

CatalystSubstrate 1Substrate 2SolventTime (h)Yield (%)Reference
Sodium Ethoxide β-DiketoneAmidine hydrochlorideEthanol2-4Good[8]
Cu(0) β-bromo-α,β-unsaturated ketonesBenzamidineN/AN/AFair[9]
Choline hydroxide α,β-unsaturated ketonesBenzamidine hydrochlorideCholine hydroxideN/AExcellent[9]
Iron(II)-complex Ketones/Aldehydes/EstersAmidinesN/AN/AGood[10]
Iridium-complex AmidinesAlcoholsN/AN/Aup to 93[9]

Experimental Protocols

Detailed methodologies are crucial for the successful replication and adaptation of synthetic procedures.

Protocol 1: General Procedure for Biginelli Reaction

This classical one-pot, three-component reaction is widely used for the synthesis of dihydropyrimidinones.[3]

  • Materials:

    • Aldehyde (1.0 eq)

    • β-ketoester (1.0 eq)

    • Urea (1.5 eq)

    • Catalyst (e.g., HCl, 2-3 drops)

    • Ethanol

  • Procedure:

    • A mixture of the aldehyde, β-ketoester, urea, and catalyst in ethanol is refluxed for 4-8 hours.

    • After cooling to room temperature, the precipitated solid is collected by filtration.

    • The solid is washed with cold ethanol and recrystallized from ethanol to yield the pure dihydropyrimidinone.

Protocol 2: General Procedure for Pinner Synthesis

The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine.[3]

  • Materials:

    • 1,3-dicarbonyl compound (1.0 eq)

    • Amidine hydrochloride (1.2 eq)

    • Sodium ethoxide (1.1 eq)

    • Ethanol

  • Procedure:

    • To a stirred solution of amidine hydrochloride in ethanol, carefully add sodium ethoxide. Stir the suspension for 30 minutes at room temperature.

    • Add the 1,3-dicarbonyl compound dropwise to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress by TLC (typically 2-4 hours).

    • After completion, cool the mixture and neutralize with acidic water (e.g., 1M HCl).

    • Extract the product with an organic solvent (e.g., ethyl acetate) and purify by column chromatography or recrystallization.[8]

Protocol 3: Microwave-Assisted Synthesis of Fused Pyrimidines

This modern approach utilizes microwave assistance to accelerate the reaction.[3]

  • Materials:

    • 4(6)-aminouracil (1 mmol)

    • Aromatic aldehyde (1 mmol)

    • Malononitrile (1.2 mmol)

    • Solvent (e.g., DMF)

  • Procedure:

    • A mixture of 4(6)-aminouracil, an aromatic aldehyde, and malononitrile is subjected to microwave irradiation.

    • Optimal results are typically achieved using DMF as the solvent at a maximum power of 250 W.

    • The reaction is generally complete within 5-10 minutes.[3]

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships to aid in understanding and troubleshooting pyrimidine synthesis.

Biginelli_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Mix Aldehyde, β-Ketoester, Urea B Add Catalyst (e.g., HCl) A->B C Reflux in Ethanol B->C D Monitor by TLC C->D E Cool to RT D->E F Filter Precipitate E->F G Wash with Cold Ethanol F->G H Recrystallize G->H

Caption: General experimental workflow for the Biginelli reaction.

Pinner_Mechanism Amidine Amidine Intermediate1 Nucleophilic Attack Amidine->Intermediate1 Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->Intermediate1 Intermediate2 Cyclization Intermediate1->Intermediate2 Dehydration Dehydration Intermediate2->Dehydration Pyrimidine Pyrimidine Product Dehydration->Pyrimidine

Caption: Simplified mechanism of the Pinner pyrimidine synthesis.

Troubleshooting_Tree Start Low Yield in Pyrimidine Synthesis Q1 Significant Unreacted Starting Material? Start->Q1 A1_Yes Check Catalyst Activity Optimize Temp/Time Check Reagent Purity Q1->A1_Yes Yes A1_No Proceed to Next Check Q1->A1_No No Q2 Formation of Unexpected Byproducts? A2_Yes_Biginelli Hantzsch DHP? -> Lower Temperature -> Change Catalyst Q2->A2_Yes_Biginelli Yes (Biginelli) A2_Yes_Pinner Hydrolysis/Self-Condensation? -> Use Anhydrous Conditions -> Check Amidine Purity Q2->A2_Yes_Pinner Yes (Pinner) A2_No Proceed to Next Check Q2->A2_No No A1_No->Q2 Q3 Incomplete Cyclization? A3_Yes Add/Change Catalyst Increase Reaction Time Q3->A3_Yes Yes End Consult Further Literature Q3->End No A2_No->Q3

Caption: Troubleshooting decision tree for pyrimidine synthesis.

References

Technical Support Center: Monitoring (2-Aminopyrimidin-4-yl)methanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in monitoring the progress of reactions involving (2-Aminopyrimidin-4-yl)methanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and monitoring of this compound reactions.

Issue 1: Incomplete or Slow Reaction Progress

Question: My reaction to synthesize or modify this compound is not proceeding to completion, or is very slow, as indicated by TLC analysis. What are the possible causes and solutions?

Answer:

Several factors can contribute to incomplete or slow reactions. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential CauseSuggested Solution
Reagent Quality Ensure the purity and integrity of starting materials and reagents. Impurities can inhibit the reaction.
Solvent Purity Use anhydrous solvents if the reaction is sensitive to moisture. Trace amounts of water can quench reagents or catalyze side reactions.
Reaction Temperature The reaction may require higher temperatures to overcome the activation energy. Gradually increase the temperature and monitor the progress by TLC. Conversely, some reactions may require lower temperatures to prevent side product formation.
Catalyst Activity If a catalyst is used, ensure it is active and used in the correct stoichiometric amount. Some catalysts may require activation before use.
Incorrect Stoichiometry Carefully re-check the molar ratios of your reactants. An excess or deficit of a key reagent can stall the reaction.
Poor Solubility Ensure all reactants are sufficiently soluble in the chosen solvent at the reaction temperature. If not, consider a different solvent system.

Troubleshooting Workflow:

G start Incomplete Reaction reagent_check Verify Reagent Purity & Stoichiometry start->reagent_check solvent_check Check Solvent Anhydrousness reagent_check->solvent_check temp_check Optimize Reaction Temperature solvent_check->temp_check catalyst_check Assess Catalyst Activity temp_check->catalyst_check solubility_check Evaluate Reactant Solubility catalyst_check->solubility_check end Reaction Proceeds solubility_check->end

Caption: A logical workflow for troubleshooting incomplete reactions.

Issue 2: Formation of Multiple Products or Impurities

Question: My TLC or HPLC analysis shows the formation of multiple unexpected spots, indicating side reactions or impurities. How can I minimize these?

Answer:

The formation of side products is a common challenge in organic synthesis. Understanding the potential side reactions of aminopyrimidines is key to mitigating them.

Potential Side Reactions and Solutions:

Side ReactionMitigation Strategy
Over-alkylation/acylation The amino group of the pyrimidine ring can undergo multiple substitutions. Use a controlled stoichiometry of the alkylating or acylating agent and consider using a protecting group strategy if necessary.
Ring Opening/Degradation Harsh reaction conditions (strong acids/bases, high temperatures) can lead to the degradation of the pyrimidine ring. Employ milder reaction conditions where possible.
Oxidation The amino group can be susceptible to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

General Troubleshooting Steps:

  • Lower the Reaction Temperature: Many side reactions have a higher activation energy than the desired reaction.

  • Use a More Selective Reagent: If possible, choose reagents known for higher selectivity.

  • Optimize Reaction Time: Prolonged reaction times can lead to the accumulation of side products. Monitor the reaction closely and quench it once the starting material is consumed.

  • Purification Strategy: If side products are unavoidable, a robust purification strategy, such as column chromatography with an optimized solvent system, will be necessary.

Frequently Asked Questions (FAQs)

Q1: What is a suitable TLC solvent system for monitoring this compound reactions?

A1: A common mobile phase for aminopyrimidine derivatives is a mixture of a non-polar and a polar solvent. A good starting point is a mixture of Hexane and Ethyl Acetate . The ratio can be adjusted to achieve an optimal Rf value (typically between 0.2 and 0.8) for your compounds. For more polar compounds, adding a small amount of methanol or triethylamine to the eluent can improve separation and reduce tailing. For example, a solvent system of Hexane:Ethyl Acetate (3:7) has been used for related 2-aminopyrimidine derivatives.[1]

Q2: How can I visualize the spots of this compound and its derivatives on a TLC plate?

A2: this compound and many of its derivatives are UV-active due to the aromatic pyrimidine ring. Therefore, the primary method of visualization is under a UV lamp at 254 nm . The compounds will appear as dark spots on a fluorescent background. Staining with potassium permanganate (KMnO4) can also be used as a general stain for organic compounds.

Q3: What are typical HPLC conditions for analyzing this compound reactions?

Typical HPLC Parameters:

ParameterValue
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with a low percentage of B, and gradually increase. An example gradient could be 5-95% B over 15 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C

Q4: What are the expected 1H and 13C NMR chemical shifts for this compound?

A4: While specific data for this compound is not widely published, data for the structurally similar compound (2-Aminopyridin-4-yl)methanol in DMSO-d6 can be used as a reference. The pyrimidine ring will have a similar electronic environment to the pyridine ring.

Reference 1H and 13C NMR Data for (2-Aminopyridin-4-yl)methanol in DMSO-d6:

1H NMR (ppm)13C NMR (ppm)
7.81 (d, 1H)160.3
6.46 (s, 1H)152.7
6.40 (d, 1H)147.7
5.78 (s, 2H, -NH2)110.3
5.19 (s, 1H, -OH)105.2
4.36 (s, 2H, -CH2-)62.3

Data adapted from a published synthesis of (2-Aminopyridin-4-yl)methanol.

Q5: How can I use Mass Spectrometry to monitor my reaction?

A5: Mass spectrometry (MS) is a powerful tool to confirm the presence of your desired product and identify any side products. Electrospray ionization (ESI) is a common technique for analyzing pyrimidine derivatives. You would typically dilute a small aliquot of your reaction mixture and inject it into the mass spectrometer. You should look for the molecular ion peak corresponding to the mass of your expected product. For this compound (C5H7N3O), the expected exact mass is approximately 125.06 g/mol .

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring
  • Prepare the TLC Plate: Draw a faint starting line with a pencil about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the Plate:

    • Dissolve a small amount of your starting material in a suitable solvent to create a reference spot.

    • Carefully take a small aliquot from your reaction mixture using a capillary tube.

    • Spot the starting material and the reaction mixture on the starting line. It is also good practice to co-spot (apply both the starting material and reaction mixture to the same spot) to help with identification.

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., Hexane:Ethyl Acetate). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to run up the plate.

  • Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the plate to dry and then visualize it under a UV lamp (254 nm). Circle the spots with a pencil.

  • Analyze the Results: The disappearance of the starting material spot and the appearance of a new spot for the product indicate the progress of the reaction. Calculate the Rf value for each spot (distance traveled by the spot / distance traveled by the solvent front).

Protocol 2: Sample Preparation for NMR Analysis of a Reaction Mixture
  • Take an Aliquot: Withdraw a small sample (e.g., 0.1 mL) from the reaction mixture.

  • Work-up (if necessary): If the reaction mixture contains non-volatile components that would interfere with the NMR spectrum, perform a mini-workup. This may involve diluting the aliquot with a suitable organic solvent, washing with water or brine, and drying over an anhydrous salt (e.g., Na2SO4).

  • Remove the Solvent: Evaporate the solvent from the aliquot under reduced pressure or with a gentle stream of nitrogen.

  • Dissolve in Deuterated Solvent: Dissolve the residue in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Filter the Sample: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Acquire the Spectrum: The sample is now ready for NMR analysis.

Visualizations

G cluster_reaction Reaction Monitoring Workflow start Start Reaction take_aliquot Take Aliquot start->take_aliquot tlc TLC Analysis take_aliquot->tlc decision Reaction Complete? tlc->decision hplc HPLC Analysis end Pure Product hplc->end nmr NMR Analysis nmr->end ms MS Analysis ms->end decision->take_aliquot No workup Work-up & Purify decision->workup Yes workup->hplc workup->nmr workup->ms

Caption: A general workflow for monitoring a chemical reaction.

G cluster_pathway Aminopyrimidine as a Kinase Inhibitor ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor adp ADP receptor->adp downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) receptor->downstream P aminopyrimidine This compound Derivative aminopyrimidine->receptor Inhibition atp ATP atp->receptor proliferation Cell Proliferation, Survival downstream->proliferation

Caption: Inhibition of a kinase signaling pathway by an aminopyrimidine derivative.

References

Stability issues of (2-Aminopyrimidin-4-yl)methanol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with (2-Aminopyrimidin-4-yl)methanol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues and other common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: To ensure the long-term stability of solid this compound, it is recommended to store the compound in a dark place, under an inert atmosphere (e.g., nitrogen or argon), and at temperatures between 2-8°C.[1][2] Some suppliers also indicate that storage at room temperature (20-22°C) is acceptable if the container is sealed and the environment is dry.[3]

Q2: How should I prepare stock solutions of this compound?

A2: It is advisable to prepare fresh stock solutions for each experiment to minimize degradation.[4] If storage of a stock solution is necessary, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[4] The choice of solvent will depend on the specific experimental requirements, but polar organic solvents are generally suitable.

Q3: What are the potential degradation pathways for this compound in solution?

A3: While specific degradation pathways for this compound are not extensively documented, potential degradation can be inferred from its functional groups. The primary alcohol moiety can be susceptible to oxidation, potentially forming the corresponding aldehyde and subsequently a carboxylic acid.[5] The 2-amino group may also be involved in reactions, such as condensation, particularly in certain solvents like DMSO.[4][6] Hydrolysis under strongly acidic or basic conditions could also lead to degradation.

Q4: My experimental results with this compound are inconsistent. What could be the cause?

A4: Inconsistent results can often be attributed to the instability of the compound in solution.[4] It is crucial to prepare fresh solutions for each experiment.[4] Other factors could include interactions with other components in your assay, incorrect storage of stock solutions, or issues with the experimental setup. Refer to the troubleshooting guides below for more specific advice.

Troubleshooting Guides

Issue 1: Loss of Compound Activity or Inconsistent Results Over Time

Question: I am observing a decrease in the potency of my this compound solution in biological assays conducted on different days. What is the likely cause and how can I mitigate this?

Answer: This issue is often indicative of compound instability in the solution, especially in solvents like DMSO where some aminopyrimidine derivatives are known to degrade.[4]

Potential Cause Recommended Solution
Solution Instability Prepare fresh stock solutions immediately before use. If storage is unavoidable, aliquot into single-use vials and store at -80°C to minimize freeze-thaw cycles and exposure to air and moisture.[4]
Solvent Quality Use high-purity, anhydrous solvents (e.g., DMSO) to prepare stock solutions, as water content can contribute to degradation.[4]
Light Sensitivity Protect solutions from light by using amber vials or wrapping containers in foil, as heterocyclic compounds can be light-sensitive.
Oxidation If oxidation of the amino or alcohol group is suspected, consider degassing your solvent or working under an inert atmosphere.
Issue 2: Poor Peak Shape in HPLC Analysis

Question: My HPLC analysis of this compound shows significant peak tailing. How can I improve the peak shape?

Answer: Peak tailing for basic compounds like aminopyrimidines is a common chromatographic issue, often due to secondary interactions with the stationary phase.

Potential Cause Recommended Solution
Secondary Ionic Interactions The basic amino group can interact with acidic silanol groups on silica-based columns. Try increasing the buffer concentration in your mobile phase or adjusting the pH to minimize these interactions.[3]
Inappropriate Mobile Phase Optimize the mobile phase composition. For reverse-phase chromatography, ensure adequate organic modifier and consider adding a small amount of an amine modifier (e.g., triethylamine) to the mobile phase to block active sites on the stationary phase.
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of your sample.[3]
Sample Solvent Effects Dissolve your sample in a solvent that is as close as possible to the composition of your initial mobile phase to avoid peak distortion.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.[7][8]

1. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24-48 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 12-24 hours.

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 80°C for 72 hours.

  • Photostability: Expose the solid compound and a solution to a light source according to ICH Q1B guidelines.

3. Sample Analysis:

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.

  • Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Characterize any significant degradation products using LC-MS to determine their mass-to-charge ratio and aid in structural elucidation.[9]

Summary of Forced Degradation Conditions

Stress ConditionProposed MethodPotential Degradation ProductsAnalytical Technique
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursHydrolysis products, potential ring openingHPLC, LC-MS
Base Hydrolysis 0.1 M NaOH at room temperature for 12-24 hoursHydrolysis products, potential rearrangementHPLC, LC-MS
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidized derivatives of the amino group and/or alcoholHPLC, LC-MS
Thermal Degradation Solid state at 80°C for 72 hoursTo be determinedHPLC, LC-MS
Photostability Exposure to light source per ICH Q1B guidelinesPhotolytic degradation productsHPLC, LC-MS

Visualizations

The following diagrams illustrate key concepts related to the use and analysis of this compound.

G Troubleshooting Workflow for HPLC Peak Tailing start Poor Peak Shape (Tailing) cause1 Secondary Ionic Interactions? start->cause1 solution1 Increase buffer concentration Adjust mobile phase pH cause1->solution1 Yes cause2 Column Overload? cause1->cause2 No end Improved Peak Shape solution1->end solution2 Decrease injection volume Dilute sample cause2->solution2 Yes cause3 Sample Solvent Mismatch? cause2->cause3 No solution2->end solution3 Dissolve sample in mobile phase cause3->solution3 Yes solution3->end G General Drug Discovery Workflow with Pyrimidine Derivatives cluster_0 Discovery Phase cluster_1 Preclinical Development cluster_2 Clinical Development compound This compound (Building Block) synthesis Synthesis of Pyrimidine Derivative Library compound->synthesis screening High-Throughput Screening synthesis->screening lead_opt Lead Optimization screening->lead_opt in_vitro In Vitro & In Vivo Studies lead_opt->in_vitro clinical_trials Clinical Trials in_vitro->clinical_trials approval Regulatory Approval clinical_trials->approval

References

Technical Support Center: Recrystallization of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of pyrimidine derivatives by recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of pyrimidine derivatives, offering potential causes and solutions in a question-and-answer format.

Issue 1: No Crystals Form After Cooling

  • Question: I've cooled my solution, but no crystals have formed. What should I do?

  • Answer: This is a common issue that can arise from several factors:

    • The solution may not be supersaturated. The concentration of your pyrimidine derivative might be too low. To address this, you can try reheating the solution to evaporate some of the solvent, thereby increasing the concentration, and then allowing it to cool again.[1] If this doesn't work, the solvent can be removed completely by rotary evaporation to recover the crude solid for another attempt.[1]

    • The compound may be too soluble in the chosen solvent, even at low temperatures. In this case, you will need to select a different solvent or a solvent mixture. The ideal solvent is one in which your compound has high solubility at elevated temperatures and low solubility at low temperatures.[1][2]

    • Nucleation may be inhibited. Spontaneous crystal formation sometimes needs a trigger. You can induce crystallization by:

      • Scratching: Gently scratch the inside surface of the flask at the solution's surface with a glass stirring rod to create nucleation sites.[1]

      • Seeding: Add a "seed crystal" of the pure compound to the solution to initiate crystal growth.[1]

      • Evaporation technique: Dip a glass stirring rod into the solution, let the solvent evaporate to leave a thin residue of crystals on the rod, and then re-introduce the rod into the solution.[1]

Issue 2: "Oiling Out" - Formation of an Oil Instead of Crystals

  • Question: My compound has separated as an oil instead of crystals. Why is this happening and how can I fix it?

  • Answer: "Oiling out" can occur for a few reasons:

    • High solubility in the chosen solvent. Your compound may be too soluble. Try using a solvent in which the compound has lower solubility.[1] As a rule of thumb, solvents with functional groups similar to the compound often lead to high solubility, so consider alternatives.[1]

    • The solution is being cooled too quickly. Rapid cooling can prevent the molecules from arranging into a crystal lattice. Allow the solution to cool more slowly. You can insulate the flask by placing an inverted beaker over it.[1]

    • Presence of impurities. Impurities can interfere with crystal lattice formation. If possible, ensure your starting material is as pure as possible before recrystallization. Techniques like column chromatography may be necessary as a pre-purification step.[1]

Issue 3: Crystals Form Too Rapidly

  • Question: Crystals are forming very quickly in my solution. Is this a problem?

  • Answer: Yes, rapid crystal formation can lead to the inclusion of impurities within the crystal lattice, defeating the purpose of recrystallization. This is often caused by:

    • A highly supersaturated solution. If the solution is too concentrated, it can lead to rapid precipitation rather than slow, controlled crystal growth. To resolve this, reheat the solution and add a small amount of additional solvent to slightly decrease the concentration.[1] This will allow for slower crystal formation as the solution cools.[1]

    • A poor choice of solvent. The solvent may have a very steep solubility curve with respect to temperature for your specific pyrimidine derivative. Experimenting with different solvents or solvent mixtures can help you find a system that allows for more controlled crystal growth.[1]

Issue 4: Low Yield of Recovered Crystals

  • Question: After filtration, the yield of my purified crystals is very low. What could have gone wrong?

  • Answer: A low yield can be frustrating and can be attributed to several factors:

    • Using too much solvent. An excessive amount of solvent will keep a significant portion of your compound dissolved in the mother liquor, even at low temperatures.[3] It is crucial to use the minimum amount of hot solvent necessary to fully dissolve the compound.[3]

    • Premature crystallization. If you perform a hot filtration to remove insoluble impurities, the solution can cool and crystallize in the funnel, leading to product loss.[3] To prevent this, ensure your filtration apparatus is pre-heated.[3]

Issue 5: Product is Still Impure After Recrystallization

  • Question: I've recrystallized my compound, but it's still not pure. What are my options?

  • Answer: If impurities persist after a single recrystallization, you can try the following:

    • A second recrystallization. Repeating the process, perhaps with a different solvent system, can be effective.

    • Alternative purification methods. If the impurities have a similar solubility profile to your desired compound, recrystallization may not be the most suitable technique. In such cases, column chromatography is a more appropriate method for purification.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for recrystallizing my pyrimidine derivative?

A1: The ideal solvent is one in which your compound is highly soluble at high temperatures but has low solubility at room temperature or below.[1][2] You can determine the best solvent through small-scale experiments by observing if the compound dissolves when heated and recrystallizes upon cooling. Common solvents for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and solvent mixtures like hexane/acetone or hexane/THF.[1]

Q2: What is the effect of temperature on the crystallization of pyrimidine derivatives?

A2: Temperature has a significant impact on the solubility of pyrimidine compounds; generally, solubility increases with temperature.[1] This principle is the foundation of cooling recrystallization, where a hot, saturated solution is cooled to induce crystal formation. The rate of cooling is also crucial, as slow cooling typically results in larger, purer crystals.[1]

Q3: How can I recrystallize a pyrimidine compound that is only soluble in high-boiling point solvents like DMF or DMSO?

A3: For compounds that are only soluble in high-boiling point solvents such as DMF or DMSO, a technique called anti-solvent vapor diffusion is highly effective.[1][2] In this method, the compound is dissolved in a small amount of the high-boiling point solvent in an open vial. This vial is then placed inside a larger, sealed container with a more volatile anti-solvent (a solvent in which the compound is insoluble, such as diethyl ether or pentane). The vapor from the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting gradual crystallization.[1][2]

Quantitative Data Summary

The following table summarizes quantitative data for the recrystallization of 5-Fluorouracil, a common pyrimidine derivative, based on a patented refining method.

ParameterValueReference
Compound 5-Fluorouracil[4]
Solvent Dimethyl sulfoxide (DMSO)[4]
Mass Ratio (5-FU:DMSO) 1:2 to 1:6 (1:3.3 preferred)[4]
Dissolution Temperature 45°C to 80°C[4]
Crystallization Temperature 5°C to 15°C[4]
Crystallization Time 5 to 12 hours[4]
Yield > 70%[4]
Final Purity > 99.98%[4]
Impurity Content < 0.01%[4]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Solvent Selection: Choose a solvent in which the pyrimidine derivative is highly soluble at elevated temperatures and sparingly soluble at lower temperatures.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude pyrimidine compound in a minimal amount of the selected hot solvent to create a saturated solution.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[5]

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Subsequently, cool it further in an ice bath to maximize crystal formation.[5]

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[5]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[5]

Protocol 2: Two-Solvent Recrystallization

  • Solvent Selection: Choose a pair of miscible solvents. One solvent should readily dissolve the pyrimidine derivative (the "good" solvent), while the other should dissolve it poorly (the "poor" or "anti-solvent").

  • Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath.

  • Crystal Collection, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.

Visualizations

Recrystallization_Workflow A Start: Impure Pyrimidine Derivative B Add minimal amount of hot solvent A->B C Completely dissolved solution B->C D Hot filtration (if needed) C->D E Slow cooling to room temperature C->E No insoluble impurities D->E F Further cooling in an ice bath E->F G Vacuum filtration to collect crystals F->G H Wash crystals with cold solvent G->H I Dry purified crystals H->I J End: Pure Pyrimidine Derivative I->J

Caption: General workflow for the recrystallization of pyrimidine derivatives.

Troubleshooting_Recrystallization Start Recrystallization Attempt Q1 Do crystals form upon cooling? Start->Q1 A1_Yes Are the crystals pure? Q1->A1_Yes Yes A1_No Induce crystallization: - Scratch flask - Add seed crystal - Concentrate solution Q1->A1_No No A2_Yes Successful Purification A1_Yes->A2_Yes Yes A2_No Did the compound 'oil out'? A1_Yes->A2_No No A3_Yes Troubleshoot 'Oiling Out': - Reheat and add more solvent - Cool more slowly - Try a different solvent A2_No->A3_Yes Yes A3_No Consider: - Second recrystallization - Different solvent system - Column chromatography A2_No->A3_No No

References

Technical Support Center: Scale-Up of (2-Aminopyrimidin-4-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (2-Aminopyrimidin-4-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your process development.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when scaling up the reaction from the lab to pilot plant or manufacturing scale. The primary synthesis route covered is the reduction of a 2-aminopyrimidine-4-carboxylate ester using a metal hydride reducing agent.

Issue Potential Cause(s) Recommended Action(s)
Low Yield of this compound 1. Incomplete reaction: Insufficient reducing agent, reaction time, or temperature. 2. Degradation of starting material or product: Reaction temperature too high, or prolonged reaction time. 3. Side reactions: Reduction of the pyrimidine ring. 4. Difficult work-up: Formation of stable emulsions with aluminum salts.1. Optimize reaction conditions: Increase the molar equivalents of the reducing agent (e.g., Lithium Aluminum Hydride - LiAlH₄), extend the reaction time, or moderately increase the temperature. Monitor reaction progress by TLC or HPLC. 2. Control temperature: Ensure efficient cooling during the addition of reagents, especially on a larger scale, to prevent runaway reactions. 3. Use a milder reducing agent: Consider alternatives to LiAlH₄, such as sodium borohydride in the presence of a Lewis acid, which may offer better selectivity. 4. Employ a specific work-up procedure: Use a Fieser work-up or add Rochelle's salt (sodium potassium tartrate) to break up aluminum salt emulsions and improve product isolation.
Formation of Impurities 1. Unreacted starting material: Incomplete reaction. 2. Over-reduction products: Reduction of the pyrimidine ring to form dihydropyrimidine species.[1][2] 3. Aldehyde intermediate: Incomplete reduction of the ester.1. Drive the reaction to completion: See "Low Yield" recommendations. 2. Use a less reactive hydride: Consider using sodium borohydride with a suitable additive. 3. Careful monitoring: Monitor the reaction closely by TLC or HPLC to ensure full conversion of the intermediate aldehyde to the alcohol.
Difficult Product Isolation and Purification 1. Product is highly polar and water-soluble: Difficulty in extracting the product from the aqueous phase. 2. Product chelates with metal salts: The amino and hydroxyl groups can form complexes with aluminum salts from the work-up. 3. Co-crystallization with impurities. 1. Use continuous extraction: Employ a continuous liquid-liquid extractor for efficient extraction with a suitable organic solvent. 2. Optimize work-up: Use the Rochelle's salt work-up to chelate aluminum salts and release the product. 3. Purification by crystallization: If the product is a solid, recrystallization from a suitable solvent system can be effective. Consider converting the product to a salt (e.g., hydrochloride) to facilitate crystallization and purification, followed by neutralization to obtain the free base.
Exothermic Reaction is Difficult to Control on Scale-Up 1. Rapid addition of reagents: Adding the reducing agent or the ester too quickly can lead to a rapid and uncontrolled exotherm. 2. Inadequate cooling: The cooling capacity of the reactor may be insufficient for the scale of the reaction.1. Slow addition: Add the limiting reagent dropwise or in portions at a controlled rate. 2. Ensure adequate cooling: Use a reactor with a high surface area to volume ratio and an efficient cooling system. For very large scales, consider a semi-batch process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A prevalent method is the reduction of a corresponding 2-aminopyrimidine-4-carboxylate ester (e.g., the methyl or ethyl ester) using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (THF).[3]

Q2: I am observing a significant amount of a byproduct with a similar polarity to my product. What could it be?

A2: A likely byproduct is the corresponding dihydropyrimidine derivative, formed by the reduction of the pyrimidine ring itself.[1][2] This is a known side reaction when using powerful reducing agents like LiAlH₄ with pyrimidine systems. To confirm its identity, you can use techniques like NMR and mass spectrometry.

Q3: My reaction work-up results in a thick, gelatinous precipitate that is difficult to filter. How can I resolve this?

A3: This is a common issue when using LiAlH₄, as it forms aluminum hydroxide salts upon quenching with water. To mitigate this, a "Fieser work-up" is recommended. This involves the sequential, careful addition of water, followed by a 15% sodium hydroxide solution, and then more water. This procedure helps to form granular aluminum salts that are easier to filter. Alternatively, adding a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) can chelate the aluminum salts and break up emulsions, leading to easier phase separation.

Q4: Can I use a milder reducing agent than LiAlH₄ to avoid side reactions?

A4: Yes, using a milder reducing agent is a good strategy to improve selectivity. Sodium borohydride (NaBH₄) alone is generally not strong enough to reduce esters. However, its reactivity can be enhanced by the addition of a Lewis acid, such as lithium chloride or calcium chloride. This combination can be effective for the reduction of the ester to the alcohol while minimizing the risk of ring reduction.

Q5: What is the best way to purify the final product?

A5: this compound is a polar compound. If it is a solid, recrystallization from a suitable solvent or solvent mixture is often the most effective method for purification on a large scale. If the product is an oil or difficult to crystallize, column chromatography can be used, but the polar nature of the compound may require the use of polar stationary phases or modified mobile phases to achieve good separation.

Experimental Protocols

Protocol 1: Synthesis of this compound via LiAlH₄ Reduction of Ethyl 2-Aminopyrimidine-4-carboxylate

This protocol is adapted from the synthesis of the analogous (2-Aminopyridin-4-yl)methanol.[3]

Materials:

  • Ethyl 2-aminopyrimidine-4-carboxylate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% Sodium Hydroxide Solution

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 equivalents) in anhydrous THF.

  • Addition of Ester: Dissolve ethyl 2-aminopyrimidine-4-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 3-4 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Quenching (Fieser Work-up):

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully add deionized water (x mL, where x = grams of LiAlH₄ used).

    • Add 15% aqueous sodium hydroxide solution (x mL).

    • Add deionized water (3x mL).

  • Work-up:

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Filter the resulting granular precipitate and wash it thoroughly with THF and then ethyl acetate.

    • Combine the filtrate and the washings.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate).

Data Presentation

Table 1: Comparison of Reaction Conditions for Hydride Reduction

ParameterLab Scale (Example)Scale-Up Considerations
Starting Material Ethyl 2-aminopyrimidine-4-carboxylate (10 g)Ensure consistent purity of starting material in larger batches.
Reducing Agent LiAlH₄ (1.5 eq)Procure from a reliable supplier; handle with extreme care due to pyrophoric nature.
Solvent Anhydrous THF (200 mL)Ensure solvent is truly anhydrous to prevent quenching of the reducing agent.
Reaction Temperature Reflux (approx. 66 °C)Monitor and control internal temperature carefully due to exotherm.
Reaction Time 3-4 hoursMay need to be adjusted based on in-process controls (IPC) like HPLC.
Yield (Typical) 70-85%Yields may vary on scale-up; process optimization is key.

Visualizations

Synthesis Pathway and Potential Side Reaction

G cluster_main Main Synthesis Pathway cluster_side Potential Side Reaction Ester Ethyl 2-aminopyrimidine-4-carboxylate Alcohol This compound Ester->Alcohol LiAlH4, THF Dihydropyrimidine Dihydro-(2-aminopyrimidin-4-yl)methanol Alcohol->Dihydropyrimidine Over-reduction with LiAlH4

Caption: Synthesis of this compound and a potential over-reduction side product.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Complete Reaction Complete Check_Completion->Complete Optimize Optimize Reaction Conditions: - Increase reducing agent - Increase reaction time/temp Incomplete->Optimize Optimize->Check_Completion Check_Workup Evaluate Work-up Procedure Complete->Check_Workup Emulsion Emulsion Formation? Check_Workup->Emulsion No_Emulsion No Emulsion Check_Workup->No_Emulsion Rochelle Use Rochelle's Salt or Fieser Work-up Emulsion->Rochelle Check_Purity Analyze Purity of Crude Product Rochelle->Check_Purity No_Emulsion->Check_Purity Impurity Significant Impurities? Check_Purity->Impurity End Improved Yield Check_Purity->End Crude is Pure Optimize_Purification Optimize Purification Method Impurity->Optimize_Purification Optimize_Purification->End

Caption: A logical workflow for troubleshooting low yield in the synthesis.

References

Validation & Comparative

Comparing the efficacy of (2-Aminopyrimidin-4-yl)methanol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Efficacy of (2-Aminopyrimidin-4-yl)methanol Derivatives

This guide provides a detailed comparison of the efficacy of various this compound derivatives based on available preclinical data. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.

Data Presentation

The following tables summarize the in vitro efficacy of different this compound derivatives against various biological targets.

Table 1: FGFR4 Kinase and Anti-proliferative Activity

CompoundTargetIC50 (nM)[1]Cell LineIC50 (µM)[1]
6A FGFR4190Hep3B25.2
FGFR11565
FGFR21149
FGFR3277
6O FGFR475.3Hep3B4.5
FGFR1>50,000
FGFR235,482
FGFR3>30,000
BLU9931 (1) FGFR4-Hep3B~0.9
2n FGFR42.6MDA-MB-4530.38[2]
FGFR1/2/3>10,000MCF-7>10[2]
MDA-MB-231>10[2]

Table 2: PLK4 Kinase and Anti-proliferative Activity

CompoundTargetIC50 (µM)[3]Cell LineIC50 (µM)[3]
3b PLK40.0312--
3r PLK40.0174--
8a PLK40.5196--
8h PLK40.0067MCF-7-
BT474-
MDA-MB-231-

Table 3: Dual BRD4/PLK1 Inhibition and Cytotoxicity

CompoundTargetIC50 (µM)[4][5]Cell LineIC50 (µM)[4][5]
4 BRD40.029MDA-MB-231-
PLK10.094HT-29-
U-937-
6a BRD40.141--
6b BRD40.077--
7 BRD40.042MDA-MB-231-
PLK10.02HT-29-
U-937-
9 PLK10.041--
Volasertib BRD40.017--
PLK10.025--

Table 4: β-Glucuronidase Inhibition

CompoundIC50 (µM)[6][7]
24 2.8 ± 0.10
D-saccharic acid 1,4-lactone (Standard) 45.75 ± 2.16

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.

  • Reagent Preparation :

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the test compound to achieve a range of concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

    • Prepare the recombinant kinase and its specific substrate in the kinase buffer.

  • Assay Procedure :

    • In a microplate, add the kinase, test compound at various concentrations, and kinase buffer.

    • Incubate the mixture for a predefined period (e.g., 15-30 minutes) at room temperature to allow compound binding to the kinase.

    • Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³³P]ATP) and the substrate.

    • Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection :

    • Stop the reaction by adding a stop solution (e.g., EDTA solution or phosphoric acid).

    • The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

      • Radiometric Assay : Transferring the reaction mixture to a filter membrane, washing away unincorporated [γ-³³P]ATP, and measuring the radioactivity of the phosphorylated substrate using a scintillation counter.

      • Luminescence-Based Assay (e.g., ADP-Glo™) : Measuring the amount of ADP produced, which corresponds to kinase activity.

      • Fluorescence-Based Assay : Using a fluorescently labeled substrate where phosphorylation leads to a change in fluorescence.

  • Data Analysis :

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding :

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment :

    • Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation :

    • Add MTT solution (e.g., 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[8]

  • Formazan Solubilization :

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement :

    • Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[8]

  • Data Analysis :

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

FGF19-FGFR4 Signaling Pathway

The FGF19-FGFR4 signaling pathway is crucial in liver homeostasis and its aberrant activation is implicated in hepatocellular carcinoma.[1][9] this compound derivatives have been developed to inhibit FGFR4.

FGF19_FGFR4_Pathway cluster_receptor Receptor Complex FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 KLB β-Klotho KLB->FGFR4 FRS2 FRS2 FGFR4->FRS2 P GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF PI3K PI3K RAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response

Caption: FGF19-FGFR4 signaling cascade leading to cell proliferation and survival.

PLK4 in Centriole Duplication

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication. Its inhibition can lead to mitotic catastrophe in cancer cells.

PLK4_Centriole_Duplication PLK4 PLK4 STIL STIL PLK4->STIL P CEP152 CEP152 CEP152->PLK4 recruits CEP192 CEP192 CEP192->PLK4 recruits SAS6 SAS-6 STIL->SAS6 recruits CPAP CPAP STIL->CPAP binds Cartwheel Cartwheel Assembly SAS6->Cartwheel Procentriole Procentriole Formation CPAP->Procentriole elongation Cartwheel->Procentriole

Caption: PLK4-mediated pathway for centriole duplication.

Experimental Workflow for Kinase Inhibition Assay

The following diagram illustrates a typical workflow for an in vitro kinase inhibition assay.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Compound) Start->Prepare_Reagents Dispense_Compound Dispense Compound (Serial Dilutions) Prepare_Reagents->Dispense_Compound Add_Kinase Add Kinase Dispense_Compound->Add_Kinase Pre_incubation Pre-incubation Add_Kinase->Pre_incubation Initiate_Reaction Initiate Reaction (Add ATP + Substrate) Pre_incubation->Initiate_Reaction Incubation Incubation Initiate_Reaction->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Detection Detection (e.g., Radioactivity, Luminescence) Stop_Reaction->Detection Data_Analysis Data Analysis (Calculate IC50) Detection->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for an in vitro kinase inhibition assay.

References

A Comparative Analysis of (2-Aminopyrimidin-4-yl)methanol as a Foundational Scaffold Versus Advanced Pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically successful kinase inhibitors. This guide provides a comparative overview of the basic (2-Aminopyrimidin-4-yl)methanol structure against highly developed, FDA-approved pyrimidine-based kinase inhibitors. By examining the structural evolution from a simple aminopyrimidine to complex, potent drugs, we can appreciate the structure-activity relationships (SAR) that govern efficacy and selectivity. While direct experimental data for this compound as a kinase inhibitor is not publicly available, its simple structure serves as an excellent conceptual starting point to understand the chemical modifications that lead to potent and selective kinase inhibition.

This guide will compare the conceptual framework of this compound with three prominent pyrimidine-based kinase inhibitors: Osimertinib (an EGFR inhibitor), Ruxolitinib (a JAK1/2 inhibitor), and Palbociclib (a CDK4/6 inhibitor).

Data Presentation: A Comparative Overview of Advanced Pyrimidine Kinase Inhibitors

The following tables summarize key quantitative data for the selected advanced pyrimidine-based kinase inhibitors, illustrating their potency against their respective targets.

Table 1: Potency of Selected Pyrimidine-Based Kinase Inhibitors

CompoundPrimary Target(s)IC50 (Biochemical Assay)Cell-Based Potency (Example)
Osimertinib EGFR (T790M, L858R, ex19del)<15 nM against mutant EGFR[1]~15 nM in H1975 cells (L858R/T790M)
Ruxolitinib JAK1, JAK2~3 nM for both JAK1 and JAK2IC50 of 28.8 ± 2.4 nM in an in vitro JAK2 kinase assay[2]
Palbociclib CDK4, CDK6~11 nM for CDK4, ~16 nM for CDK6Reduces growth of ER-positive breast cancer cell lines by preventing G1 to S phase transition[3]

Note: IC50 values can vary depending on the specific assay conditions.

Detailed Drug Profiles and Mechanisms of Action

This compound: The Basic Scaffold

This compound represents a simple 2-aminopyrimidine core. The 2-amino group is a key feature, often involved in forming crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The 4-methanol group is a simple substitution that could be a starting point for further chemical modification to enhance potency and selectivity. While its intrinsic kinase inhibitory activity is likely to be low, its structure provides a foundation for understanding the development of more complex inhibitors.

Osimertinib (TAGRISSO®): A Covalent EGFR Inhibitor

Osimertinib is a third-generation, irreversible EGFR tyrosine kinase inhibitor.[1] It is highly effective against tumors harboring EGFR mutations, including the T790M resistance mutation that can arise after treatment with earlier-generation EGFR inhibitors.[1][4][5]

  • Mechanism of Action: Osimertinib's pyrimidine core is substituted with a mono-anilino group that contributes to its binding affinity. Crucially, it also possesses a reactive acrylamide group that forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of mutant EGFR.[1][6][7] This irreversible binding leads to sustained inhibition of EGFR signaling pathways, such as the PI3K-Akt and MAPK pathways, which are critical for cell proliferation and survival.[6][7]

Ruxolitinib (Jakafi®): A JAK1/2 Inhibitor

Ruxolitinib is a potent and selective inhibitor of the Janus kinases JAK1 and JAK2.[8][9] These kinases are involved in the signaling of various cytokines and growth factors that are important for hematopoiesis and immune function. Dysregulated JAK signaling is a hallmark of myeloproliferative neoplasms.[8][10]

  • Mechanism of Action: Ruxolitinib competitively inhibits the ATP-binding site of JAK1 and JAK2, thereby blocking the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[10] This disruption of the JAK-STAT signaling pathway leads to reduced cell proliferation and cytokine production.

Palbociclib (Ibrance®): A CDK4/6 Inhibitor

Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[3][11] These kinases, when complexed with cyclin D, play a pivotal role in the G1 phase of the cell cycle, promoting the transition to the S phase where DNA replication occurs.[3][12]

  • Mechanism of Action: Palbociclib binds to the ATP-binding pocket of CDK4 and CDK6, preventing them from phosphorylating the retinoblastoma (Rb) protein.[3][11][13] Hypophosphorylated Rb remains active and sequesters E2F transcription factors, thereby preventing the expression of genes required for S-phase entry and leading to a G1 cell cycle arrest.[12]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by the discussed kinase inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Osimertinib Osimertinib Osimertinib->EGFR JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK1/2 CytokineReceptor->JAK STAT STAT JAK->STAT P STAT_dimer STAT Dimer STAT->STAT_dimer GeneExpression Gene Expression (Proliferation, Inflammation) STAT_dimer->GeneExpression Ruxolitinib Ruxolitinib Ruxolitinib->JAK CDK46_Pathway cluster_cell_cycle Cell Cycle Control CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb P E2F E2F Rb->E2F G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition Palbociclib Palbociclib Palbociclib->CDK46 Biochemical_Assay_Workflow Start Start: Compound Library PrepareReagents Prepare Reagents: - Kinase - Substrate - ATP Start->PrepareReagents Dispense Dispense Compound and Reagents into Plate PrepareReagents->Dispense Incubate Incubate at Controlled Temperature Dispense->Incubate DetectSignal Detect Signal (e.g., Luminescence, Fluorescence) Incubate->DetectSignal AnalyzeData Data Analysis: Calculate IC50 DetectSignal->AnalyzeData End End: Identify Hits AnalyzeData->End Cell_Based_Assay_Workflow Start Start: Cancer Cell Line SeedCells Seed Cells in Microtiter Plates Start->SeedCells TreatCells Treat with Test Compound SeedCells->TreatCells IncubateCells Incubate for a Defined Period (e.g., 72h) TreatCells->IncubateCells MeasureViability Measure Cell Viability (e.g., MTT, CellTiter-Glo) IncubateCells->MeasureViability AnalyzeData Data Analysis: Calculate GI50/IC50 MeasureViability->AnalyzeData End End: Determine Cellular Potency AnalyzeData->End

References

Lack of Direct Evidence for (2-Aminopyrimidin-4-yl)methanol as a PLK4 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is no publicly available in vitro validation data to support the role of (2-Aminopyrimidin-4-yl)methanol as a direct inhibitor of Polo-like kinase 4 (PLK4). While the 2-aminopyrimidine scaffold is a core structural component in a number of developed potent PLK4 inhibitors, this compound itself appears to be a precursor or building block in the synthesis of more complex, active compounds rather than a potent inhibitor in its own right. Research into derivatives of 2-aminopyrimidine has yielded highly effective PLK4 inhibitors, demonstrating the importance of this chemical moiety in the design of such molecules.[1][2][3]

In light of the absence of specific data for this compound, this guide provides a comparative analysis of two well-characterized and widely studied PLK4 inhibitors: CFI-400945 and Centrinone . This comparison will serve as a valuable resource for researchers, scientists, and drug development professionals interested in the landscape of PLK4 inhibition.

Comparative Analysis of Leading PLK4 Inhibitors: CFI-400945 vs. Centrinone

This section provides an objective comparison of the performance of two prominent PLK4 inhibitors, CFI-400945 and Centrinone, supported by experimental data from published literature.

Data Presentation

The following tables summarize the quantitative data for CFI-400945 and Centrinone, facilitating a direct comparison of their biochemical potency and cellular activity.

Table 1: Biochemical Potency Against PLK4

InhibitorIC50 (nM)Ki (nM)Selectivity
CFI-400945 2.8[4]0.26[4][5]Selective for PLK4 over PLK1-3.[4] Also inhibits Aurora B kinase (IC50 = 98 nM)[4].
Centrinone ~330 (at 1mM ATP)[6]0.16[4][7]Highly selective for PLK4, with >1000-fold selectivity over Aurora A and Aurora B kinases[4][7].

Table 2: Cellular Activity and Effects

InhibitorCell Lines Tested (Examples)Observed Cellular Effects
CFI-400945 Ewing's sarcoma cells, Breast cancer cell lines, Non-small cell lung cancer (NSCLC) cell lines[4]Induces apoptosis, G2/M cell cycle arrest, and polyploidy.[4] In NSCLC cells, enhances radiation sensitivity by increasing G2/M arrest and mitotic catastrophe.
Centrinone Ewing's sarcoma cells, Acute myeloid leukemia (AML) cell lines[4]Induces apoptosis and G2/M cell cycle arrest.[4] In AML cells, inhibits proliferation and colony formation.

Mandatory Visualizations

PLK4 Signaling Pathway in Centriole Duplication

PLK4_Signaling_Pathway cluster_G1_S G1/S Phase cluster_S_G2 S/G2 Phase cluster_degradation Degradation PLK4_inactive Inactive PLK4 PLK4_active Active PLK4 (Dimerization & Autophosphorylation) PLK4_inactive->PLK4_active Activation STIL_CEP152 STIL & CEP152 Recruitment PLK4_active->STIL_CEP152 SCF_betaTrCP SCF/β-TrCP E3 Ligase PLK4_active->SCF_betaTrCP Phosphodegron Recognition SAS6 SAS-6 Recruitment (Cartwheel Formation) STIL_CEP152->SAS6 Centriole_Duplication Centriole Duplication SAS6->Centriole_Duplication Proteasome Proteasomal Degradation SCF_betaTrCP->Proteasome Ubiquitination

Caption: The PLK4 signaling pathway, a master regulator of centriole duplication.

Experimental Workflow for PLK4 Inhibitor Validation

Experimental_Workflow Start Start: Candidate PLK4 Inhibitor Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo, LanthaScreen) Start->Biochemical_Assay Determine_IC50 Determine IC50/Ki Biochemical_Assay->Determine_IC50 Cell_Based_Assays Cell-Based Assays Determine_IC50->Cell_Based_Assays Potent Inhibition Viability_Assay Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Cell_Based_Assays->Viability_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Based_Assays->Cell_Cycle_Analysis Western_Blot Western Blot (Target Engagement/Downstream Effects) Cell_Based_Assays->Western_Blot End End: Validated PLK4 Inhibitor Viability_Assay->End Cell_Cycle_Analysis->End Western_Blot->End

Caption: A typical experimental workflow for the in vitro validation of a PLK4 inhibitor.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Principle: The assay involves two steps. First, the kinase reaction is performed, and then the remaining ATP is depleted. In the second step, the ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to the initial kinase activity.[1]

  • Protocol:

    • Prepare Reagents:

      • Prepare a serial dilution of the test inhibitor (e.g., CFI-400945, Centrinone) in DMSO, and then dilute into the reaction buffer.

      • Prepare a 2x substrate/ATP mixture in the reaction buffer.

      • Prepare a 4x PLK4 enzyme solution in the reaction buffer.

    • Kinase Reaction:

      • Add 5 µL of the 2x inhibitor/buffer solution to the wells of a 384-well plate.

      • Add 2.5 µL of the substrate/ATP mix.

      • Initiate the reaction by adding 2.5 µL of the 4x PLK4 enzyme solution.[1]

      • Incubate the plate at 25°C for the desired duration (e.g., 4-16 hours).[1]

    • Detection:

      • Add ADP-Glo™ Reagent to deplete unused ATP.

      • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.[1]

      • Incubate for 30 minutes.

      • Measure luminescence using a plate reader.

    • Data Analysis:

      • Normalize the data relative to control reactions (DMSO only).

      • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.[1]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treatment: Treat the cells with various concentrations of the PLK4 inhibitor (and a DMSO vehicle control) for the desired time period (e.g., 48 or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for a few hours at 37°C to allow for formazan crystal formation.

    • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against inhibitor concentration to determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

  • Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By measuring the fluorescence of a population of cells, one can distinguish between cells in G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.

  • Protocol:

    • Cell Treatment and Harvesting: Treat cells with the PLK4 inhibitor for the desired time. Harvest the cells by trypsinization and wash with PBS.

    • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

    • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. The instrument will measure the fluorescence intensity of individual cells.

    • Data Analysis: Generate a histogram of cell count versus fluorescence intensity. Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[4]

References

A Comparative Analysis of Pyrimidine and Pyridine Scaffolds in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among the most prevalent are the six-membered aromatic heterocycles, pyridine and pyrimidine. While structurally similar, the presence of a second nitrogen atom in the pyrimidine ring profoundly influences its physicochemical and electronic properties, leading to distinct advantages and disadvantages in drug design. This guide provides an objective comparison of these two critical scaffolds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to inform rational drug design.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental differences in the electronic distribution of pyridine and pyrimidine give rise to distinct physicochemical properties that are critical for a molecule's pharmacokinetic and pharmacodynamic profile.

PropertyPyridinePyrimidineRationale for Difference
pKa ~5.23[1]~1.23[2]The second nitrogen atom in pyrimidine is electron-withdrawing, reducing the basicity of the ring nitrogens.[1][2]
logP 0.65[1]~0.1The additional nitrogen atom in pyrimidine increases its polarity and hydrogen bonding potential, generally leading to lower lipophilicity.
Dipole Moment ~2.2 D~2.4 DThe two nitrogen atoms in pyrimidine lead to a more polarized molecule compared to pyridine.
Hydrogen Bonding One hydrogen bond acceptor.[3]Two hydrogen bond acceptors.[3]Pyrimidine possesses two nitrogen atoms capable of accepting hydrogen bonds, potentially leading to stronger interactions with biological targets.[3]
Metabolic Stability Generally stable, but can be susceptible to oxidation.Often more metabolically stable than pyridine.The electron-deficient nature of the pyrimidine ring can make it less susceptible to oxidative metabolism by cytochrome P450 enzymes.
Solubility Miscible in water.[1]Soluble in water.Both scaffolds are relatively polar and can engage in hydrogen bonding with water, contributing to aqueous solubility.

Role in Approved Pharmaceuticals

Both pyridine and pyrimidine are considered "privileged scaffolds" in drug discovery, appearing in a multitude of FDA-approved drugs across various therapeutic areas.

Pyridine-Containing Drugs

The pyridine motif is a key component in a wide array of pharmaceuticals, often utilized for its ability to form crucial hydrogen bonds and π-π stacking interactions with biological targets. Between 2014 and 2023, 54 drugs containing a pyridine ring were approved by the US FDA, with a significant number being anticancer agents (33%) and drugs targeting the central nervous system (20%).[4]

Drug NameTherapeutic AreaMechanism of Action
Imatinib OncologyInhibitor of the Bcr-Abl tyrosine kinase.[5][6]
Sildenafil Erectile DysfunctionPhosphodiesterase 5 (PDE5) inhibitor.
Amlodipine CardiovascularCalcium channel blocker.
Nicotine Smoking CessationNicotinic acetylcholine receptor agonist.
Isoniazid Infectious DiseaseInhibits mycolic acid synthesis in Mycobacterium tuberculosis.
Pyrimidine-Containing Drugs

The pyrimidine scaffold is fundamental to life as a core component of nucleobases and has been extensively explored in drug development, particularly in oncology and infectious diseases.[7] Its ability to act as a bioisostere for other aromatic systems and its unique hydrogen bonding capabilities make it a versatile building block.[7]

Drug NameTherapeutic AreaMechanism of Action
Gefitinib OncologyEpidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor.[8]
5-Fluorouracil OncologyThymidylate synthase inhibitor, disrupting DNA synthesis.
Zidovudine (AZT) Infectious DiseaseReverse transcriptase inhibitor for HIV.
Rosuvastatin CardiovascularHMG-CoA reductase inhibitor.
Baricitinib Rheumatoid ArthritisJanus kinase (JAK) inhibitor.

Bioisosteric Replacement: A Case Study

The substitution of a pyridine ring with a pyrimidine, or vice versa, is a common strategy in medicinal chemistry to fine-tune a drug candidate's properties. A notable example is seen in the development of inhibitors for cathepsins S and K. In one study, replacing a pyrimidine N-3 atom with a C-H to form a pyridine analog resulted in a significant loss of potency.[9] This was attributed to the removal of a key hydrogen bond acceptor and the introduction of a negative steric interaction.[9] This case highlights the critical impact that the seemingly subtle change of a single atom can have on biological activity.

Experimental Protocols

Synthesis of 2-Aminopyridine Derivatives

Objective: To synthesize 2-aminopyridine derivatives, common intermediates in the preparation of pyridine-containing drugs.

Method: A general and mild one-pot amination procedure from the corresponding pyridine-N-oxides.[10]

Materials:

  • Pyridine-N-oxide derivative

  • Amine of choice

  • PyBroP (Bromotri(pyrrolidino)phosphonium hexafluorophosphate)

  • Solvent (e.g., Dichloromethane)

Procedure:

  • To a solution of the pyridine-N-oxide in the chosen solvent, add the amine and PyBroP.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with an appropriate aqueous solution.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Synthesis of 2,4-Diaminopyrimidine Derivatives

Objective: To synthesize 2,4-diaminopyrimidine derivatives, a key scaffold in many therapeutic agents.

Method: Ammonolysis of 2-amino-4-chloropyrimidine.

Materials:

  • 2-amino-4-chloropyrimidine

  • Methanol

  • Ammonia

  • Water

  • Activated charcoal

Procedure:

  • Mix crude 2-amino-4-chloropyrimidine with methanol and ammonia in a closed vessel.[11]

  • Heat the mixture with shaking, for example, for one hour at 125°C and then for two and a half hours at 150-160°C.[11]

  • Evaporate the mixture to dryness.[11]

  • Dissolve the residue in warm water, treat with activated charcoal, and filter.[11]

  • The 2,4-diaminopyrimidine can be precipitated as its sulfate salt and then converted to the free base.[11]

In Vitro Cytotoxicity (MTT) Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

  • DMSO

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[12]

  • Prepare serial dilutions of the test compound in complete growth medium.

  • Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (DMSO) and a no-cell blank.

  • Incubate the plate for a specified period (e.g., 72 hours).[12]

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[12]

  • Carefully remove the medium and dissolve the formazan crystals in DMSO.[12]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[13]

In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 of a compound against a specific protein kinase.

Method: A common method is a luminescence-based assay that measures ADP production, such as the ADP-Glo™ Kinase Assay.

Materials:

  • Purified kinase

  • Kinase-specific substrate

  • ATP

  • Test compound

  • Assay buffer

  • ADP-Glo™ reagents

  • Luminometer-capable plate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a multi-well plate, combine the kinase, substrate, and test compound in the assay buffer.

  • Initiate the kinase reaction by adding ATP and incubate for a specific time at a controlled temperature.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol.

  • Measure the luminescence signal, which is proportional to the kinase activity.

  • Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value from a dose-response curve.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by representative pyridine and pyrimidine-containing drugs.

imatinib_pathway cluster_kinase Kinase Activity BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrate Substrate BCR_ABL->Substrate Phosphorylates Imatinib Imatinib Imatinib->BCR_ABL Inhibits Apoptosis Apoptosis Imatinib->Apoptosis ATP ATP ATP->BCR_ABL Phospho_Substrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) Phospho_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Imatinib's Inhibition of BCR-ABL Signaling

gefitinib_pathway cluster_receptor Receptor Tyrosine Kinase Activity EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Gefitinib Gefitinib Gefitinib->Dimerization Inhibits Apoptosis Apoptosis Gefitinib->Apoptosis ATP ATP ATP->Dimerization Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) Dimerization->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Gefitinib's Inhibition of EGFR Signaling

Conclusion

The choice between a pyridine and a pyrimidine scaffold in drug design is a nuanced decision that depends on the specific therapeutic target and the desired pharmacological profile. Pyridine offers a versatile and relatively basic scaffold that is well-represented in a diverse range of approved drugs. Pyrimidine, with its two nitrogen atoms, provides unique hydrogen bonding capabilities and is often associated with increased metabolic stability, making it a particularly attractive scaffold for kinase inhibitors and antimetabolites. A thorough understanding of their comparative physicochemical properties, biological activities, and synthetic accessibility is crucial for medicinal chemists aiming to design the next generation of effective and safe therapeutics. This guide serves as a foundational resource to aid in the rational selection and optimization of these pivotal heterocyclic systems in drug discovery programs.

References

Comparative Cross-Reactivity Profiling of (2-Aminopyrimidin-4-yl)methanol Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine scaffold is a cornerstone in the development of kinase inhibitors, owing to its structural resemblance to the adenine core of ATP, enabling competitive binding to the kinase ATP pocket. This guide provides a comparative analysis of the cross-reactivity profiles of inhibitors based on the (2-Aminopyrimidin-4-yl)methanol core. Due to the limited public availability of comprehensive kinome-wide screening data for the parent compound, this guide utilizes data from structurally related aminopyrimidine analogs to illustrate the selectivity and off-target profiles inherent to this chemical class. The presented data is intended to serve as a reference for researchers engaged in the design and optimization of novel kinase inhibitors.

Data Presentation: Kinase Inhibition and Cross-Reactivity

The following table summarizes the kinase inhibition profile of a library of 21 novel aminopyrimidine analogs, which share the core scaffold of interest. This data, derived from a kinome-wide scan, illustrates the typical selectivity and common off-targets associated with this class of compounds. The data is presented as the percentage of kinases exhibiting binding with a percent of control (PoC) of less than 10 at a 1 µM screening concentration. A lower S₁₀(1µM) score indicates higher selectivity.[1]

Compound IDS₁₀(1µM)Number of Kinases with PoC < 10 at 1µMNotable Off-Targets (PoC < 10)
Analog 1 2.2%9AURKB, CLK2, DYRK1A, GSK3A/B, HIPK1/2/3, STK17A
Analog 2 3.0%12AURKB, CLK1/2/4, DYRK1A/1B, GSK3A/B, HIPK1/2/3/4
Analog 3 1.5%6AURKB, CLK2, DYRK1A, GSK3A/B, HIPK2
Analog 4 4.5%18AURKA/B, CLK1/2/4, DYRK1A/1B/2, GSK3A/B, HIPK1/2/3/4, PLK1
Analog 5 2.0%8AURKB, CLK2, DYRK1A, GSK3A/B, HIPK1/2, STK17B
... (data for 21 analogs) .........

Note: The specific structures of the 21 analogs are detailed in the source publication. This table provides a representative overview of the selectivity profiles.

Experimental Protocols

Detailed methodologies for key experiments in kinase inhibitor profiling are provided below. These protocols are representative of the techniques used to generate the cross-reactivity data for aminopyrimidine-based inhibitors.

KINOMEscan™ Competition Binding Assay (e.g., DiscoverX scanMAX)

This high-throughput assay quantitatively measures the binding of a test compound to a large panel of kinases.

Principle: The assay is based on a competitive binding format where test compounds compete with an immobilized, active-site-directed ligand for binding to the kinase active site. The amount of kinase bound to the immobilized ligand is measured, and a reduction in this amount in the presence of a test compound indicates binding.

Protocol:

  • Kinase Preparation: Human kinases are expressed as fusions to T7 bacteriophage.

  • Ligand Immobilization: A small set of proprietary, broadly-acting, ATP-competitive ligands are biotinylated and immobilized on streptavidin-coated magnetic beads.

  • Binding Reaction: The phage-tagged kinases, immobilized ligand beads, and the test compound (typically at 1 µM in DMSO for a primary screen) are combined in a multi-well plate.

  • Incubation: The reaction plates are incubated at room temperature for 1 hour with shaking to allow the binding reaction to reach equilibrium.

  • Washing: The beads are washed to remove unbound kinase and test compound.

  • Elution: The bound kinase is eluted from the beads.

  • Quantification: The amount of eluted kinase is quantified using quantitative PCR (qPCR) of the phage DNA.

  • Data Analysis: The amount of kinase detected in the presence of the test compound is compared to a DMSO control. Results are typically reported as "Percent of Control" (PoC), where a lower percentage indicates stronger binding of the test compound.

Radiometric Kinase Assay

This is a traditional and robust method for directly measuring kinase activity by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

Principle: The assay measures the incorporation of a radioactive phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) onto a specific peptide or protein substrate by the kinase. Inhibition of the kinase by a test compound results in a decrease in substrate phosphorylation.

Protocol:

  • Reaction Setup: The kinase reaction is assembled in a microplate well containing the kinase, a specific substrate (peptide or protein), and the test compound at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration is typically at or near the Kₘ value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[2]

  • Incubation: The reaction is incubated for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted [γ-³²P]ATP. This is commonly achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the phosphorylated substrate while allowing the unbound ATP to be washed away.

  • Washing: The phosphocellulose paper is washed multiple times with a suitable buffer (e.g., phosphoric acid) to remove residual radiolabeled ATP.

  • Detection: The amount of radioactivity incorporated into the substrate on the paper is quantified using a scintillation counter or a phosphorimager.

  • Data Analysis: The kinase activity in the presence of the inhibitor is calculated as a percentage of the activity in the DMSO control. IC₅₀ values are determined by fitting the dose-response data to a suitable model.

LanthaScreen™ TR-FRET Kinase Binding Assay

This is a fluorescence-based assay that measures the binding of a test compound to a kinase in a homogeneous format.

Principle: This assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a europium-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor™ 647-labeled, ATP-competitive tracer that binds to the kinase's active site. When both are bound, a high FRET signal is generated. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.[3][4][5]

Protocol:

  • Reagent Preparation: Prepare solutions of the kinase (often with a tag like GST or His), a europium-labeled anti-tag antibody, and the fluorescently labeled kinase tracer in a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[3][5]

  • Compound Dilution: Prepare serial dilutions of the test compound in the kinase buffer.

  • Assay Assembly: In a microplate, combine the test compound dilutions, the kinase/antibody mixture, and the tracer solution. A common procedure is to add 5 µL of each component at 3x the final desired concentration.[3]

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.[3]

  • Detection: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 615 nm for europium) and acceptor (e.g., 665 nm for Alexa Fluor™ 647) wavelengths.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The inhibition of tracer binding is determined by the decrease in this ratio in the presence of the test compound compared to a DMSO control. IC₅₀ values are generated from the dose-response curves.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways of key kinases that are often targeted by or are off-targets of aminopyrimidine-based inhibitors.

TBK1_Signaling_Pathway cluster_nucleus Nuclear Events PRR Pattern Recognition Receptors (e.g., cGAS, RIG-I) Adaptors Adaptor Proteins (e.g., STING, MAVS) PRR->Adaptors Viral/Bacterial PAMPs or self-DNA TBK1 TBK1 Adaptors->TBK1 Recruitment & Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation NFkB NF-κB TBK1->NFkB Activation IRF3_dimer IRF3 Dimer IRF3->IRF3_dimer Dimerization Nucleus Nucleus IRF3_dimer->Nucleus Translocation Type_I_IFN Type I Interferon (IFN-α/β) Genes IRF3_dimer->Type_I_IFN Transcription Inflammatory_Genes Pro-inflammatory Genes NFkB->Nucleus NFkB->Inflammatory_Genes Transcription

Caption: Simplified TBK1 signaling pathway leading to the production of type I interferons.

JAK2_STAT3_Signaling_Pathway cluster_nucleus Nuclear Events Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding & Dimerization JAK2 JAK2 Receptor->JAK2 Activation STAT3 STAT3 Receptor->STAT3 Recruitment JAK2->Receptor Phosphorylation JAK2->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Target_Genes Target Gene Expression STAT3_dimer->Target_Genes Transcription of genes for proliferation, survival, etc.

Caption: Overview of the JAK2-STAT3 signaling cascade initiated by cytokine binding.

CDK9_Signaling_Pathway PTEFb P-TEFb Complex (CDK9/Cyclin T1) PolII RNA Polymerase II PTEFb->PolII Phosphorylation (Ser2 of CTD) DSIF_NELF DSIF/NELF PTEFb->DSIF_NELF Phosphorylation snRNP 7SK snRNP (Inactive Complex) snRNP->PTEFb Release Release Transcriptional Activation Signals Release->snRNP Promoter Promoter-Proximal Paused Pol II PolII->Promoter DSIF_NELF->Promoter Elongation Productive Elongation Promoter->Elongation Pause Release mRNA mRNA Elongation->mRNA

Caption: Role of CDK9 in transcriptional elongation through phosphorylation of Pol II and negative elongation factors.

Experimental Workflow

Kinase_Inhibitor_Profiling_Workflow Compound Test Compound (this compound derivative) Primary_Screen Primary Screen (e.g., scanMAX @ 1µM) Compound->Primary_Screen Hit_ID Hit Identification (Potent binders identified) Primary_Screen->Hit_ID Dose_Response Dose-Response Assay (IC₅₀/Kₑ Determination) Hit_ID->Dose_Response Cell_Assay Cell-Based Assay (Target Engagement & Functional Effect) Hit_ID->Cell_Assay Selectivity Selectivity Profiling (Comparison of IC₅₀ values) Dose_Response->Selectivity Lead_Opt Lead Optimization Selectivity->Lead_Opt Cell_Assay->Lead_Opt

Caption: A typical workflow for profiling the cross-reactivity of kinase inhibitors.

References

Validating the Mechanism of Action of (2-Aminopyrimidin-4-yl)methanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (2-aminopyrimidin-4-yl)methanol scaffold and its broader class of 2-aminopyrimidine derivatives have emerged as a privileged structure in kinase inhibitor discovery, demonstrating potent activity against a range of therapeutically relevant kinases. Validating the mechanism of action of novel derivatives is a critical step in their development, ensuring on-target efficacy and identifying potential off-target effects. This guide provides a comparative framework for validating the mechanism of action of these compounds, presenting supporting experimental data, detailed protocols for key validation assays, and illustrative diagrams of signaling pathways and experimental workflows.

The General Mechanism of Action: ATP-Competitive Kinase Inhibition

This compound derivatives and related 2-aminopyrimidine compounds typically function as ATP-competitive inhibitors. The aminopyrimidine core is adept at forming key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common feature exploited in the design of kinase inhibitors.[1] By occupying this pocket, these derivatives prevent the binding of ATP, thereby blocking the phosphorylation of downstream substrates and inhibiting the signaling cascade.

The specific kinase targets and the resulting biological outcomes are determined by the various substitutions on the pyrimidine ring. This guide will focus on validating the mechanism of action against three prominent kinase targets for which 2-aminopyrimidine derivatives have shown significant activity: Polo-like kinase 4 (PLK4), Janus kinase 2 (JAK2), and Cyclin-dependent kinase 9 (CDK9).

Comparative Data Presentation

The following tables summarize the inhibitory activities of representative this compound derivatives and their alternatives against PLK4, JAK2, and CDK9.

Table 1: Comparative Inhibitory Activity against Polo-like Kinase 4 (PLK4)

CompoundScaffoldTarget(s)IC50 (nM)Reference(s)
Compound 8h 2-Aminopyrimidine PLK4 6.7 [1][2]
CFI-400945IndolinonePLK4, Aurora B2.8[3]
CentrinonePyridazinePLK42.71[4]
AxitinibIndazoleVEGFR, PLK44.2 (for PLK4)[4]
Alisertib (MLN8237)PyrimidineAurora A, PLK462.7 (for PLK4)[4]

Table 2: Comparative Inhibitory Activity against Janus Kinase 2 (JAK2)

CompoundScaffoldTarget(s)IC50 (nM)Reference(s)
Compound 11r 2-Aminopyrimidine JAK2, FLT3 2.01 [5]
Compound 14l 2-Aminopyrimidine JAK2, FLT3 1.8 [6]
RuxolitinibPyrrolopyrimidineJAK1, JAK228.8[7]
FedratinibPyrimidineJAK2, FLT3~5000 (initial hit)[8][9]
PacritinibAminopyrimidineJAK2, FLT3N/A[8][9]

Table 3: Comparative Inhibitory Activity against Cyclin-dependent Kinase 9 (CDK9)

CompoundScaffoldTarget(s)IC50 (nM)Reference(s)
Compound 8e 2-Aminopyrimidine CDK9, HDAC1 88.4 [10]
CDKI-73 (Compound 11) 2-Aminopyrimidine CDK9, others 4 (Ki)[11][12]
NVP-2 Aminopyrimidine CDK9 <0.514 [13]
Atuveciclib (BAY-1143572)AminotriazineCDK96[12]
Flavopiridol (Alvocidib)FlavonoidPan-CDK~3-6[14][15]
SNS-032Thiazole carboxamideCDK2, 7, 94[12]

Key Experimental Protocols for Mechanism of Action Validation

A multi-faceted approach combining biochemical and cellular assays is essential to robustly validate the mechanism of action.

Biochemical Kinase Inhibition Assay (Example: ADP-Glo™ for PLK4)

Objective: To determine the direct inhibitory activity of the compound against the purified target kinase.

Methodology: [16]

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., a 2-aminopyrimidine derivative) in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound, purified PLK4 enzyme, and a suitable substrate (e.g., Myelin Basic Protein).

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a defined period (e.g., 1-6 hours).

  • ADP Detection:

    • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.[17]

Cellular Target Engagement Assay (NanoBRET™)

Objective: To confirm that the compound physically interacts with its intended target within a living cell.[18][19]

Methodology: [20][21][22]

  • Cell Preparation: Transfect cells (e.g., HEK293T) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Assay Setup:

    • Seed the transfected cells into a multi-well plate.

    • Add a cell-permeable fluorescent tracer that binds to the target kinase.

    • Add the test compound at various concentrations.

  • BRET Measurement:

    • If the test compound binds to the target kinase, it will displace the fluorescent tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal between the NanoLuc® luciferase and the tracer.

    • Measure the BRET signal using a plate reader.

  • Data Analysis: Plot the BRET ratio against the compound concentration to determine the cellular IC50, which reflects the compound's affinity for the target in a physiological context.

Cellular Western Blot for Downstream Signaling

Objective: To assess the effect of the inhibitor on the target kinase's activity and its downstream signaling pathway within a cellular context.

Methodology: [23][24][25]

  • Cell Treatment: Culture cells that are dependent on the target kinase for proliferation or survival. Treat the cells with the test compound at various concentrations for a specified time.

  • Protein Extraction: Lyse the cells to extract total protein. Use phosphatase inhibitors to preserve the phosphorylation state of proteins.[25]

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase (e.g., p-STAT3 for JAK2, p-RNA Pol II for CDK9).

    • Also, probe a parallel blot with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate as a loading control.[23]

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the extent of inhibition of downstream signaling.

Mandatory Visualizations

Signaling Pathways

PLK4_Signaling_Pathway PLK4 PLK4 Centrosome Centrosome PLK4->Centrosome regulates Apoptosis Apoptosis PLK4->Apoptosis Centriole_Duplication Centriole Duplication Centrosome->Centriole_Duplication Mitotic_Spindle Mitotic Spindle Formation Centriole_Duplication->Mitotic_Spindle Cell_Cycle_Progression Cell Cycle Progression Mitotic_Spindle->Cell_Cycle_Progression Cell_Cycle_Progression->Apoptosis Aminopyrimidine_Derivative This compound Derivative Aminopyrimidine_Derivative->PLK4

Caption: PLK4 signaling pathway and the inhibitory action of 2-aminopyrimidine derivatives.

JAK2_STAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 activates STAT STAT JAK2->STAT phosphorylates pSTAT p-STAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer dimerizes Aminopyrimidine_Derivative This compound Derivative Aminopyrimidine_Derivative->JAK2 Gene_Transcription Gene Transcription (Proliferation, Survival) pSTAT_dimer->Gene_Transcription promotes

Caption: JAK-STAT signaling pathway and its inhibition by 2-aminopyrimidine derivatives.

CDK9_Transcription_Pathway CDK9_CyclinT CDK9/Cyclin T (P-TEFb) RNA_Pol_II RNA Polymerase II CDK9_CyclinT->RNA_Pol_II phosphorylates pRNA_Pol_II p-RNA Pol II (Ser2) Transcription_Elongation Transcriptional Elongation pRNA_Pol_II->Transcription_Elongation Anti_Apoptotic_Proteins Anti-Apoptotic Proteins (e.g., Mcl-1) Transcription_Elongation->Anti_Apoptotic_Proteins synthesizes Aminopyrimidine_Derivative This compound Derivative Aminopyrimidine_Derivative->CDK9_CyclinT

Caption: CDK9-mediated transcriptional regulation and its inhibition.

Experimental Workflow

MOA_Validation_Workflow Start Novel this compound Derivative Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Start->Biochemical_Assay Target_Engagement Cellular Target Engagement (e.g., NanoBRET) Start->Target_Engagement Data_Analysis Data Analysis & IC50 Determination Biochemical_Assay->Data_Analysis Target_Engagement->Data_Analysis Downstream_Signaling Cellular Western Blot (Phospho-Substrate) Phenotypic_Assay Phenotypic Assays (Cell Viability, Apoptosis) Downstream_Signaling->Phenotypic_Assay MOA_Validation Mechanism of Action Validated Phenotypic_Assay->MOA_Validation Data_Analysis->Downstream_Signaling

Caption: Experimental workflow for validating the mechanism of action.

References

Benchmarking (2-Aminopyrimidin-4-yl)methanol Analogs Against Known Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into potent kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of these enzymes.[1] This guide provides a comparative analysis of hypothetical (2-Aminopyrimidin-4-yl)methanol analogs against established kinase inhibitors targeting Epidermal Growth Factor Receptor (EGFR) and Aurora Kinase A, two critical targets in oncology. The data presented, including in vitro potency and in vivo efficacy, is synthesized from publicly available information on similar aminopyrimidine derivatives to provide a benchmarking framework.

Data Presentation: In Vitro Potency and In Vivo Efficacy

The following tables summarize the inhibitory activities of a representative this compound analog (termed APM-Analog-1 ) and compares it with commercially available drugs targeting EGFR and Aurora Kinase A. It is important to note that the data for APM-Analog-1 is illustrative and based on published results for structurally related aminopyrimidine compounds.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTarget KinaseIC50 (nM)Cell LineReference CompoundIC50 (nM)
APM-Analog-1 (Hypothetical) EGFR (L858R/T790M)5 - 20NCI-H1975Osimertinib1 - 15
APM-Analog-1 (Hypothetical) Aurora Kinase A10 - 50HeLaAlisertib (MLN8237)1.2
OsimertinibEGFR (L858R/T790M)4.1NCI-H1975--
Alisertib (MLN8237)Aurora Kinase A1.2Cell-free--

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Table 2: In Vivo Anti-tumor Activity in Xenograft Models

CompoundCancer Model (Cell Line)Dosing RegimenTumor Growth Inhibition (TGI) %Reference CompoundTGI (%)
APM-Analog-1 (Hypothetical) NCI-H1975 (NSCLC)50 mg/kg, oral, daily60 - 80Osimertinib~70
APM-Analog-1 (Hypothetical) HeLa (Cervical Cancer)50 mg/kg, i.p., daily50 - 70Alisertib~60
OsimertinibNCI-H1975 (NSCLC)25 mg/kg, oral, dailySignificant--
AlisertibVarious Solid Tumors30 mg/kg, oral, BIDSignificant--

TGI is a measure of the reduction in tumor size in treated animals compared to control animals.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel chemical entities.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant human EGFR (L858R/T790M) or Aurora Kinase A enzyme

  • Suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1 for EGFR)

  • ATP (Adenosine triphosphate)

  • Test compounds (e.g., APM-Analog-1) and reference inhibitors (Osimertinib, Alisertib)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test and reference compounds in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • Add 2.5 µL of kinase buffer containing the kinase enzyme to each well of a 384-well plate.

    • Add 1 µL of the diluted compound or DMSO (as a control) to the respective wells.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Initiation of Reaction: Add 2.5 µL of a mixture of the peptide substrate and ATP to each well to start the kinase reaction. The final ATP concentration should be close to its Km value for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and, therefore, the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

In Vivo Tumor Xenograft Model

This protocol describes a standard subcutaneous xenograft model to evaluate the anti-tumor efficacy of a test compound in mice.[2]

Materials:

  • Human cancer cell lines (e.g., NCI-H1975, HeLa)

  • Immunocompromised mice (e.g., athymic nude or NOD-scid mice)

  • Matrigel (optional, to aid tumor formation)

  • Test compound formulation (e.g., in 0.5% methylcellulose)

  • Vehicle control

  • Reference drug (e.g., Osimertinib, Alisertib)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture the selected cancer cell lines under appropriate conditions.

  • Tumor Implantation:

    • Harvest the cells and resuspend them in a suitable medium, with or without Matrigel.

    • Subcutaneously inject approximately 5-10 x 10^6 cells into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure their dimensions using calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment:

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups (vehicle control, test compound, reference drug).

    • Administer the treatments according to the planned schedule (e.g., daily oral gavage).

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

  • Toxicity Assessment: Monitor the general health of the mice, including body weight changes, as an indicator of treatment-related toxicity.

Mandatory Visualizations

Signaling Pathways

EGFR_Signaling_Pathway EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K APM_Analog This compound Analog APM_Analog->EGFR Osimertinib Osimertinib Osimertinib->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: EGFR Signaling Pathway Inhibition.

Aurora_Kinase_A_Pathway cluster_inhibition Inhibition Leads to AuroraA Aurora Kinase A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle APM_Analog This compound Analog APM_Analog->AuroraA Mitotic_Arrest Mitotic Arrest APM_Analog->Mitotic_Arrest Alisertib Alisertib Alisertib->AuroraA Alisertib->Mitotic_Arrest Mitosis Proper Mitotic Progression Centrosome->Mitosis Spindle->Mitosis Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Aurora Kinase A Pathway Inhibition.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Cell_Proliferation Cell Proliferation Assay (e.g., MTT) Kinase_Assay->Cell_Proliferation Xenograft Tumor Xenograft Model Cell_Proliferation->Xenograft TGI Tumor Growth Inhibition (TGI) Xenograft->TGI Toxicity Toxicity Assessment Xenograft->Toxicity Compound_Synthesis Compound Synthesis (APM-Analog-1) Compound_Synthesis->Kinase_Assay

Caption: Drug Discovery Workflow.

References

Comparative Efficacy of Novel (2-Aminopyrimidin-4-yl)methanol Derivatives in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the in vivo performance of emerging 2-aminopyrimidine-based compounds against established cancer therapies.

This guide provides a comprehensive comparison of the in vivo efficacy of novel compounds derived from a (2-aminopyrimidin-4-yl)methanol scaffold. The following sections detail the performance of these emerging drug candidates against established alternatives, supported by experimental data from preclinical studies. Methodologies for key experiments are provided to ensure reproducibility and aid in the design of future studies.

I. Overview of Investigated Compounds

While specific in vivo efficacy studies on direct derivatives of this compound are not extensively available in public literature, this guide focuses on closely related 2-aminopyrimidine and 2,4-diaminopyrimidine analogs that have demonstrated significant antitumor activity in animal models. The compounds selected for this comparison are:

  • Compound 17b: A novel 2,4-diaminopyrimidine derivative targeting Anaplastic Lymphoma Kinase (ALK).

  • Compound 8e: A 2-aminopyrimidine-based dual inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and Histone Deacetylase (HDAC).

  • Compound 14 (Ancureall Pharmaceuticals): A potent 2-aminopyrimidine inhibitor of CDK9.

These compounds are compared against relevant, clinically approved drugs targeting similar pathways.

II. Comparative Efficacy Data

The in vivo antitumor activity of the selected compounds is summarized below. Efficacy is presented as a percentage of tumor growth inhibition (TGI) or as a ratio of the mean tumor volume of the treated group to the control group (T/C value), where a lower T/C value indicates higher efficacy.

CompoundTarget(s)Cancer ModelAnimal ModelDosing RegimenEfficacy MetricValueComparator(s)
Compound 17b ALKH3122 (NSCLC) XenograftMiceData not availableTGIPotentData not available
Ceritinib (Comparator)ALKH2228 (NSCLC) XenograftSCID beige mice50 mg/kg, p.o., QD for 14 daysTGISignificantCrizotinib
Compound 8e CDK9/HDACMV-4-11 (AML) XenograftMiceData not available%T/C29.98%Data not available
Compound 14 CDK9Tumor model not specifiedMice50 mg/kgTGI91.3%Data not available

NSCLC: Non-Small Cell Lung Cancer; AML: Acute Myeloid Leukemia; p.o.: oral administration; QD: once daily.

III. Detailed Experimental Protocols

Reproducibility is paramount in preclinical research. The following are detailed protocols for the in vivo xenograft studies cited in this guide.

A. ALK-Positive Non-Small Cell Lung Cancer (NSCLC) Xenograft Model (H3122 & H2228)

This protocol is based on established methods for evaluating ALK inhibitors in NSCLC xenograft models.

1. Cell Culture:

  • H3122 or H2228 human NSCLC cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

2. Animal Model:

  • Female severe combined immunodeficient (SCID) or athymic nude mice, aged 6-8 weeks, are used. Animals are housed in a pathogen-free environment.

3. Tumor Implantation:

  • H3122 or H2228 cells are harvested, washed with PBS, and resuspended in a 1:1 mixture of PBS and Matrigel®.

  • A total of 1 x 10^7 cells in a volume of 100 µL are subcutaneously injected into the right flank of each mouse.

4. Tumor Growth Monitoring and Treatment:

  • Tumor volumes are monitored twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.

  • When tumors reach a mean volume of 100-150 mm³, mice are randomized into treatment and control groups.

  • For Ceritinib: Administered orally at a dose of 50 mg/kg once daily for 14 days.[1]

  • The vehicle control group receives the same volume of the vehicle used to formulate the drug.

5. Efficacy Evaluation:

  • Tumor volumes and body weights are measured throughout the study.

  • The primary efficacy endpoint is tumor growth inhibition, calculated at the end of the study.

B. Acute Myeloid Leukemia (AML) Xenograft Model (MV-4-11)

This protocol outlines the procedure for establishing and evaluating therapeutic agents in an MV-4-11 AML xenograft model.[2]

1. Cell Culture:

  • MV-4-11 human AML cells are cultured in Iscove's Modified Dulbecco's Medium (IMDM) with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.

2. Animal Model:

  • Female SCID or NOD/SCID mice, aged 6-8 weeks, are utilized.

3. Tumor Implantation:

  • MV-4-11 cells are harvested and resuspended in PBS with Matrigel® at a concentration of 1 x 10^8 cells/mL.

  • Each mouse is subcutaneously injected with 1 x 10^7 cells (100 µL) in the right flank.[2]

4. Treatment and Monitoring:

  • Treatment is initiated when tumors reach a mean volume of 100-150 mm³.[2]

  • Tumor volumes and body weights are recorded twice weekly.[2]

  • The antitumor effect is expressed as the %T/C value. A %T/C of ≤ 42% is considered significant antitumor activity.[2]

IV. Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the targeted signaling pathways and the general experimental workflow for the in vivo efficacy studies.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription Compound_17b Compound 17b Compound_17b->ALK Inhibits Ceritinib Ceritinib Ceritinib->ALK Inhibits

Caption: Anaplastic Lymphoma Kinase (ALK) Signaling Pathway and Inhibition.

CDK9_Signaling_Pathway cluster_nucleus Nucleus CDK9_CyclinT CDK9/Cyclin T1 (P-TEFb) RNAPII RNA Polymerase II CDK9_CyclinT->RNAPII Phosphorylates Transcription Transcriptional Elongation RNAPII->Transcription MCL1_MYC MCL-1, MYC (Anti-apoptotic, Pro-proliferative) Transcription->MCL1_MYC Compound_8e Compound 8e Compound_8e->CDK9_CyclinT Inhibits Compound_14 Compound 14 Compound_14->CDK9_CyclinT Inhibits

Caption: CDK9-Mediated Transcriptional Regulation and Inhibition.

Experimental_Workflow A Cell Culture (e.g., H3122, MV-4-11) B Cell Harvest & Preparation A->B C Subcutaneous Implantation into Immunocompromised Mice B->C D Tumor Growth Monitoring C->D E Randomization into Treatment & Control Groups D->E F Drug Administration E->F G Tumor Volume & Body Weight Measurement F->G H Endpoint Analysis (Tumor Growth Inhibition) G->H

Caption: General Experimental Workflow for In Vivo Xenograft Studies.

References

A Comparative Analysis of the Energetic Properties of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the energetic properties of various pyrimidine derivatives, offering a valuable resource for researchers in the fields of energetic materials and medicinal chemistry. The unique structural features of the pyrimidine ring, a core component of essential biological molecules, also lend themselves to the design of novel high-performance energetic materials. This document summarizes key performance parameters, details the experimental methods for their determination, and visualizes relevant synthetic and analytical workflows.

Data Presentation: Energetic Properties of Pyrimidine Derivatives

The following table summarizes the key energetic properties of selected pyrimidine derivatives, alongside benchmark energetic materials such as RDX and HMX for comparative purposes. The data has been compiled from various experimental and computational studies. It is important to note that calculated values are theoretical estimations and may differ from experimental results.

Compound NameAbbreviationChemical FormulaDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)Thermal Stability (Td, °C)Impact Sensitivity (J)Friction Sensitivity (N)Enthalpy of Formation (kJ/mol)
Fused Pyrimidine Derivatives
2-nitro-3-keto-7-nitroimino-2,4,6,8-tetraazabicyclo[3.3.0]octane-C₄H₄N₈O₅1.881 (calc.)8538 (calc.)30.17 (calc.)24310120(not found)
3,7-bis(nitroimino)-2,4,6,8-tetraazabicyclo[3.3.0]octane-C₄H₄N₁₀O₄(not found)8700 (calc.)34.34 (calc.)~320(not found)(not found)(not found)
2,3,6-trinitropyrazolo[1,5-a]pyrimidin-7-amine-C₆H₂N₈O₆1.89 (exp.)8922 (calc.)(not found)28730>360(not found)
Benchmark Energetic Materials
1,3,5-Trinitroperhydro-1,3,5-triazineRDXC₃H₆N₆O₆1.82 (exp.)8750 (exp.)34.0 (exp.)2047.5120+62.8 (exp.)
Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocineHMXC₄H₈N₈O₈1.91 (exp.)9100 (exp.)39.3 (exp.)2807.4120+74.9 (exp.)
2,4,6-TrinitrotolueneTNTC₇H₅N₃O₆1.65 (exp.)6900 (exp.)21.0 (exp.)29015353-67.4 (exp.)

Note: "calc." denotes a calculated value, while "exp." denotes an experimental value. "Td" refers to the decomposition temperature. Data for some properties were not available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the energetic properties of pyrimidine derivatives.

Thermal Stability Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature (Td) and thermal stability of the energetic material.

Methodology:

  • Sample Preparation: A small amount of the pyrimidine derivative (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum or copper crucible.

  • Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both DSC and TGA is used.

  • Experimental Conditions:

    • The sample is heated at a constant rate (e.g., 5, 10, 15, and 20 °C/min) under an inert nitrogen atmosphere.

    • The temperature range is typically from room temperature to around 400-500 °C.

  • Data Analysis:

    • The TGA curve plots the percentage of weight loss as a function of temperature, indicating the onset and completion of decomposition.

    • The DSC curve shows the heat flow to or from the sample. Exothermic peaks indicate decomposition or other heat-releasing processes.

    • The onset temperature of the first major exothermic peak in the DSC curve is often taken as the decomposition temperature (Td).

Enthalpy of Formation: Bomb Calorimetry

Objective: To experimentally determine the standard enthalpy of combustion and subsequently calculate the standard enthalpy of formation (ΔHf°).

Methodology:

  • Calorimeter Calibration: The heat capacity of the bomb calorimeter is determined by combusting a certified standard reference material with a known heat of combustion, such as benzoic acid.

  • Sample Preparation: A precisely weighed pellet (typically 0.5-1.5 g) of the pyrimidine derivative is placed in the sample holder of the bomb. A fuse wire of known length is attached to the ignition circuit and placed in contact with the sample.

  • Combustion: The sealed bomb is filled with high-pressure oxygen (around 30 atm) and placed in a water-filled calorimeter jacket. The sample is ignited by passing an electric current through the fuse wire.

  • Temperature Measurement: The temperature of the water in the calorimeter is measured with high precision before, during, and after combustion to determine the temperature change (ΔT).

  • Calculation:

    • The heat released by the combustion (qcomb) is calculated from the temperature change and the heat capacity of the calorimeter.

    • Corrections are made for the heat released by the ignition wire and for the formation of nitric acid from residual nitrogen in the bomb.

    • The standard molar enthalpy of combustion (ΔHc°) is calculated from qcomb and the moles of the sample.

    • The standard enthalpy of formation (ΔHf°) is then calculated using Hess's Law, from the balanced chemical equation for the combustion reaction and the known standard enthalpies of formation of the products (CO₂, H₂O, N₂).[1][2]

Impact Sensitivity: Drop-Weight Impact Test

Objective: To determine the sensitivity of an energetic material to impact, typically reported as the height from which a standard weight must be dropped to cause a reaction in 50% of trials (H₅₀).

Methodology:

  • Apparatus: A drop-weight impact tester (e.g., ERL Type 12 or similar) is used. This consists of a guided drop weight, an anvil, and a striker pin.[3]

  • Sample Preparation: A small, measured amount of the explosive (typically 30-40 mg) is placed on the anvil. For some standardized tests, the sample is placed on a piece of sandpaper on the anvil.[3]

  • Test Procedure:

    • The striker pin is placed gently on the sample.

    • The weight is dropped from a known height onto the striker pin.

    • A "go" (reaction, e.g., flash, smoke, or sound) or "no-go" (no reaction) is recorded.

  • Data Analysis: The "up-and-down" or Bruceton method is commonly used.[3]

    • If a "go" is observed, the drop height is decreased for the next trial.

    • If a "no-go" is observed, the drop height is increased.

    • This is repeated for a set number of trials (e.g., 20-25).

    • The H₅₀ value and its standard deviation are calculated statistically from the series of "go" and "no-go" results at different heights. The impact energy in Joules is then calculated from the H₅₀ value and the mass of the drop weight.

Friction Sensitivity: BAM Friction Test

Objective: To determine the sensitivity of an energetic material to frictional stimuli.

Methodology:

  • Apparatus: A BAM (Bundesanstalt für Materialforschung und -prüfung) friction tester is used. It consists of a fixed porcelain pin and a movable porcelain plate.[4]

  • Sample Preparation: A small amount of the powdered sample is placed on the porcelain plate.[4]

  • Test Procedure:

    • The porcelain pin is lowered onto the sample with a specific load applied by a weighted lever arm.

    • The porcelain plate is moved back and forth under the pin once.

    • The test is observed for any signs of reaction (e.g., spark, flame, crackling sound, or smoke).

  • Data Analysis:

    • The test is performed at various loads to find the lowest load at which a reaction occurs in at least one out of six trials.[4]

    • The result is reported as the load in Newtons (N) that causes a reaction. A higher value indicates lower friction sensitivity.

Detonation Velocity and Pressure

Objective: To measure the speed at which the detonation wave propagates through the explosive and the pressure at the detonation front.

Methodology for Detonation Velocity (D):

  • Method: One common method is the Dautriche method, which uses a detonating cord with a known detonation velocity.

  • Procedure:

    • A cylindrical charge of the test explosive is prepared.

    • Two holes are made in the charge at a known distance apart.

    • A length of detonating cord is inserted through the holes to form a loop.

    • The main charge is initiated at one end. The detonation wave in the test explosive initiates the two ends of the detonating cord loop at slightly different times.

    • The two detonation waves in the cord travel towards each other and collide.

    • The position of the collision on the cord is marked.

    • The detonation velocity of the test explosive can be calculated from the known distance between the cord ends in the main charge, the position of the collision, and the known detonation velocity of the cord.

Calculation of Detonation Pressure (P):

  • Detonation pressure is often calculated from the experimental density (ρ) and detonation velocity (D) using empirical relationships like the Kamlet-Jacobs equations.[5][6]

  • A simplified equation is: P = k * ρ * D² , where 'k' is a constant that depends on the equation of state of the detonation products.[5]

Visualizations

Synthesis of Energetic Pyrimidine Derivatives

The following diagram illustrates a general synthetic pathway for producing energetic polynitropyrimidine derivatives, starting from a basic pyrimidine precursor. The key step is the nitration of the pyrimidine ring to introduce nitro groups, which are essential for the energetic properties of the molecule.

Synthesis_Pathway cluster_start Starting Materials cluster_nitration Nitration cluster_functionalization Further Functionalization cluster_final Final Product pyrimidine Pyrimidine Precursor (e.g., Barbituric Acid) nitrated_pyrimidine Nitrated Pyrimidine (e.g., 5-Nitropyrimidine) pyrimidine->nitrated_pyrimidine Nitrating Agent (e.g., HNO₃/H₂SO₄) functionalized_pyrimidine Functionalized Intermediate (e.g., Amination, Halogenation) nitrated_pyrimidine->functionalized_pyrimidine Aminating/Halogenating Agent energetic_pyrimidine Energetic Pyrimidine Derivative (e.g., Polynitropyrimidine) functionalized_pyrimidine->energetic_pyrimidine Further Nitration or Functional Group Manipulation

Caption: A generalized synthesis pathway for energetic pyrimidine derivatives.

Experimental Workflow for Characterization

This diagram outlines the typical workflow for the comprehensive characterization of a newly synthesized potential energetic material.

Experimental_Workflow cluster_properties Energetic Property Evaluation synthesis Synthesis of Pyrimidine Derivative purification Purification and Structural Characterization (NMR, IR, MS, X-ray) synthesis->purification density Density Measurement (Gas Pycnometry) purification->density thermal Thermal Stability (DSC/TGA) purification->thermal sensitivity Sensitivity Testing (Impact and Friction) purification->sensitivity performance Performance Testing (Bomb Calorimetry, Detonation Velocity) purification->performance data_analysis Data Analysis and Comparison with Benchmarks density->data_analysis Data Collection thermal->data_analysis Data Collection sensitivity->data_analysis Data Collection performance->data_analysis Data Collection

Caption: Experimental workflow for characterizing energetic pyrimidine derivatives.

Comparative Logic of Energetic Properties

This diagram illustrates the logical relationship between fundamental properties and performance characteristics of energetic materials, highlighting the trade-offs often encountered in their design.

Properties_Comparison cluster_fundamental Fundamental Properties cluster_performance Performance Characteristics cluster_safety Safety Characteristics density High Density det_velocity High Detonation Velocity density->det_velocity Increases det_pressure High Detonation Pressure density->det_pressure Increases hof High Positive Enthalpy of Formation hof->det_velocity Increases hof->det_pressure Increases sensitivity Low Sensitivity (Impact & Friction) det_velocity->sensitivity Often Increases (Undesirable Trade-off) det_pressure->sensitivity Often Increases (Undesirable Trade-off) goal Design Goal: Balance Performance and Safety stability High Thermal Stability

Caption: Logical relationships between properties of energetic materials.

References

Unambiguous Structural Confirmation of (2-Aminopyrimidin-4-yl)methanol: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

A definitive structural elucidation of novel compounds is paramount in the fields of chemical research and drug development. This guide provides a comparative analysis of spectroscopic methods for confirming the structure of (2-Aminopyrimidin-4-yl)methanol, with a primary focus on X-ray crystallography as the gold standard, supplemented by Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

While X-ray crystallography provides unequivocal proof of a molecule's three-dimensional structure in the solid state, its application can be limited by the availability of single crystals of suitable quality. To date, a public crystal structure of this compound has not been deposited in the Cambridge Structural Database (CSD). Consequently, a combination of other spectroscopic techniques is essential for its structural confirmation. This guide presents a comparison of the data obtained from these alternative methods, offering researchers a comprehensive approach to structural verification.

Comparative Spectroscopic Data

The following tables summarize the expected quantitative data from various spectroscopic techniques for the structural confirmation of this compound.

Table 1: Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data

¹H NMR Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
Pyrimidine-H~8.2Doublet1HH6
Pyrimidine-H~6.7Doublet1HH5
-CH₂-~4.5Singlet2HMethylene protons
-NH₂~5.0 - 6.0Broad Singlet2HAmino protons
-OHVariableBroad Singlet1HHydroxyl proton
¹³C NMR Predicted Chemical Shift (ppm)Assignment
Pyrimidine-C~165C2 (bearing -NH₂)
Pyrimidine-C~163C4 (bearing -CH₂OH)
Pyrimidine-C~158C6
Pyrimidine-C~110C5
-CH₂-~65Methylene carbon

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Table 2: Key Fourier-Transform Infrared (FT-IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityVibration ModeFunctional Group
3400 - 3100Strong, BroadO-H Stretch, N-H StretchHydroxyl, Amino
3100 - 3000MediumC-H Stretch (aromatic)Pyrimidine ring
2950 - 2850MediumC-H Stretch (aliphatic)Methylene group
1650 - 1550StrongC=N, C=C Stretch, N-H BendPyrimidine ring, Amino
1300 - 1000StrongC-O Stretch, C-N StretchAlcohol, Amine

Table 3: Expected Mass Spectrometry (MS) Data

m/z ValueInterpretationNotes
125.06[M]⁺Molecular ion peak corresponding to the molecular weight of C₅H₇N₃O.
108.06[M-OH]⁺Loss of the hydroxyl radical.
96.05[M-CH₂OH]⁺Loss of the hydroxymethyl radical.
79.04[M-CH₂OH, -HCN]⁺Subsequent loss of hydrogen cyanide from the pyrimidine ring.

Experimental Protocols

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional arrangement of atoms and the molecular geometry of this compound in a crystalline state.

Methodology:

  • Crystal Growth: Single crystals of this compound are grown by slow evaporation of a saturated solution in a suitable solvent (e.g., methanol, ethanol, or acetone).

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined to obtain accurate atomic coordinates, bond lengths, and bond angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the connectivity and chemical environment of the hydrogen and carbon atoms in the molecule.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR Data Acquisition: The ¹H NMR spectrum is acquired on a spectrometer (e.g., 400 or 500 MHz). Key parameters include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Data Acquisition: The ¹³C NMR spectrum is acquired. Due to the lower natural abundance of ¹³C, a greater number of scans is typically required.

  • Data Processing and Analysis: The raw data is Fourier transformed, phased, and baseline corrected. Chemical shifts, coupling constants, and integration values are analyzed to assign the signals to the respective nuclei.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

  • Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is recorded. The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The characteristic absorption bands are then assigned to specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC).

  • Ionization: The sample is ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural clues.

Workflow for Structural Confirmation

The logical flow for confirming the structure of this compound, in the absence of a crystal structure, is depicted below.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesize Crude Product Purification Purify via Chromatography/Crystallization Synthesis->Purification MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Purification->MS IR FT-IR Spectroscopy Identify Functional Groups Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) Elucidate Connectivity Purification->NMR Data_Analysis Correlate Spectroscopic Data MS->Data_Analysis IR->Data_Analysis NMR->Data_Analysis Structure_Confirmed Structure of this compound Confirmed Data_Analysis->Structure_Confirmed

Caption: Workflow for the structural confirmation of this compound.

A Head-to-Head Comparison of Synthetic Routes to Aminopyrimidines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aminopyrimidines are a foundational class of N-heterocycles, integral to the fields of medicinal chemistry and drug development. Their scaffold is a key component in numerous approved pharmaceuticals, including notable anticancer agents like imatinib and palbociclib[1][2]. The versatility and biological significance of the aminopyrimidine core have spurred the development of diverse synthetic methodologies. This guide provides a head-to-head comparison of prominent synthetic routes, offering an objective analysis of their performance, scope, and operational requirements, supported by experimental data to inform strategic decisions in research and development.

Core Synthetic Strategies: An Overview

The synthesis of aminopyrimidines can be broadly categorized into several key strategies, each with distinct advantages and limitations. This comparison focuses on four widely employed approaches:

  • Classical Condensation (Pinner Synthesis): The reaction of β-dicarbonyl compounds with guanidine or other amidines.

  • Nucleophilic Substitution: The displacement of leaving groups (typically halogens) on a pre-formed pyrimidine ring.

  • Transition Metal-Catalyzed Cycloaddition: The construction of the pyrimidine ring from acyclic precursors, often via [2+2+2] cycloadditions.

  • Dimroth Rearrangement: An isomerization reaction involving the transposition of endocyclic and exocyclic heteroatoms.

Data Presentation: Quantitative Comparison of Synthetic Routes

The following table summarizes key performance indicators for representative examples of each synthetic route, allowing for a direct comparison of their efficiency and reaction parameters.

ParameterRoute 1: Classical CondensationRoute 2: Nucleophilic SubstitutionRoute 3: Fe-Catalyzed [2+2+2] CycloadditionRoute 4: Dimroth Rearrangement
Starting Materials β-Ketoester, Guanidine hydrochloride2-Amino-4,6-dichloropyrimidine, Substituted amineAlkynenitrile, Cyanamide1-Substituted 2-imino-1,2-dihydropyrimidine
Key Reagents/Catalyst K₂CO₃Triethylamine (base)FeI₂, ⁱPrPDAI, ZnBase (e.g., aq. NH₃) or Acid
Reaction Conditions Microwave, Solvent-free80–90 °C, Solvent-freeNot specifiedVaries (e.g., room temp.)
Reaction Time Short4–14 hours[3]Not specifiedVaries
Reported Yield (%) High[4]78–86%[1][3]27–82%[5]Typically qualitative or part of a sequence
Key Advantages High atom economy, mild conditions, readily available starting materials.Predictable regioselectivity, good to excellent yields, broad amine scope.Builds complex products from simple precursors.Access to isomers not easily obtained directly.
Key Disadvantages Limited by availability of β-dicarbonyl precursors.Requires a pre-functionalized pyrimidine ring.Catalyst system can be complex, yields can be variable.Substrate-specific, often an unexpected side reaction or requires specific precursors.
Reference Example [4][1][3][5][6]

Visualization of Synthetic Pathways

The following diagrams illustrate the general transformations for each synthetic route.

G cluster_0 Route 1: Classical Condensation cluster_1 Route 2: Nucleophilic Substitution cluster_2 Route 3: Transition Metal-Catalyzed Cycloaddition cluster_3 Route 4: Dimroth Rearrangement r1_start1 β-Dicarbonyl Compound r1_product 2-Aminopyrimidine r1_start1->r1_product + r1_start2 Guanidine r1_start2->r1_product + r1_reagents Base (e.g., K₂CO₃) Microwave r2_start1 Halogenated Pyrimidine (X=Cl, Br) r2_product Aminopyrimidine r2_start1->r2_product + R-NH₂ r2_start2 Amine (R-NH₂) r2_reagents Base (e.g., Et₃N) Heat r3_start1 Alkynenitrile r3_product Aminopyrimidine r3_start1->r3_product + r3_start2 Cyanamide r3_start2->r3_product + r3_reagents Fe, Cu, Au, etc. Catalyst r4_start 1-Substituted 2-Iminopyrimidine r4_product 2-Substituted Aminopyrimidine r4_start->r4_product Isomerization r4_reagents Acid or Base

Caption: Overview of four major synthetic routes to aminopyrimidines.

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes discussed.

Protocol 1: Microwave-Assisted Synthesis from a β-Ketoester (Route 1)

This protocol is adapted from the direct synthesis of substituted 2-aminopyrimidines[4].

  • Materials: β-ketoester (1 eq.), guanidine hydrochloride (1 eq.), and potassium carbonate (K₂CO₃, 2 eq.).

  • Procedure:

    • Combine the β-ketoester, guanidine hydrochloride, and K₂CO₃ in a microwave-safe reaction vessel.

    • The reaction is performed without any solvent.

    • Irradiate the mixture in a microwave reactor, monitoring the reaction progress via Thin-Layer Chromatography (TLC).

    • Upon completion, allow the vessel to cool to room temperature.

    • Treat the resulting solid with water to dissolve inorganic salts.

    • Collect the crude product by filtration.

    • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to yield the final 2-aminopyrimidine derivative.

Protocol 2: Nucleophilic Aromatic Substitution (Route 2)

This protocol is a general procedure based on the synthesis of 2-aminopyrimidine derivatives from 2-amino-4,6-dichloropyrimidine[1][3].

  • Materials: 2-amino-4,6-dichloropyrimidine (1 eq., 3 mmol), a substituted amine (1 eq., 3 mmol), and triethylamine (2 eq., 6 mmol).

  • Procedure:

    • Finely grind and mix 2-amino-4,6-dichloropyrimidine, the desired substituted amine, and triethylamine in a reaction flask.

    • Heat the solvent-free mixture to 80–90 °C.

    • Monitor the reaction by TLC using a hexane/ethyl acetate solvent system.

    • After the reaction is complete (typically 4-14 hours), cool the mixture to room temperature.

    • Add distilled water to the reaction mixture to induce precipitation of the product.

    • Filter the resulting precipitate and wash with water.

    • Crystallize the crude product from ethanol to obtain the purified 2,4-disubstituted aminopyrimidine. In cases where a precipitate does not form, the water can be removed under vacuum, and the crude residue purified by crystallization[1][3].

Protocol 3: Iron-Catalyzed [2+2+2] Cycloaddition (Route 3)

This section describes the general components of an iron-catalyzed cycloaddition for aminopyrimidine synthesis, as conceptualized from literature summaries[5].

  • Materials: An alkynenitrile (e.g., 3-phenylprop-2-ynenitrile), cyanamide, an iron catalyst (e.g., FeI₂), a ligand (e.g., ⁱPrPDAI), and a reducing agent (e.g., Zn powder).

  • General Concept:

    • The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon).

    • The iron catalyst, ligand, and reducing agent are combined in a suitable anhydrous solvent.

    • The alkynenitrile and cyanamide substrates are added to the catalyst mixture.

    • The reaction is stirred, often with heating, for a specified period until completion is observed by an appropriate analytical method (e.g., GC-MS or LC-MS).

    • Workup typically involves filtering off the catalyst and evaporating the solvent.

    • The final product is purified using column chromatography.

Protocol 4: Dimroth Rearrangement (Route 4)

This protocol describes the conditions for a Dimroth rearrangement observed during the synthesis of pyrimidine nucleosides[6].

  • Starting Material: A 1-substituted pyrimidine derivative susceptible to rearrangement, such as a 1-(N-ribofuranosyl)-6-imino-1,6-dihydropyrimidin-4-amine bearing an electron-withdrawing group.

  • Procedure:

    • Dissolve the starting iminopyrimidine intermediate in a suitable solvent.

    • Treat the solution with aqueous ammonia.

    • Stir the reaction at room temperature, monitoring the conversion of the starting material to the rearranged aminopyrimidine product by TLC or LC-MS.

    • Upon completion, remove the solvent and excess ammonia under reduced pressure.

    • Purify the resulting product by standard methods such as column chromatography to isolate the thermodynamically more stable 4-(N-ribofuranosyl)-6-aminopyrimidine. The Dimroth rearrangement is fundamentally an isomerization from a 1-substituted 2-imino-1,2-dihydropyrimidine to a 2-substituted aminopyrimidine[7].

Logical Workflow for Route Selection

Choosing the optimal synthetic route depends on several factors including the availability of starting materials, the desired substitution pattern, and scalability requirements.

G start Define Target Aminopyrimidine q1 Is a functionalized pyrimidine precursor readily available? start->q1 q2 Is a corresponding β-dicarbonyl compound available? q1->q2 No route2 Use Nucleophilic Substitution q1->route2 Yes q3 Is the target an isomer of another accessible aminopyrimidine? q2->q3 No route1 Use Classical Condensation (Pinner Synthesis) q2->route1 Yes route3 Consider Transition-Metal Catalyzed Cycloaddition q3->route3 No route4 Investigate Dimroth Rearrangement q3->route4 Yes

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of (2-Aminopyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents like (2-Aminopyrimidin-4-yl)methanol are paramount for ensuring both personal safety and environmental compliance. This guide provides a clear, step-by-step protocol for the proper disposal of this compound, drawing upon safety data for structurally similar chemicals to establish best practices in the absence of a specific Safety Data Sheet (SDS).

This compound , a pyrimidine derivative, should be handled as a hazardous substance.[1] Compounds within this chemical family are known to cause skin and eye irritation, and may also lead to respiratory irritation.[2] Adherence to the following guidelines is crucial for safe handling and disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure that eyewash stations and safety showers are readily accessible.[1]

Table 1: Personal Protective Equipment (PPE) and Safety Measures

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side-shields or tightly fitting safety goggles.To prevent eye irritation from dust or splashes.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).To prevent skin contact and irritation.[1][2]
Body Protection A standard laboratory coat is required.To prevent contamination of personal clothing.[1][2]
Respiratory Protection A NIOSH-approved respirator should be used if dust or aerosol formation is likely.To prevent respiratory irritation.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste involves a systematic process of collection, storage, and transfer to a licensed disposal facility.

  • Waste Segregation and Collection :

    • Collect all waste containing this compound, including contaminated disposables like weighing paper and pipette tips, in a designated, clearly labeled, and sealed container.[2]

    • Do not mix this waste with other waste streams, especially incompatible materials such as strong oxidizing agents and strong acids.[2] Hazardous decomposition products can include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[2]

  • Container Management :

    • Use containers that are compatible with the chemical waste. Whenever possible, use the original manufacturer's container.[1]

    • Affix a hazardous waste tag to the container as soon as the first amount of waste is added. The label should clearly state the chemical name, accumulation start date, and associated hazards.[1]

  • Storage Pending Disposal :

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[2]

    • The storage area should be secure and away from any incompatible materials.[2]

  • Final Disposal :

    • The ultimate disposal of this compound must be handled by a licensed and approved waste disposal company.[2][3]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[2]

    • Provide the waste disposal company with a complete and accurate description of the waste.[2]

Experimental Protocols

While this document focuses on disposal, any experimental protocol involving this compound should begin with a thorough risk assessment. Always consult the available safety information for related compounds and handle the substance with the utmost care, assuming it to be hazardous.[1]

In the event of a spill, immediately evacuate the area if fumes present a health risk. For small spills, use appropriate PPE and an absorbent material to contain the spill. For larger spills, contact your institution's Environmental Health & Safety (EH&S) department.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Waste Collection & Segregation cluster_2 Interim Storage cluster_3 Final Disposal start Start: Disposal of This compound ppe Wear Appropriate PPE: - Chemically Resistant Gloves - Safety Goggles - Lab Coat start->ppe collect Collect Waste in a Designated, Labeled, and Sealed Container ppe->collect check_compat Check for Incompatible Waste Mixtures (e.g., Strong Acids, Oxidizing Agents) collect->check_compat storage Store in a Secure, Ventilated Hazardous Waste Area check_compat->storage disposal Arrange for Pickup by a Licensed Waste Disposal Company storage->disposal end End of Disposal Process disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (2-Aminopyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling of (2-Aminopyrimidin-4-yl)methanol (CAS No: 2164-67-2), tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and procedural integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause serious eye irritation.[1] Ingestion may be harmful, and it can also lead to skin and respiratory irritation.[1]

Engineering Controls: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the most appropriate engineering control to minimize inhalation exposure.[1][2] Eyewash stations and safety showers must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE) Summary:

Protection Type Specific Recommendations Rationale
Eye and Face Protection Tight-sealing safety goggles. A face shield should be worn in situations with a higher risk of splashing or dust generation.[2]To prevent serious eye irritation from dust particles or splashes.
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended). A disposable lab coat or gown should be worn and changed daily or if contaminated.To avoid direct skin contact, which can cause irritation.[1] Nitrile gloves offer good resistance to a range of chemicals, but should be changed immediately if contaminated.
Respiratory Protection Generally not required when handled within a certified chemical fume hood. If a fume hood is not available or if dust is generated outside of a containment system, a NIOSH/MSHA-approved respirator with appropriate particulate filters (e.g., N95 or higher) is necessary.[2]To prevent respiratory tract irritation from inhalation of the powdered compound.[1]

Glove Compatibility and Breakthrough Times:

Glove Material General Recommendation for Amines/Alcohols Limitations
Nitrile Good to ExcellentNot recommended for use with strong oxidizing agents, aromatic solvents, ketones, and acetates.[4]
Neoprene GoodOffers good resistance against a broad range of chemicals, including acids, bases, and alcohols.
Natural Rubber (Latex) Fair to GoodMay not be suitable for all individuals due to potential allergic reactions.[4]
Butyl Rubber ExcellentProvides excellent protection against a wide variety of chemicals but may be less dexterous.[4]

Disclaimer: The information in this table is a general guide. Users should always consult the glove manufacturer's specific chemical resistance data.

Standard Operating Procedure for Handling

The following workflow outlines the necessary steps for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area 1. Designate Work Area in a Fume Hood gather_materials 2. Assemble Materials (Spatula, Weigh Paper, Glassware) prep_area->gather_materials don_ppe 3. Don Appropriate PPE (Lab Coat, Goggles, Gloves) gather_materials->don_ppe weigh 4. Weigh Compound Carefully to avoid dust don_ppe->weigh dissolve 5. Dissolve or Use as per experimental protocol weigh->dissolve decontaminate 6. Decontaminate Work Area and Equipment dissolve->decontaminate dispose_waste 7. Dispose of Waste in labeled hazardous waste container decontaminate->dispose_waste doff_ppe 8. Doff PPE and Wash Hands Thoroughly dispose_waste->doff_ppe

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol:

  • Preparation:

    • Designate a specific area within a chemical fume hood for handling the compound.

    • Assemble all necessary materials, such as spatulas, weigh paper, and appropriate glassware, before starting.

    • Put on all required personal protective equipment: a lab coat, tight-sealing safety goggles, and nitrile gloves.

  • Handling:

    • Carefully weigh the desired amount of this compound. Handle the solid material gently to minimize the generation of dust.

    • Proceed with the experimental procedure, such as dissolving the compound in a suitable solvent, within the fume hood.

  • Post-Handling & Cleanup:

    • After use, decontaminate the work surface and any equipment used with an appropriate cleaning agent (e.g., 70% ethanol), followed by water.

    • Collect all waste materials, including contaminated weigh paper, gloves, and pipette tips, in a designated and clearly labeled hazardous waste container.

    • Carefully remove PPE, avoiding self-contamination, and dispose of single-use items in the hazardous waste stream.

    • Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[5]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

spill Spill Occurs evacuate 1. Alert others and Evacuate the immediate area spill->evacuate assess 2. Assess the spill (Size and Location) evacuate->assess small_spill Small Spill (<5g, contained) assess->small_spill large_spill Large Spill (>5g or uncontained) assess->large_spill cleanup 3a. Trained personnel with appropriate PPE clean up small_spill->cleanup contact_ehs 3b. Contact EH&S/ Emergency Response large_spill->contact_ehs cover 4a. Gently cover with wet absorbent material cleanup->cover report 7. Report the incident contact_ehs->report collect 5a. Collect material into hazardous waste container cover->collect decontaminate_area 6a. Decontaminate the area collect->decontaminate_area decontaminate_area->report

Caption: Emergency Response Plan for a Chemical Spill.

Spill Cleanup Protocol (for small, contained spills of <5g by trained personnel):

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Don PPE: If you are trained to handle chemical spills, don additional PPE, including double gloves and respiratory protection if necessary.

  • Contain and Absorb: For a powder spill, gently cover the material with a wet paper towel or other absorbent material to avoid raising dust.[6][7]

  • Collect Waste: Carefully scoop or wipe up the absorbed material, working from the outside of the spill inward. Place all contaminated materials into a clearly labeled hazardous waste container.[7]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials, including PPE, as hazardous waste.

  • Report: Report the incident to the laboratory supervisor and the institutional Environmental Health & Safety (EH&S) department.

For large spills, or any spill that you are not comfortable or equipped to handle, evacuate the area, close the doors, and contact your institution's emergency response team immediately.[6]

Storage and Disposal

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Some suppliers recommend storage in a dark place under an inert atmosphere at 2-8°C.[6] Keep it away from incompatible materials such as strong oxidizing agents.

Disposal Plan: All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Solid Waste: Collect all contaminated solid waste, including gloves, weigh paper, and absorbent materials from spills, in a designated, leak-proof container with a secure lid.

    • Liquid Waste: Collect any solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound". List any other components of the waste mixture.

  • Storage of Waste:

    • Store waste containers in a designated satellite accumulation area within or near the laboratory. Keep containers closed except when adding waste.

  • Disposal Request:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health & Safety (EH&S) department. Do not dispose of this chemical down the drain or in regular trash.[2]

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。